Ethyl 3-Hydroxybutyrate
Description
This compound is the fatty acid ethyl ester of 3-hydroxybutyric acid. It has a role as a metabolite. It is functionally related to a 3-hydroxybutyric acid.
This compound has been reported in Camellia sinensis, Opuntia ficus-indica, and Aeromonas veronii with data available.
ethyl 3-hydroxybutanoate is a metabolite found in or produced by Saccharomyces cerevisiae.
levels were higher in red than in white wines of the same age; structure in first source
structure in first source
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-hydroxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-3-9-6(8)4-5(2)7/h5,7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSUIQOIVADKIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Record name | ETHYL 3-HYDROXYBUTYRATE | |
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DSSTOX Substance ID |
DTXSID6025305 | |
| Record name | Ethyl 3-hydroxybutyrate | |
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Molecular Weight |
132.16 g/mol | |
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Physical Description |
Ethyl 3-hydroxybutyrate is a clear colorless liquid. (NTP, 1992), colourless viscous liquid with fruity grape green odour | |
| Record name | ETHYL 3-HYDROXYBUTYRATE | |
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| Record name | Ethyl 3-Hydroxybutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/156/ | |
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Boiling Point |
338 °F at 760 mmHg (NTP, 1992), 170.00 to 175.00 °C. @ 760.00 mm Hg | |
| Record name | ETHYL 3-HYDROXYBUTYRATE | |
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| Record name | Ethyl (±)-3-hydroxybutyrate | |
| Source | Human Metabolome Database (HMDB) | |
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Flash Point |
148 °F (NTP, 1992) | |
| Record name | ETHYL 3-HYDROXYBUTYRATE | |
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Solubility |
greater than or equal to 100 mg/mL at 73 °F (NTP, 1992), 100 g in 100 ml water at 23�C | |
| Record name | ETHYL 3-HYDROXYBUTYRATE | |
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| Record name | Ethyl 3-Hydroxybutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/156/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
1.017 (NTP, 1992) - Denser than water; will sink, 1.010-1.017 | |
| Record name | ETHYL 3-HYDROXYBUTYRATE | |
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| Record name | Ethyl 3-Hydroxybutyrate | |
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CAS No. |
5405-41-4, 56816-01-4, 35608-64-1 | |
| Record name | ETHYL 3-HYDROXYBUTYRATE | |
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| Record name | Ethyl 3-hydroxybutyrate | |
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| Record name | Ethyl (S)-3-hydroxybutyrate | |
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| Record name | Butanoic acid, 3-hydroxy-, ethyl ester | |
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| Record name | Ethyl (±)-3-hydroxybutyrate | |
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| Record name | ETHYL 3-HYDROXYBUTYRATE | |
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Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of Ethyl 3-Hydroxybutyrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-hydroxybutyrate (B1226725) is a chiral ester of 3-hydroxybutyric acid, a ketone body with significant metabolic and signaling roles. As a precursor to 3-hydroxybutyrate, ethyl 3-hydroxybutyrate is of increasing interest in research and drug development, particularly in the context of metabolic diseases and muscle wasting conditions. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its relevant biological signaling pathways. All quantitative data are presented in structured tables for ease of reference, and key experimental workflows and signaling pathways are visualized using diagrams.
Physicochemical Properties
This compound is a clear, colorless liquid with a fruity odor. Its key physicochemical properties are summarized in the tables below. These properties are crucial for its handling, formulation, and analysis.
Table 1: General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O₃ | [1][2] |
| Molecular Weight | 132.16 g/mol | [3] |
| Appearance | Clear colorless liquid | [3] |
| Boiling Point | 170-175 °C at 760 mmHg | [3] |
| Density | 1.017 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.420 | [4] |
| Flash Point | 77 °C (170.6 °F) - closed cup | [5] |
Table 2: Solubility and Partitioning
| Property | Value | Source |
| Water Solubility | Soluble | [6] |
| Solubility in Organic Solvents | Soluble in ethanol, ether, and chloroform | [7] |
| LogP | 0.23 | [6] |
Table 3: Acid-Base Properties
| Property | Value | Source |
| pKa (strongest acidic) | 14.45 ± 0.20 (Predicted) | [1] |
Table 4: Spectral Data
| Spectral Data Type | Key Features | Source |
| ¹H NMR | See detailed spectrum for peak assignments. | |
| ¹³C NMR | See detailed spectrum for peak assignments. | |
| Mass Spectrometry (GC-MS) | Major fragments (m/z): 117, 103, 88, 73, 45, 43. | [3] |
| Infrared (IR) Spectroscopy | Characteristic peaks for O-H, C=O, and C-O stretching. | [4] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and analysis of this compound, based on established protocols.
Synthesis of (S)-(+)-Ethyl 3-Hydroxybutanoate via Yeast Reduction
This protocol is adapted from a procedure in Organic Syntheses and describes the asymmetric reduction of ethyl acetoacetate (B1235776) using baker's yeast to yield the (S)-enantiomer.
Materials:
-
Baker's yeast
-
Ethyl acetoacetate
-
Water
-
Celite
-
Sodium chloride
-
Ethyl ether
-
Magnesium sulfate
Equipment:
-
4-L three-necked, round-bottomed flask
-
Mechanical stirrer
-
Bubble counter
-
Sintered-glass funnel
-
Rotary evaporator
-
Distillation apparatus with a 10-cm Vigreux column
Procedure:
-
In the 4-L flask, suspend 200 g of baker's yeast in 1.6 L of tap water.
-
Add 300 g of sucrose and stir the mixture for 1 hour at approximately 30 °C.
-
Add 20.0 g (0.154 mol) of freshly distilled ethyl acetoacetate.
-
Stir the fermenting suspension for 24 hours at room temperature. Carbon dioxide evolution should be observed.
-
Prepare a warm (approx. 40 °C) solution of 200 g of sucrose in 1 L of tap water and add it to the reaction mixture.
-
One hour later, add an additional 20.0 g (0.154 mol) of ethyl acetoacetate.
-
Continue stirring for 50-60 hours at room temperature. Monitor the reaction for completion by gas chromatography.
-
Once the reaction is complete, add 80 g of Celite and filter the mixture through a sintered-glass funnel.
-
Wash the filter cake with 200 mL of water.
-
Saturate the filtrate with sodium chloride and extract with five 500-mL portions of ethyl ether.
-
Dry the combined ether extracts over magnesium sulfate, filter, and concentrate using a rotary evaporator at a bath temperature of 35 °C.
-
Fractionally distill the residue under reduced pressure (12 mmHg). Collect the fraction boiling at 71-73 °C. This yields (S)-(+)-ethyl 3-hydroxybutanoate.
Gas Chromatography (GC) Analysis
This protocol provides a general framework for the analysis of this compound by GC with a Flame Ionization Detector (FID) or Mass Spectrometer (MS). Specific parameters may need to be optimized for your instrument and application.
Instrumentation:
-
Gas chromatograph with FID or MS detector
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Reagents:
-
Helium (carrier gas)
-
This compound standard
-
Solvent for sample dilution (e.g., ethyl acetate)
GC-FID/MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1) or splitless, depending on concentration.
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 180 °C
-
Hold at 180 °C for 5 minutes
-
-
Carrier Gas Flow Rate: 1 mL/min (Helium)
-
FID Detector Temperature: 280 °C
-
MS Transfer Line Temperature: 280 °C
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
MS Scan Range: m/z 40-200
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethyl acetate).
-
Create a series of calibration standards by diluting the stock solution.
-
Dilute the sample to be analyzed to fall within the calibration range.
-
Inject the standards and samples into the GC.
High-Performance Liquid Chromatography (HPLC) Analysis
This protocol outlines a reverse-phase HPLC method for the quantification of this compound using a UV detector.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid
-
This compound standard
HPLC Conditions:
-
Mobile Phase: Acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid). The ratio will need to be optimized, for example, 30:70 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm
-
Run Time: Approximately 10 minutes
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject the standards and samples into the HPLC.
Signaling Pathways and Biological Relevance
This compound is readily hydrolyzed in vivo to 3-hydroxybutyrate (3-HB), a key ketone body. Therefore, the biological effects of this compound are primarily mediated by 3-HB. Recent research has highlighted the role of 3-HB not just as an energy substrate, but also as a signaling molecule with therapeutic potential, particularly in the context of muscle atrophy.
Ketone Body Metabolism
The metabolic pathway illustrates the conversion of fatty acids to ketone bodies in the liver (ketogenesis) and their subsequent utilization in extrahepatic tissues (ketolysis). This compound serves as an exogenous source of 3-HB, bypassing the need for ketogenesis.
References
- 1. Gas-chromatographic measurement of 3-hydroxybutyrate and lactate in plasma and 3-hydroxybutyrate in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN109943597B - Method for preparing ethyl s-4-chloro-3-hydroxybutyrate by coupling extraction of enzyme membrane reactor - Google Patents [patents.google.com]
- 3. This compound | C6H12O3 | CID 62572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. afishman.net.technion.ac.il [afishman.net.technion.ac.il]
- 5. This compound | SIELC Technologies [sielc.com]
- 6. scispace.com [scispace.com]
- 7. Human Metabolome Database: Showing metabocard for Ethyl (±)-3-hydroxybutyrate (HMDB0040409) [hmdb.ca]
The Ubiquitous Presence of Ethyl 3-Hydroxybutyrate: A Technical Guide to its Natural Occurrence in Plants and Microbes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-hydroxybutyrate (B1226725), a chiral ester with a faint fruity aroma, is a naturally occurring volatile organic compound found across biological kingdoms. While its presence is often subtle, it plays a significant role in the flavor and aroma profiles of various foods and beverages and is a key chiral building block for the synthesis of pharmaceuticals and fine chemicals. In microbes, it can be a product of sophisticated metabolic engineering, offering a potential bio-based route to valuable enantiopure compounds. This technical guide provides an in-depth exploration of the natural occurrence of Ethyl 3-Hydroxybutyrate in plants and microbes, focusing on quantitative data, detailed experimental protocols for its analysis, and the underlying biosynthetic pathways.
Natural Occurrence and Quantitative Data
This compound has been identified in a range of plants and is also a known metabolite of several microorganisms. The following tables summarize the quantitative data available in the literature, providing a comparative overview of its concentration in various natural sources.
In Plants
The presence of this compound in plants is often associated with their characteristic aroma and flavor. While its occurrence is widespread, quantitative data is most prominently available for wine grapes (Vitis vinifera).
| Plant Source | Part | Concentration | Analytical Method | Reference |
| Red Wine (Vitis vinifera) | - | Average total concentration of ~450 (± 150) μg/L | Chiral Gas Chromatography | [1] |
| White Wine (Vitis vinifera) | - | Generally lower levels than in red wines of the same age | Chiral Gas Chromatography | [1] |
| Various Fruits (Pineapple, Tamarillo, Caja, Naranjilla) | Fruit | Reported as a natural aroma component; quantitative data not specified | Not Specified | [2] |
| Tea (Camellia sinensis) | Leaves | Identified as a volatile component; quantitative data not specified | GC-MS |
In Microbes
Microorganisms, particularly yeasts, are well-known producers of this compound, often through the reduction of ethyl acetoacetate (B1235776). Metabolic engineering has further enhanced the production capabilities of certain microbes.
| Microbial Source | Condition | Titer/Yield | Analytical Method | Reference |
| Saccharomyces cerevisiae (engineered) | Fed-batch fermentation with ethanol (B145695) | 12.0 g/L of (S)-3-hydroxybutyrate | Not Specified | [3][4] |
| Saccharomyces cerevisiae | Biotransformation of ethyl acetoacetate (aerobic) | Up to 40 g/L | HPLC | [5] |
| Saccharomyces cerevisiae | Biotransformation of ethyl acetoacetate (anaerobic) | Over 20 g/L | HPLC | [5] |
| Baker's Yeast | Reduction of ethyl acetoacetate | 59-76% yield of (S)-(+)-ethyl 3-hydroxybutanoate | Gas Chromatography | [6] |
| Esterase PHE21 | Kinetic resolution of racemic this compound | 87% yield of ethyl (S)-3-hydroxybutyrate | Not Specified | [7] |
Experimental Protocols
Accurate quantification of this compound from complex biological matrices requires robust and sensitive analytical methods. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most commonly employed techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) for Plant Volatiles
Objective: To extract and quantify this compound from plant tissues.
Methodology:
-
Sample Preparation:
-
Homogenize fresh plant material (e.g., fruit pulp, leaves) in a suitable solvent such as dichloromethane (B109758) or a mixture of methanol (B129727) and ethyl acetate.
-
For solid samples, cryogenic grinding may be employed to aid in cell disruption.
-
An internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) should be added at the beginning of the extraction to correct for losses during sample preparation.
-
-
Extraction:
-
Use a solid-phase microextraction (SPME) technique for headspace analysis of volatile compounds. A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used.
-
Alternatively, liquid-liquid extraction can be performed, followed by concentration of the organic phase.
-
-
GC-MS Analysis:
-
Column: A capillary column suitable for chiral separations, such as one coated with a β-cyclodextrin derivative, is necessary to resolve the enantiomers of this compound.[1]
-
Injector: Operate in splitless mode to enhance sensitivity for trace-level analysis.
-
Oven Temperature Program: A typical program starts at a low temperature (e.g., 40°C) and ramps up to a higher temperature (e.g., 230°C) to elute compounds with a wide range of boiling points.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) mode is preferred for higher sensitivity and selectivity, targeting characteristic ions of this compound.
-
High-Performance Liquid Chromatography (HPLC) for Microbial Broth
Objective: To quantify this compound in fermentation broth.
Methodology:
-
Sample Preparation:
-
Centrifuge the fermentation broth to remove microbial cells.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Dilute the sample with the mobile phase if the concentration of this compound is expected to be high.
-
-
HPLC Analysis:
-
Column: A reverse-phase C18 column is typically used.[8]
-
Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile (B52724) and water, often with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility), is employed.[8]
-
Detector: A refractive index (RI) detector or a UV detector (at a low wavelength, e.g., 210 nm) can be used. For higher specificity, an HPLC system coupled with a mass spectrometer (LC-MS) is recommended.
-
Quantification: Generate a calibration curve using standards of known concentrations of this compound.
-
Biosynthetic Pathways and Signaling
The formation of this compound in biological systems occurs through distinct metabolic pathways, particularly in microbes where it can be a product of primary metabolism or a target of metabolic engineering.
Microbial Biosynthesis of 3-Hydroxybutyrate
In engineered microorganisms like Saccharomyces cerevisiae and E. coli, the biosynthesis of the precursor 3-hydroxybutyrate typically starts from the central metabolite acetyl-CoA. This pathway involves a series of enzymatic reactions catalyzed by heterologously expressed enzymes. The subsequent esterification to this compound can occur enzymatically or chemically in the presence of ethanol.
Caption: Microbial biosynthesis of (S)-3-Hydroxybutyrate and its esterification.
Formation in Yeast via Reduction
In wild-type yeasts, this compound is often formed through the reduction of ethyl acetoacetate, a process catalyzed by endogenous oxidoreductases. This biotransformation is a key step in the production of chiral alcohols.
Caption: Reduction of ethyl acetoacetate to Ethyl (S)-3-hydroxybutyrate by yeast.
Plant Biosynthesis
The biosynthetic pathway of this compound in plants is not as well-defined as in microbes. However, the presence of the precursor, 3-hydroxybutyric acid, has been documented.[9] It is hypothesized that plants possess homologs of the bacterial enzymes involved in 3-hydroxybutyrate synthesis, such as β-ketothiolase and acetoacetyl-CoA reductase. The final esterification step would then be catalyzed by an alcohol acyltransferase, utilizing ethanol that is also naturally present in plant tissues. Further research is needed to fully elucidate this pathway.
Conclusion
This compound is a naturally occurring ester with significant implications for the food, beverage, and pharmaceutical industries. Its presence in plants contributes to desirable flavor and aroma profiles, while its microbial production, particularly through metabolic engineering, offers a sustainable route to this valuable chiral synthon. The analytical methods outlined in this guide provide a framework for the accurate quantification of this compound in complex biological matrices. A deeper understanding of its biosynthetic pathways, especially in plants, will be crucial for harnessing its full potential in various applications.
References
- 1. Distribution and Organoleptic Impact of Ethyl 3-Hydroxybutanoate Enantiomers in Wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US10508070B1 - Method for preparing 3-hydroxybutyrate salts - Google Patents [patents.google.com]
- 3. Production of (S)-3-hydroxybutyrate by metabolically engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aidic.it [aidic.it]
- 6. ethz.ch [ethz.ch]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
A Technical Guide to the Spectroscopic Analysis of Ethyl 3-Hydroxybutyrate
This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for ethyl 3-hydroxybutyrate (B1226725). It is intended for researchers, scientists, and professionals in drug development and related fields, offering a detailed look at the compound's structural characterization through modern analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is a powerful analytical tool for elucidating the structure of organic molecules. Below are the ¹H and ¹³C NMR data for ethyl 3-hydroxybutyrate, presented in a structured format for clarity.
¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| ~4.12 | Quartet | 2H | ~7.1 | -OCH₂CH₃ |
| ~4.06-4.22 | Multiplet | 1H | -CH(OH)- | |
| ~3.22 | Broad Singlet | 1H | -OH | |
| ~2.22-2.48 | Multiplet | 2H | -CH₂C(=O)- | |
| ~1.23 | Doublet | 3H | ~6.2 | -CH(OH)CH₃ |
| ~1.17 | Triplet | 3H | ~7.0 | -OCH₂CH₃ |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
¹³C NMR Spectral Data of this compound [1][2]
| Chemical Shift (δ) ppm | Assignment |
| ~172.9 | -C(=O)O- |
| ~64.2 | -CH(OH)- |
| ~60.6 | -OCH₂CH₃ |
| ~42.7 | -CH₂C(=O)- |
| ~22.3 | -CH(OH)CH₃ |
| ~14.0 | -OCH₂CH₃ |
Note: The specific chemical shifts were reported in CDCl₃.[2]
Mass Spectrometry (MS) Data
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for its identification.
Mass Spectrometry Data for this compound [3][4]
The molecular weight of this compound is 132.16 g/mol .[3][4] The mass spectrum is characterized by several key fragments.
| Mass-to-Charge Ratio (m/z) | Relative Intensity | Proposed Fragment Ion |
| 117 | Moderate | [M - CH₃]⁺ |
| 88 | High | [CH₃CH(OH)CH₂C(=O)]⁺ |
| 87 | Base Peak | [M - OC₂H₅]⁺ |
| 70 | High | [M - H₂O - C₂H₄]⁺ |
| 45 | High | [C₂H₅O]⁺ |
| 43 | High | [CH₃CO]⁺ |
Experimental Protocols
Detailed methodologies are essential for the replication and verification of analytical data.
3.1. NMR Spectroscopy Protocol
A general procedure for acquiring high-quality NMR spectra of a liquid sample like this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a standard 5 mm NMR tube.[5] The choice of solvent is critical and should dissolve the sample well while not having interfering signals in the regions of interest. Tetramethylsilane (TMS) is often added as an internal standard for referencing the chemical shifts to 0 ppm.[6]
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument's magnetic field is then locked onto the deuterium (B1214612) signal of the solvent to maintain a stable field.[6]
-
Shimming: The magnetic field homogeneity is optimized by a process called shimming, which involves adjusting the currents in the shim coils to obtain sharp and symmetrical NMR signals.[6]
-
Acquisition of ¹H NMR Spectrum:
-
A standard single-pulse experiment is typically used.
-
Key parameters to set include the pulse angle (e.g., 30° or 90°), the acquisition time (typically 2-4 seconds), and the relaxation delay (1-5 seconds to allow for full relaxation of the protons between scans).[7]
-
The number of scans is chosen to achieve an adequate signal-to-noise ratio. For a concentrated sample, a single scan may be sufficient.
-
-
Acquisition of ¹³C NMR Spectrum:
-
A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is commonly used to simplify the spectrum to single lines for each unique carbon atom.[6]
-
Due to the low natural abundance of ¹³C (1.1%), a larger number of scans is required compared to ¹H NMR to achieve a good signal-to-noise ratio.[8]
-
A relaxation delay of 1-2 seconds is common for qualitative spectra.[6] For quantitative analysis, longer relaxation delays (at least 5 times the longest T₁ of the carbons) are necessary.[6]
-
-
Data Processing: The acquired Free Induction Decay (FID) is converted into a spectrum using a Fourier Transform.[6] Subsequent processing steps include phasing the spectrum to have all peaks pointing upwards, baseline correction to ensure a flat baseline, and integration of the signals to determine the relative number of nuclei.
3.2. Electron Ionization Mass Spectrometry (EI-MS) Protocol
The following outlines a typical procedure for obtaining an EI mass spectrum:
-
Sample Introduction: The sample, which must be volatile, is introduced into the mass spectrometer.[9] For a liquid like this compound, this is often done via a heated direct insertion probe or through a gas chromatograph (GC-MS).[9] The sample is vaporized in the ion source, which is maintained under a high vacuum.[10]
-
Ionization: In the ion source, the gaseous molecules are bombarded by a beam of high-energy electrons (typically 70 eV).[11] This collision can eject an electron from the molecule, forming a positively charged molecular ion (M⁺•).[11] The high energy imparted often leads to extensive fragmentation of the molecular ion.[11][12]
-
Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into the mass analyzer. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). Common types of mass analyzers include quadrupoles and time-of-flight (TOF) analyzers.
-
Detection: The separated ions are detected by an electron multiplier or a similar detector, which generates a signal proportional to the number of ions at each m/z value.
-
Data Representation: The output is a mass spectrum, which is a plot of the relative abundance of ions versus their m/z ratio. The most intense peak in the spectrum is called the base peak and is assigned a relative intensity of 100%.
Visualization of Mass Spectrometry Fragmentation
The fragmentation of this compound in an EI-MS experiment provides valuable structural information. The following diagram illustrates the logical relationships in the formation of key fragment ions.
Caption: Mass spectrometry fragmentation pathway of this compound.
References
- 1. This compound(35608-64-1) 13C NMR [m.chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. This compound | C6H12O3 | CID 62572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Butanoic acid, 3-hydroxy-, ethyl ester [webbook.nist.gov]
- 5. azom.com [azom.com]
- 6. benchchem.com [benchchem.com]
- 7. books.rsc.org [books.rsc.org]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 12. benchchem.com [benchchem.com]
A Technical Guide to the Enantioselective Synthesis of Ethyl 3-Hydroxybutyrate
For Researchers, Scientists, and Drug Development Professionals
The enantiomers of ethyl 3-hydroxybutyrate (B1226725) are crucial chiral building blocks in the pharmaceutical industry, serving as key intermediates in the synthesis of a wide range of therapeutic agents. The stereochemistry at the C3 position is critical for the biological activity of the final drug molecule. This technical guide provides an in-depth overview of the core methodologies for the synthesis of both (S)- and (R)-ethyl 3-hydroxybutyrate, with a focus on enzymatic and microbial approaches that offer high enantioselectivity and sustainable alternatives to traditional chemical methods.
Biocatalytic Kinetic Resolution
Kinetic resolution is a widely employed strategy for the separation of enantiomers from a racemic mixture. This approach leverages the stereoselectivity of enzymes, most notably lipases, to preferentially catalyze a reaction with one enantiomer, leaving the other unreacted. Candida antarctica lipase (B570770) B (CALB) is a particularly robust and versatile biocatalyst for the resolution of racemic ethyl 3-hydroxybutyrate.[1][2][3][4] The resolution is typically achieved through enantioselective acylation or hydrolysis.
Enantioselective Acylation
In this method, a racemic mixture of this compound is reacted with an acyl donor, such as vinyl acetate (B1210297), in the presence of CALB. The enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. For instance, in a solvent-free system, CALB can be used for the acetylation of racemic this compound to produce (S)-ethyl 3-hydroxybutyrate with high enantiomeric excess.[5]
Enantioselective Hydrolysis
Alternatively, the kinetic resolution can be performed via the hydrolysis of a racemic mixture of ethyl 3-acetoxybutyrate. The lipase selectively hydrolyzes one enantiomer of the ester, yielding the corresponding optically active this compound and the unreacted acetylated enantiomer.
Table 1: Quantitative Data for Biocatalytic Kinetic Resolution of this compound
| Method | Enzyme | Substrate | Product | Enantiomeric Excess (ee%) | Conversion (%) | Yield (%) | Reference |
| Acetylation | Immobilized Candida antarctica lipase B (CALB) | Racemic this compound | (S)-Ethyl 3-hydroxybutyrate | >96% | 60% | - | [5] |
| Alcoholysis | Immobilized Candida antarctica lipase B (CALB) | (R)-enriched Ethyl 3-acetoxybutyrate | (R)-Ethyl 3-hydroxybutyrate | >96% | - | Total process yield of 73% for both enantiomers | [5] |
| Hydrolysis | Protease sin3406-1 | Racemic this compound | (S)-Ethyl 3-hydroxybutyrate | >99% | 50% | - | [6] |
Experimental Protocol: Two-Step Enzymatic Resolution for (S)- and (R)-Ethyl 3-Hydroxybutyrate[5]
Step 1: Synthesis of (S)-Ethyl 3-Hydroxybutyrate via Acetylation
-
Reaction Setup: In a batchwise loop reactor, immobilize Candida antarctica lipase B (CALB).
-
Reactants: Use equimolar amounts of racemic this compound and vinyl acetate without any added solvent.
-
Reaction Conditions: Circulate the reactants through the enzyme bed. Maintain the temperature at 45°C.
-
Monitoring: Monitor the reaction progress by gas chromatography (GC).
-
Work-up: Once the desired conversion (e.g., 60%) is reached, separate the (S)-ethyl 3-hydroxybutyrate from the remaining (R)-enriched ethyl 3-acetoxybutyrate by fractional distillation. At higher conversion rates (>70%), an ee of >99% for (S)-HEB can be achieved.[5]
Step 2: Synthesis of (R)-Ethyl 3-Hydroxybutyrate via Alcoholysis
-
Reaction Setup: Use the same immobilized CALB in the loop reactor.
-
Reactants: React the (R)-enriched ethyl 3-acetoxybutyrate obtained from Step 1 with ethanol (B145695).
-
Reaction Conditions: Circulate the reactants through the enzyme bed.
-
Work-up: After the reaction is complete, purify the (R)-ethyl 3-hydroxybutyrate by fractional distillation.
Microbial Asymmetric Reduction
Microbial reduction of ethyl acetoacetate (B1235776) offers a direct and highly enantioselective route to either the (S)- or (R)-enantiomer of this compound, depending on the microorganism and its specific enzymes. This whole-cell biocatalysis approach is attractive due to the in-situ cofactor regeneration, eliminating the need for expensive external cofactors.
Synthesis of (S)-Ethyl 3-Hydroxybutyrate using Saccharomyces cerevisiae
Baker's yeast (Saccharomyces cerevisiae) is a well-known and readily available biocatalyst for the asymmetric reduction of ethyl acetoacetate to (S)-ethyl 3-hydroxybutyrate.[7][8][9] The reduction is carried out by alcohol dehydrogenases present in the yeast cells, which typically follow Prelog's rule to yield the (S)-enantiomer.
Synthesis of (R)-Ethyl 3-Hydroxybutyrate using Engineered E. coli
For the synthesis of the (R)-enantiomer, genetically engineered microorganisms are often employed. Recombinant Escherichia coli cells expressing specific carbonyl reductases or alcohol dehydrogenases with anti-Prelog selectivity can efficiently reduce ethyl acetoacetate to (R)-ethyl 3-hydroxybutyrate with high enantiomeric excess.[10]
Table 2: Quantitative Data for Microbial Asymmetric Reduction of Ethyl Acetoacetate
| Microorganism | Substrate | Product | Enantiomeric Excess (ee%) | Yield (%) | Reference |
| Saccharomyces cerevisiae (Baker's Yeast) | Ethyl Acetoacetate | (S)-Ethyl 3-hydroxybutyrate | 85% | 59-76% | [8] |
| Saccharomyces cerevisiae (immobilized) | Ethyl Acetoacetate | (S)-Ethyl 3-hydroxybutyrate | ≥98% | - | [7] |
| Recombinant E. coli | Ethyl Acetoacetate | (R)-Ethyl 3-hydroxybutyrate | - | - | [10] |
Experimental Protocol: Microbial Reduction of Ethyl Acetoacetate to (S)-Ethyl 3-Hydroxybutyrate using Baker's Yeast[8]
-
Yeast Suspension: Prepare a suspension of baker's yeast in a sucrose (B13894) solution in tap water.
-
Fermentation Initiation: Stir the mixture for about an hour at approximately 30°C to initiate fermentation.
-
Substrate Addition: Add ethyl acetoacetate to the fermenting suspension and continue stirring at room temperature. A second portion of a warm sucrose solution and ethyl acetoacetate is added after 24 hours.
-
Reaction Monitoring: Monitor the completion of the reaction using gas chromatography. This may take 50-60 hours.
-
Work-up:
-
Add Celite to the reaction mixture and filter through a sintered-glass funnel.
-
Saturate the filtrate with sodium chloride and extract with ether.
-
Dry the combined ether extracts over magnesium sulfate, filter, and concentrate using a rotary evaporator.
-
-
Purification: Purify the residue by fractional distillation under reduced pressure to obtain (S)-(+)-ethyl 3-hydroxybutanoate.
Chemoenzymatic Synthesis
Chemoenzymatic approaches combine the high selectivity of enzymatic reactions with the efficiency of chemical transformations to achieve high yields and enantiopurity of the desired product. A common strategy involves the enzymatic resolution of a racemic mixture followed by the chemical inversion of the configuration of the undesired enantiomer.
For example, racemic this compound can be transformed into ethyl (R)-acetoxybutanoate with high enantiomeric excess using enantioselective acylation with isopropenyl acetate in the presence of CALB.[11] The unreacted (S)-alcohol is then subjected to mesylation and subsequent inversion of configuration with cesium acetate. The resulting (R)-acetoxybutanoate can then be converted to enantiopure (R)-ethyl 3-hydroxybutyrate via alcoholysis with ethanol and CALB.[11]
Experimental Protocol: Chemoenzymatic Synthesis of (R)-Ethyl 3-Hydroxybutyrate[11]
-
Enantioselective Acylation:
-
React racemic this compound with isopropenyl acetate in the presence of Candida antarctica lipase B (CAL-B) under solvent-free conditions. This yields (R)-acetoxybutanoate and unreacted (S)-ethyl 3-hydroxybutyrate.
-
-
Mesylation of (S)-enantiomer:
-
To the reaction mixture containing the unreacted (S)-alcohol, add mesyl chloride and triethylamine.
-
-
Inversion of Configuration:
-
Treat the resulting mixture with cesium acetate in DMF in the same pot to invert the configuration of the mesylated (S)-enantiomer to the (R)-acetate.
-
-
Enzymatic Alcoholysis:
-
Subject the resulting (R)-acetoxybutanoate to alcoholysis with ethanol catalyzed by CAL-B to produce enantiopure (R)-ethyl 3-hydroxybutyrate.
-
Conclusion
The synthesis of enantiomerically pure this compound is a critical step in the development of many pharmaceuticals. Biocatalytic and microbial methods have emerged as powerful tools, offering high enantioselectivity, mild reaction conditions, and improved sustainability compared to traditional chemical synthesis. The choice of method will depend on the desired enantiomer, the required scale of production, and economic considerations. The detailed protocols and comparative data presented in this guide are intended to assist researchers and drug development professionals in selecting and implementing the most suitable synthetic strategy for their specific needs.
References
- 1. Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. Candida antarctica lipase-B-catalyzed kinetic resolution of 1,3-dialkyl-3-hydroxymethyl oxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic Resolution of Drug Intermediates Catalyzed by Lipase B from Candida Antarctica Immobilized on Immobead-350 - ICP - Instituto de Catálisis y Petroleoquímica [icp.csic.es]
- 4. researchgate.net [researchgate.net]
- 5. afishman.net.technion.ac.il [afishman.net.technion.ac.il]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. orgsyn.org [orgsyn.org]
- 10. Efficient asymmetric synthesis of ethyl (R)-3-hydroxybutyrate by recombinant Escherichia coli cells under high substrate loading using eco-friendly ionic liquids as cosolvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Biological Role of Ethyl 3-Hydroxybutyrate in Cellular Metabolism
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document elucidates the cellular metabolism, signaling functions, and biological implications of Ethyl 3-Hydroxybutyrate (B1226725) (E3HB), a ketone ester with significant therapeutic potential. It serves as a comprehensive resource, detailing its metabolic fate and the subsequent physiological effects mediated by its principal metabolite, 3-hydroxybutyrate (3-HB).
Introduction
Ethyl 3-hydroxybutyrate (E3HB) is a naturally occurring ester found in various food items, including wine, and is utilized as a food additive.[1] Beyond its role as a flavoring agent, E3HB is gaining prominence in biomedical research as an exogenous ketone precursor. Its administration leads to a rapid increase in circulating levels of the ketone body 3-hydroxybutyrate (3-HB), thereby mimicking a state of nutritional ketosis without the need for stringent dietary restrictions.[1][2] This guide provides a detailed examination of the cellular and molecular mechanisms underpinning the biological activity of E3HB, with a focus on its metabolic conversion, downstream signaling pathways, and its role as an energetic and signaling molecule.
Cellular Uptake and Metabolism of this compound
The biological effects of E3HB are primarily initiated by its cellular uptake and subsequent hydrolysis. While specific transporters for E3HB have not been identified, it is presumed to enter cells via passive diffusion, a characteristic common to many small ethyl esters.[3][4] The Human Metabolome Database indicates its presence in both extracellular spaces and the cytoplasm.[5]
Intracellular Hydrolysis
Once inside the cell, E3HB is rapidly hydrolyzed by intracellular carboxylesterases into its constituent molecules: (R)-3-hydroxybutyrate (3-HB) and ethanol.[6] This enzymatic cleavage is the pivotal step that releases the biologically active 3-HB. Although the specific human esterases responsible for E3HB hydrolysis have not been definitively identified, human carboxylesterase 1 is known to readily cleave various ethyl esters.[6]
dot
Caption: Intracellular hydrolysis of this compound.
Biological Roles of 3-Hydroxybutyrate (3-HB)
The metabolic and signaling effects observed following E3HB administration are attributable to the actions of its hydrolysis product, 3-HB. 3-HB is a versatile molecule that functions as both a high-energy fuel source and a potent signaling molecule, influencing a wide array of cellular processes.[1][7]
3-HB as an Energy Substrate
In extrahepatic tissues such as the brain, heart, and skeletal muscle, 3-HB serves as a crucial alternative energy source, particularly under conditions of low glucose availability.[3][8] It is transported into the mitochondrial matrix where it is converted to acetoacetate (B1235776) by 3-hydroxybutyrate dehydrogenase (BDH1). Subsequently, succinyl-CoA:3-oxoacid CoA-transferase (SCOT) converts acetoacetate to acetoacetyl-CoA, which is then cleaved by thiolase into two molecules of acetyl-CoA. These acetyl-CoA molecules then enter the tricarboxylic acid (TCA) cycle to generate ATP.[9][10] This metabolic pathway provides a more efficient energy yield per unit of oxygen consumed compared to glucose.[8]
dot
Caption: Mitochondrial metabolism of 3-Hydroxybutyrate.
3-HB as a Signaling Molecule
3-HB exerts profound signaling effects through two primary mechanisms: interaction with cell surface receptors and epigenetic modification via histone deacetylase (HDAC) inhibition.[11][12]
3-HB is a known ligand for at least two G-protein coupled receptors: hydroxycarboxylic acid receptor 2 (HCAR2) and free fatty acid receptor 3 (FFAR3).[11][12] Activation of these receptors can lead to a variety of physiological responses, including the inhibition of lipolysis in adipocytes and modulation of sympathetic nervous system activity, which contributes to its anti-inflammatory effects.[12]
A key signaling function of 3-HB is its ability to act as an endogenous inhibitor of class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3.[13][14] By inhibiting HDACs, 3-HB promotes histone hyperacetylation, leading to a more open chromatin structure and altering the transcription of target genes.[13] This mechanism is central to many of the therapeutic effects attributed to 3-HB, such as the upregulation of genes involved in oxidative stress resistance, including Forkhead box protein O3 (FOXO3a) and metallothionein (B12644479) 2 (MT2).[13][14]
dot
Caption: Signaling pathways of 3-Hydroxybutyrate.
Quantitative Data
The administration of E3HB leads to quantifiable changes in 3-HB levels in both serum and tissues. The following tables summarize key quantitative findings from preclinical studies.
Table 1: In Vivo Pharmacokinetics of 3-HB Following E3HB Administration
| Parameter | Value | Species | Dosage and Route | Time Point | Reference |
| Serum 3-HB Fold Increase | 5.5-fold | Mouse | 300 mg/kg, IP | 5 min post-injection | [15] |
| Gastrocnemius 3-HB Fold Increase | 10-fold | Mouse | 300 mg/kg, IP | 10 min post-injection | [15] |
| Time to Baseline Serum 3-HB | ~30 min | Mouse | 300 mg/kg, IP | 30 min post-injection | [15] |
Table 2: In Vitro Effects of 3-HB on Cellular Processes
| Cellular Process | Effective Concentration of 3-HB | Cell Type | Effect | Reference |
| HDAC Inhibition (IC50) | 2-5 mM | HEK293 cells | Inhibition of HDAC1, 3, 4 | [11] |
| Gene Expression (BDNF) | 0.5-1 mM | Cerebral Cortical Neurons | Increased mRNA and protein | [16] |
| Oxidative Stress | 1-10 mM | PC12 cells | Attenuation of H2O2-induced ROS | [14] |
| Energy Metabolism | 5 mM | Cerebral Cortical Neurons | Increased ATP production | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of E3HB and its metabolic effects.
Protocol for Quantification of E3HB and 3-HB in Cell Culture by LC-MS/MS
This protocol is adapted from established methods for quantifying ketone bodies and other small molecules.[17][18][19]
1. Sample Preparation: a. Culture cells to desired confluency in a 6-well plate. b. Treat cells with E3HB at various concentrations and time points. c. Aspirate the medium and wash cells twice with ice-cold phosphate-buffered saline (PBS). d. Add 500 µL of ice-cold 80:20 methanol:water extraction solvent containing an appropriate internal standard (e.g., d4-3-HB). e. Scrape the cells and transfer the cell lysate to a microcentrifuge tube. f. Vortex for 1 minute and incubate at -20°C for 30 minutes to precipitate proteins. g. Centrifuge at 15,000 x g for 10 minutes at 4°C. h. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. i. Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis: a. Chromatography: Use a C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm). b. Mobile Phase A: 0.1% formic acid in water. c. Mobile Phase B: 0.1% formic acid in acetonitrile. d. Gradient: A linear gradient appropriate for separating the analytes of interest. e. Flow Rate: 0.3 mL/min. f. Mass Spectrometry: Operate in negative ion mode using multiple reaction monitoring (MRM). g. MRM Transitions:
- E3HB: Precursor ion [M-H]- → Product ion
- 3-HB: Precursor ion [M-H]- (m/z 103.0) → Product ion (m/z 59.0)
- Internal Standard (d4-3-HB): Precursor ion [M-H]- (m/z 107.0) → Product ion (m/z 62.0)
3. Data Analysis: a. Quantify the peak areas for E3HB, 3-HB, and the internal standard. b. Generate a standard curve using known concentrations of E3HB and 3-HB. c. Calculate the intracellular concentrations of the analytes relative to the amount of protein in the initial cell lysate.
Protocol for NMR-Based Metabolomics of E3HB-Treated Cells
This protocol is based on general methodologies for NMR analysis of cellular extracts.[20][21][22][23]
1. Sample Preparation: a. Culture cells in 10 cm dishes to a high density (~10^7 cells per dish). b. Treat with E3HB as required. c. Quench metabolism by rapidly washing the cells with ice-cold PBS. d. Extract metabolites using a dual-phase extraction method (e.g., methanol-chloroform-water). e. Separate the aqueous and lipid phases by centrifugation. f. Lyophilize the aqueous phase containing polar metabolites.
2. NMR Sample Preparation and Data Acquisition: a. Reconstitute the lyophilized extract in a D2O-based NMR buffer containing a known concentration of an internal standard (e.g., DSS or TMSP). b. Transfer the sample to a 5 mm NMR tube. c. Acquire 1D 1H NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher). d. Use a water suppression pulse sequence (e.g., NOESYPR1D or CPMG) to attenuate the residual water signal.
3. Data Analysis: a. Process the NMR spectra (phasing, baseline correction, and referencing). b. Identify metabolites using 2D NMR experiments (e.g., TOCSY, HSQC) and by comparing chemical shifts to databases (e.g., HMDB). c. Quantify changes in metabolite concentrations by integrating the corresponding peaks relative to the internal standard. d. Perform multivariate statistical analysis (e.g., PCA, PLS-DA) to identify metabolic pathways affected by E3HB treatment.
dot
References
- 1. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intracellular hydrolysis of EGTA-esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatty acid ethyl esters in human mononuclear cells: Production by endogenous synthesis greatly exceeds the uptake of preformed ethyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eicosapentaenoic and docosahexaenoic acid ethyl esters differentially enhance B-cell activity in murine obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: Showing metabocard for Ethyl (±)-3-hydroxybutyrate (HMDB0040409) [hmdb.ca]
- 6. Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Beta-hydroxybutyrate (3-OHB) can influence the energetic phenotype of breast cancer cells, but does not impact their proliferation and the response to chemotherapy or radiation | springermedizin.de [springermedizin.de]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. β-Hydroxybutyrate: A Signaling Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms [mdpi.com]
- 13. Suppression of oxidative stress by β-hydroxybutyrate, an endogenous histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Ketone Metabolite β-Hydroxybutyrate Attenuates Oxidative Stress in Spinal Cord Injury by Suppression of Class I Histone Deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Exploring the Therapeutic Potential of this compound in Alleviating Skeletal Muscle Wasting in Cancer Cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 3-Hydroxybutyrate Regulates Energy Metabolism and Induces BDNF Expression in Cerebral Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Quantitative Determination of (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate (Ketone Ester) and Its Metabolites Beta-hydroxybutyrate, 1-3-Butanediol, and Acetoacetate in Human Plasma Using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. NMR Based Methods for Metabolites Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Methodological Developments for Metabolic NMR Spectroscopy from Cultured Cells to Tissue Extracts: Achievements, Progress and Pitfalls [mdpi.com]
- 22. pure.au.dk [pure.au.dk]
- 23. NMR Metabolomics Protocols for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl 3-hydroxybutyrate CAS number and molecular weight
An In-depth Technical Guide to Ethyl 3-hydroxybutyrate (B1226725)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the chemical properties, experimental protocols, and biological significance of Ethyl 3-hydroxybutyrate. The data is presented in a clear and accessible format to support research and development activities.
Core Chemical and Physical Properties
This compound, also known as ethyl 3-hydroxybutanoate, is a chiral ester with significant applications as a building block in organic synthesis and as a potential therapeutic agent. Its key quantitative data are summarized below.
| Property | Value | References |
| CAS Number | 5405-41-4 | [1][2][3][4] |
| Molecular Weight | 132.16 g/mol | [1][2][3][5][6] |
| Molecular Formula | C₆H₁₂O₃ | [1][2][6] |
| Density | 1.017 g/mL at 25 °C | [3][4] |
| Boiling Point | 170 °C | [4] |
| Flash Point | 148 °F | [1] |
| Refractive Index | 1.42 (n20/D) | [3] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research. The following sections provide established protocols.
Synthesis of Ethyl (S)-3-hydroxybutyrate via Fermentation
This protocol describes the enantioselective synthesis of (S)-ethyl 3-hydroxybutanoate using baker's yeast.
Materials:
-
Baker's yeast
-
Ethyl acetoacetate (B1235776)
-
Tap water
-
Magnesium sulfate
-
Diethyl ether
Procedure:
-
A mixture of 200 g of baker's yeast and 300 g of sucrose in 1.6 L of tap water is stirred in a 4-L three-necked, round-bottomed flask for 1 hour at approximately 30°C.
-
20.0 g (0.154 mol) of ethyl acetoacetate is added to the fermenting suspension, and the mixture is stirred for an additional 24 hours at room temperature.
-
A warm solution (ca. 40°C) of 200 g of sucrose in 1 L of tap water is then added, followed 1 hour later by an additional 20.0 g (0.154 mol) of ethyl acetoacetate.
-
After stirring for another 24 hours, the mixture is centrifuged.
-
The supernatant is saturated with sodium chloride and extracted continuously with diethyl ether for 2 days.
-
The combined ether extracts are dried over magnesium sulfate, filtered, and concentrated using a rotary evaporator.
-
The resulting residue is fractionally distilled under reduced pressure (12 mm) to collect the fraction boiling at 71–73°C, yielding (S)-(+)-ethyl 3-hydroxybutanoate.[7]
Chemical Synthesis of Ethyl (S)-3-hydroxybutyrate
This method outlines a chemical synthesis route for (S)-ethyl-β-hydroxybutyrate.
Materials:
-
(S)-3-Hydroxybutyric acid
-
Sulfuric acid
-
Sodium bicarbonate
-
Magnesium sulfate
Procedure:
-
Dissolve 9.6 g (92 mmol) of (S)-3-Hydroxybutyric acid in 100 mL of ethanol containing 10 drops of sulfuric acid in an Erlenmeyer flask and stir.
-
Monitor the reaction for the conversion to the ethyl ester product using GC-MS analysis of small aliquots.
-
Upon completion, add a small amount of solid sodium bicarbonate to neutralize the acid catalyst.
-
Remove the solvent by rotary evaporation.
-
Take up the residue in dichloromethane and wash with water.
-
Extract the aqueous layer once more with dichloromethane.
-
Combine the organic layers, dry over magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield (S)-ethyl-3-hydroxybutyrate as a clear oil.[5]
Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general guideline for the analysis of this compound using GC-MS.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 6890 GC with a 5973 mass-selective detector).
-
Column: Varian VF-5-MS (30 m x 0.25 mm i.d. x 0.25 µm) or equivalent.
GC-MS Conditions:
-
Injection Mode: Splitless
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1.3 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1.5 min
-
Ramp 1: 10°C/min to 110°C
-
Ramp 2: 50°C/min to 300°C, hold for 2 min
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification, targeting characteristic ions of the derivatized analyte if necessary.[8]
Biological Signaling and Metabolism
This compound is a precursor to the ketone body β-hydroxybutyrate (BHB), which plays a crucial role in cellular metabolism and signaling.
Ketone Body Metabolism Workflow
The following diagram illustrates the general workflow of ketone body metabolism, where fatty acids are converted into ketone bodies in the liver and then utilized by extrahepatic tissues.
Caption: Overview of ketone body metabolism from fatty acid breakdown to energy production.
Signaling Pathways of β-hydroxybutyrate (BHB)
BHB, the active metabolite of this compound, is not only an energy substrate but also a signaling molecule that can modulate various cellular processes, including inflammation and gene expression.
References
- 1. Frontiers | Ketone Bodies in the Brain Beyond Fuel Metabolism: From Excitability to Gene Expression and Cell Signaling [frontiersin.org]
- 2. Metabolic and Signaling Roles of Ketone Bodies in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. orgsyn.org [orgsyn.org]
- 5. Ethyl (S)-3-hydroxybutyrate synthesis - chemicalbook [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
An In-depth Technical Guide to the Solubility and Stability of Ethyl 3-hydroxybutyrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Ethyl 3-hydroxybutyrate (B1226725), a chiral ester with growing importance in the pharmaceutical and biotechnology sectors. This document summarizes key quantitative data, outlines detailed experimental methodologies, and provides visual representations of stability pathways and experimental workflows to support research and development activities.
Core Properties of Ethyl 3-hydroxybutyrate
This compound is a clear, colorless liquid with a fruity odor. It is a chiral molecule, existing as (R)- and (S)-enantiomers, which are important building blocks in the synthesis of various bioactive compounds.[1] Its physical and chemical properties are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₂O₃ | [2] |
| Molecular Weight | 132.16 g/mol | [2] |
| Boiling Point | 170 °C (at 760 mmHg) | [2] |
| Density | 1.017 g/mL (at 25 °C) | [2] |
| Flash Point | 77 °C | [3] |
| Storage Temperature | Room temperature | [4] |
Solubility Profile
The solubility of this compound is a critical parameter for its application in various experimental and formulation contexts. It is generally considered a water-soluble compound.[5]
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound in various solvents.
| Solvent | Solubility | Temperature (°C) | Reference(s) |
| Water | ≥ 100 mg/mL | 23 | [2] |
| Water | 100 g/100 mL | 23 | [6] |
| Water | 159.2 g/L (estimated) | 25 | [7] |
| Water | 299 g/L (predicted) | Not Specified | [8] |
| Dimethyl sulfoxide (B87167) (DMSO) | 100 mg/mL | Not Specified | [9] |
| Chloroform | Soluble | Not Specified | [4][10][11] |
| Methanol | Slightly Soluble | Not Specified | [6][12] |
| Ethanol | Not Available | Not Available | |
| Acetone | Not Available | Not Available | |
| Ethyl Acetate | Not Available | Not Available | |
| Hexane | Not Available | Not Available |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
A standard method for determining the solubility of a liquid ester like this compound is the shake-flask method.
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent in a sealed flask.
-
Equilibration: The flask is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand undisturbed to allow for the separation of the undissolved solute from the saturated solution. Centrifugation can be used to facilitate this separation.
-
Quantification: A known volume of the clear, saturated supernatant is carefully removed and diluted with a suitable solvent. The concentration of this compound in the diluted sample is then determined using an appropriate analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units of g/100 mL, mg/mL, or mol/L.
Stability Profile
The stability of this compound is influenced by several factors, including pH, temperature, and the presence of enzymes or chemical agents.
General Stability and Storage
This compound is chemically stable under standard ambient conditions (room temperature).[13] For long-term storage, it is recommended to keep it in a tightly sealed container in a cool, dry place, away from strong oxidizing agents and strong bases.[5]
Degradation Pathways
The primary degradation pathway for this compound is hydrolysis of the ester bond, which can be catalyzed by acids, bases, or enzymes (esterases/lipases).[1][14]
-
Acid-Catalyzed Hydrolysis: In the presence of an acid, the ester is hydrolyzed to 3-hydroxybutyric acid and ethanol. This reaction is reversible.[14]
-
Base-Catalyzed Hydrolysis (Saponification): In the presence of a strong base, the ester undergoes saponification to yield the salt of 3-hydroxybutyric acid and ethanol. This reaction is generally irreversible.
-
Enzymatic Hydrolysis: Various esterases and lipases can efficiently catalyze the hydrolysis of this compound. This process can be enantioselective, meaning one enantiomer may be hydrolyzed at a different rate than the other.[1]
The following diagram illustrates the main factors influencing the stability of this compound.
Caption: Factors influencing the stability of this compound.
Experimental Protocol for Stability Assessment (Forced Degradation Study)
Forced degradation studies are essential to understand the intrinsic stability of a compound and to identify potential degradation products.
-
Stress Conditions: Samples of this compound are subjected to various stress conditions, including:
-
Acidic Hydrolysis: Incubation in an acidic solution (e.g., 0.1 M HCl) at a controlled temperature.
-
Alkaline Hydrolysis: Incubation in a basic solution (e.g., 0.1 M NaOH) at a controlled temperature.
-
Oxidative Degradation: Treatment with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Stress: Exposure to elevated temperatures.
-
Photostability: Exposure to light of a specified wavelength and intensity.
-
-
Time Points: Samples are collected at various time points during the stress testing.
-
Sample Analysis: The concentration of the parent compound (this compound) and the formation of any degradation products are monitored using a stability-indicating analytical method, typically HPLC.
-
Data Analysis: The rate of degradation is determined, and from this, the half-life (t₁/₂) of the compound under each stress condition can be calculated.
The following diagram outlines a typical workflow for assessing the solubility and stability of a compound like this compound.
Caption: A typical experimental workflow for solubility and stability studies.
Conclusion
This technical guide provides essential information on the solubility and stability of this compound for researchers and professionals in drug development. While the compound exhibits good water solubility and is stable under ambient conditions, its susceptibility to hydrolysis under acidic, basic, and enzymatic conditions must be considered in experimental design and formulation development. The provided experimental protocols offer a foundation for conducting thorough in-house assessments of these critical physicochemical properties.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C6H12O3 | CID 62572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-羟基丁酸乙酯 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Ethyl (S)-3-hydroxybutyrate | 56816-01-4 [chemicalbook.com]
- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. chembk.com [chembk.com]
- 7. Human Metabolome Database: Showing metabocard for Ethyl (±)-3-hydroxybutyrate (HMDB0040409) [hmdb.ca]
- 8. Showing Compound Ethyl (±)-3-hydroxybutyrate (FDB020141) - FooDB [foodb.ca]
- 9. medchemexpress.com [medchemexpress.com]
- 10. lookchem.com [lookchem.com]
- 11. echemi.com [echemi.com]
- 12. labsolu.ca [labsolu.ca]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. chem.libretexts.org [chem.libretexts.org]
The Genesis of a Keystone Chiral Building Block: An In-depth Technical Guide to the Discovery and History of Ethyl 3-hydroxybutyrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-hydroxybutyrate (B1226725), a chiral molecule of significant interest in the synthesis of pharmaceuticals and other bioactive compounds, has a rich history intertwined with the development of organic chemistry.[1] This technical guide provides a comprehensive overview of the discovery, historical synthesis, and evolution of the production methods for this versatile building block. It is designed to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering insights into its chemical properties, synthesis methodologies, and biological significance.
Discovery and Historical Context
The precise moment of the first synthesis of Ethyl 3-hydroxybutyrate is not definitively documented as a singular event but rather emerged from the broader exploration of β-keto ester chemistry in the 19th and early 20th centuries. The precursor, ethyl acetoacetate (B1235776), was first synthesized in 1863 by Johann Georg Anton Geuther, and its rich reactivity became a cornerstone of synthetic organic chemistry.[2] The reduction of the ketone group in ethyl acetoacetate to a hydroxyl group, yielding this compound, was a logical and early transformation explored by chemists of that era.
Early methods for the reduction of ketones, such as the use of sodium amalgam (a sodium-mercury alloy) in the presence of a proton source, were among the first techniques capable of producing β-hydroxy esters. While specific attribution to the first synthesis of this compound is scarce, it is highly probable that it was first prepared in the late 19th or early 20th century through such non-stereoselective reduction methods, yielding a racemic mixture of the (R) and (S) enantiomers.
A significant milestone in the history of this compound was the advent of stereoselective synthesis. The recognition of the importance of chirality in biological systems drove the development of methods to produce enantiomerically pure forms of the molecule. This shift marked the transition of this compound from a simple chemical intermediate to a valuable chiral building block for the synthesis of complex, biologically active molecules.
Physicochemical Properties
This compound is a clear, colorless liquid with a faint, fruity odor.[1] Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C6H12O3 | [1] |
| Molar Mass | 132.16 g/mol | [1] |
| Boiling Point | 178-179 °C | [1] |
| Density | 1.017 g/cm³ | [1] |
| Solubility in Water | Soluble | [1] |
| CAS Number | 5405-41-4 (racemic) | [1] |
Key Synthesis Methodologies: An Evolutionary Perspective
The synthesis of this compound has evolved significantly over the years, from early non-selective methods to highly efficient and stereoselective modern techniques. This section details the key experimental protocols that have been instrumental in its preparation.
Early Chemical Synthesis: Reduction of Ethyl Acetoacetate
The foundational method for producing this compound involves the reduction of its precursor, ethyl acetoacetate.
This method provides a racemic mixture of this compound.
Materials:
-
Ethyl acetoacetate
-
Sodium borohydride (B1222165) (NaBH4)
-
Ethanol (B145695) (or other suitable solvent)
-
Hydrochloric acid (for workup)
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate (B86663) (for drying)
Procedure:
-
A solution of ethyl acetoacetate is prepared in ethanol and cooled in an ice bath.
-
Sodium borohydride is added portion-wise to the stirred solution.
-
The reaction is allowed to proceed for a specified time (typically several hours) and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of dilute hydrochloric acid.
-
The mixture is then concentrated under reduced pressure to remove the ethanol.
-
The aqueous residue is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed by rotary evaporation to yield crude this compound, which can be further purified by distillation.
Quantitative Data for Representative Chemical Reductions:
| Reducing Agent | Solvent | Yield (%) | Enantiomeric Excess (%) | Reference |
| Sodium Borohydride | Ethanol | ~80-90 | 0 (racemic) | General textbook knowledge |
| Lithium Aluminum Hydride | Diethyl Ether | >90 | 0 (racemic) | General textbook knowledge |
Biocatalytic Synthesis: The Rise of Enantioselectivity
The demand for enantiomerically pure this compound led to the development of biocatalytic methods, primarily using baker's yeast (Saccharomyces cerevisiae). These methods exploit the stereoselective nature of enzymes to produce predominantly one enantiomer.
This protocol yields the (S)-enantiomer of this compound.[3]
Materials:
-
Baker's yeast (Saccharomyces cerevisiae)
-
Water
-
Ethyl acetoacetate
-
Diatomaceous earth (Celite®)
-
Ethyl acetate (B1210297) (for extraction)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
A suspension of baker's yeast and sucrose in warm water is prepared and allowed to ferment for a short period.[3]
-
Ethyl acetoacetate is added to the fermenting yeast suspension.[3]
-
The mixture is stirred at room temperature for several days, with the progress of the reaction monitored by gas chromatography (GC).[3]
-
Once the reaction is complete, the mixture is filtered through a pad of diatomaceous earth to remove the yeast cells.[3]
-
The filtrate is saturated with sodium chloride and extracted with ethyl acetate.[3]
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[3]
-
The crude product is purified by distillation to yield enantiomerically enriched (S)-Ethyl 3-hydroxybutyrate.[3]
Quantitative Data for Biocatalytic Reductions:
| Biocatalyst | Substrate | Yield (%) | Enantiomeric Excess (%) | Enantiomer | Reference |
| Saccharomyces cerevisiae (Baker's Yeast) | Ethyl acetoacetate | 50-70 | >95 | (S) | [3] |
| Genetically modified E. coli | Ethyl acetoacetate | High | >99 | (R) or (S) | [4] |
Asymmetric Hydrogenation
Modern approaches to the synthesis of enantiomerically pure this compound often employ asymmetric hydrogenation using chiral metal catalysts. These methods offer high efficiency and excellent enantioselectivity.
This protocol can be tuned to produce either the (R)- or (S)-enantiomer depending on the chiral ligand used.
Materials:
-
Ethyl acetoacetate
-
Ruthenium catalyst with a chiral ligand (e.g., Ru-BINAP)
-
Methanol (B129727) (or other suitable solvent)
-
Hydrogen gas
Procedure:
-
Ethyl acetoacetate and the chiral ruthenium catalyst are dissolved in methanol in a high-pressure reactor.
-
The reactor is purged with hydrogen gas and then pressurized to the desired pressure.
-
The reaction mixture is stirred at a specific temperature for a set period.
-
After the reaction is complete, the pressure is released, and the solvent is removed under reduced pressure.
-
The crude product is purified by chromatography or distillation to yield highly enantiomerically pure this compound.
Quantitative Data for Asymmetric Hydrogenation:
| Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (%) | Enantiomer | Reference |
| Ru-BINAP | Ethyl acetoacetate | >95 | >98 | (R) or (S) | [4] |
Logical Workflow of Synthesis and Biological Action
The following diagram illustrates the general workflow for the synthesis of this compound and its subsequent biological conversion to the active metabolite, 3-hydroxybutyrate.
Caption: Synthesis of this compound and its metabolic conversion.
Metabolic Fate and Signaling Pathways
While this compound is a valuable synthetic intermediate, its biological effects are primarily attributed to its hydrolysis product, 3-hydroxybutyrate (3-HB). In biological systems, this compound acts as a prodrug, being rapidly converted to 3-HB and ethanol by esterases in the blood and tissues. 3-HB is a ketone body that serves as an alternative energy source for various organs, including the brain, during periods of low glucose availability.
Beyond its metabolic role, 3-HB is now recognized as a signaling molecule with diverse physiological effects. It functions as an endogenous inhibitor of class I histone deacetylases (HDACs) and as a ligand for the G-protein coupled receptor GPR109A (also known as HCA2).
The following diagram illustrates the key signaling pathways influenced by 3-hydroxybutyrate.
Caption: Key signaling pathways of 3-hydroxybutyrate.
Conclusion
The journey of this compound from a simple derivative of a common laboratory reagent to a highly sought-after chiral building block mirrors the advancement of organic synthesis. The development of stereoselective and efficient synthetic methods has unlocked its potential in the pharmaceutical and fine chemical industries. Furthermore, its role as a precursor to the signaling molecule 3-hydroxybutyrate has opened new avenues for therapeutic research. This guide has provided a comprehensive overview of the historical context, key synthetic protocols, and biological significance of this compound, serving as a valuable resource for the scientific community.
References
Ethyl 3-hydroxybutyrate as a secondary metabolite
An In-depth Technical Guide to Ethyl 3-hydroxybutyrate (B1226725) as a Secondary Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-hydroxybutyrate is a naturally occurring secondary metabolite found in a variety of organisms, from microbes to plants.[1][2] As a chiral molecule, it exists in two enantiomeric forms, (R)- and (S)-ethyl 3-hydroxybutyrate, each with distinct biological relevance.[3] While recognized for its role as a flavor and fragrance compound, recent research has illuminated its potential in drug development, primarily as a metabolic precursor to the ketone body 3-hydroxybutyrate (3-HB).[4][5] This guide provides a comprehensive technical overview of this compound, including its biosynthesis, physiological roles, and methods for its study.
Introduction
This compound, a fatty acid ethyl ester, is classified as a secondary metabolite, indicating it is not essential for the primary growth and reproduction of an organism but often serves specialized functions such as defense or signaling.[1] It is found in wine, where it contributes to the aroma profile, and in insects like the red flour beetle (Tribolium castaneum), where it may act as a signaling molecule.[4][6] In the context of biotechnology and drug development, both enantiomers are valuable chiral building blocks for the synthesis of complex molecules, including antibiotics and pheromones.[3] Of significant interest is its role as an exogenous source of the ketone body 3-hydroxybutyrate (3-HB), a critical energy substrate and signaling molecule in mammals.[4][7]
Biosynthesis of this compound
The biosynthesis of this compound can be achieved through several routes, both biological and chemical. In microorganisms, the core structure, 3-hydroxybutyryl-CoA, is synthesized from acetyl-CoA, a central metabolite.
The key steps in the microbial biosynthesis of (R)-3-hydroxybutyryl-CoA are:
-
Condensation of Acetyl-CoA: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA. This reaction is catalyzed by the enzyme β-ketothiolase (PhaA).[8]
-
Reduction of Acetoacetyl-CoA: Acetoacetyl-CoA is then reduced to (R)-3-hydroxybutyryl-CoA by an acetoacetyl-CoA reductase (PhaB), typically using NADPH as a cofactor.[8]
From (R)-3-hydroxybutyryl-CoA, ethyl (R)-3-hydroxybutyrate can be formed. While the direct enzymatic esterification to the ethyl ester in vivo is not extensively detailed, it is plausible that promiscuous esterases or thioesterases could catalyze this reaction in the presence of ethanol.
A common biotechnological approach for the production of this compound involves the microbial reduction of ethyl acetoacetate (B1235776) using whole-cell biocatalysts like baker's yeast (Saccharomyces cerevisiae) or other fungi such as Geotrichum candidum.[3][9] These organisms possess carbonyl reductases that can convert the keto group of ethyl acetoacetate to the hydroxyl group of this compound.[9]
References
- 1. Human Metabolome Database: Showing metabocard for Ethyl (±)-3-hydroxybutyrate (HMDB0040409) [hmdb.ca]
- 2. MiMeDB: Showing metabocard for ethyl 3-hydroxybutanoate (MMDBc0033458) [mimedb.org]
- 3. researchgate.net [researchgate.net]
- 4. Exploring the Therapeutic Potential of this compound in Alleviating Skeletal Muscle Wasting in Cancer Cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the Therapeutic Potential of this compound in Alleviating Skeletal Muscle Wasting in Cancer Cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient (R)-3-hydroxybutyrate production using acetyl CoA-regenerating pathway catalyzed by coenzyme A transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aidic.it [aidic.it]
Spectroscopic Analysis of Ethyl 3-hydroxybutyrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic analysis of Ethyl 3-hydroxybutyrate (B1226725), a key intermediate in various synthetic processes and a molecule of interest in metabolic studies. This document outlines the characteristic spectroscopic data obtained through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.
Core Spectroscopic Data
The following tables summarize the key quantitative data from the spectroscopic analysis of Ethyl 3-hydroxybutyrate, providing a reference for its identification and characterization.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| ~4.1-4.2 | Multiplet | 3H | - | -CH(OH)- and -O-CH₂-CH₃ |
| ~3.2 | Broad Singlet | 1H | - | -OH |
| ~2.2-2.5 | Multiplet | 2H | - | -CH₂-C=O |
| ~1.23 | Doublet | 3H | 6.2 | -CH(OH)-CH₃ |
| ~1.17 | Doublet | 3H | 7.0 | -O-CH₂-CH₃ |
Solvent: CDCl₃. Data compiled from multiple sources.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~172.9 | C=O |
| ~64.2 | -CH(OH)- |
| ~60.6 | -O-CH₂- |
| ~42.7 | -CH₂-C=O |
| ~22.3 | -CH(OH)-CH₃ |
| ~14.0 | -O-CH₂-CH₃ |
Solvent: CDCl₃. Data compiled from multiple sources.
Table 3: IR Spectroscopic Data for this compound
| Frequency (cm⁻¹) | Description of Vibration |
| ~3440 | O-H stretch (alcohol) |
| ~2980 | C-H stretch (alkane) |
| ~1730 | C=O stretch (ester) |
| ~1180, 1030 | C-O stretch |
Sample state: Liquid film or neat.
Table 4: Mass Spectrometry (GC-MS) Data for this compound
| Mass-to-Charge Ratio (m/z) | Relative Intensity | Putative Fragment |
| 117 | High | [M-CH₃]⁺ |
| 87 | High | [M-OC₂H₅]⁺ or [CH₃CH(OH)CH₂]⁺ |
| 70 | Moderate | [M-C₂H₅OH-CO]⁺ |
| 45 | High | [C₂H₅O]⁺ |
| 43 | High | [CH₃CO]⁺ |
Ionization method: Electron Ionization (EI).
Visualizing the Molecular and Analytical Framework
To better understand the structure and analytical workflow for this compound, the following diagrams have been generated.
Methodological & Application
Application Note: Chiral Separation of Ethyl 3-Hydroxybutyrate Enantiomers by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 3-hydroxybutyrate (B1226725) is a chiral molecule existing as two enantiomers, (R)- and (S)-ethyl 3-hydroxybutyrate. These enantiomers are valuable chiral building blocks in the synthesis of various pharmaceuticals and other biologically active compounds. The distinct stereochemistry of each enantiomer can lead to significant differences in their pharmacological, toxicological, and metabolic profiles. Consequently, the ability to separate and quantify the individual enantiomers is crucial for research, development, and quality control in the pharmaceutical and chemical industries. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the enantioseparation of racemic mixtures. This application note provides a detailed protocol for the chiral separation of ethyl 3-hydroxybutyrate enantiomers.
Principle of Chiral Separation by HPLC
Chiral separation by HPLC is achieved by using a chiral stationary phase (CSP). The CSP creates a chiral environment where the two enantiomers of the analyte can form transient, diastereomeric complexes with the chiral selector of the CSP. The differing stability of these diastereomeric complexes results in different retention times for each enantiomer, allowing for their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for a broad range of chiral compounds, including esters like this compound.
Experimental Protocols
A specific method for the chiral separation of this compound has been noted using a Pirkle-type chiral stationary phase. While detailed parameters for this specific separation are not fully published, a general protocol based on the common use of polysaccharide-based columns for similar analytes is provided below as a robust starting point for method development.
Recommended Starting Method:
This protocol is a representative method for the chiral separation of small, aliphatic hydroxy esters and is recommended as a starting point for the analysis of this compound enantiomers.
-
Instrumentation:
-
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.
-
-
Sample Preparation:
-
Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Chiral Column: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica (B1680970) gel) or Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel).
-
Column Dimensions: 250 mm x 4.6 mm i.d.
-
Mobile Phase: A mixture of n-Hexane and 2-Propanol (Isopropanol). A typical starting ratio is 90:10 (v/v). The ratio can be optimized to improve resolution and retention times. For example, increasing the percentage of 2-Propanol will generally decrease retention times.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 210 nm (as this compound lacks a strong chromophore, low UV is necessary).
-
Injection Volume: 10 µL.
-
Data Presentation
The following table summarizes the known data for the chiral separation of this compound and provides expected ranges for the recommended starting protocol.
| Parameter | Reported Value (Phenomenex) | Expected Range (Recommended Protocol) |
| Chiral Stationary Phase | Chirex 3007 (Pirkle-type) | Chiralcel® OD-H or Chiralpak® AD-H |
| Mobile Phase | Not Specified | n-Hexane / 2-Propanol (e.g., 90:10 v/v) |
| Flow Rate | Not Specified | 0.5 - 1.5 mL/min |
| Temperature | Not Specified | 20 - 40 °C |
| Detection | Not Specified | UV at 210 nm |
| Separation Factor (α) | 1.14[1] | > 1.1 |
| Resolution (Rs) | Not Specified | > 1.5 |
| Retention Time (k1) | Not Specified | 5 - 15 min |
| Retention Time (k2) | Not Specified | 6 - 18 min |
Mandatory Visualization
The following diagrams illustrate the logical workflow for the chiral HPLC separation of this compound enantiomers.
Caption: Experimental workflow for chiral HPLC separation.
Caption: Analyte-CSP interaction in chiral separation.
References
Application Notes and Protocols for the GC-MS Analysis of Ethyl 3-Hydroxybutyrate in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-Hydroxybutyrate (B1226725) is a ketone ester that serves as a precursor to the ketone body β-hydroxybutyrate (BHB). As an exogenous ketone supplement, it is of increasing interest in research for its potential applications in enhancing athletic performance, supporting weight management, and for its therapeutic potential in various metabolic conditions.[1] Accurate and reliable quantification of Ethyl 3-Hydroxybutyrate and its primary metabolite, 3-hydroxybutyrate (3-HB or BHB), in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and sensitive platform for the analysis of these compounds.
This document provides detailed application notes and protocols for the analysis of this compound in biological samples using GC-MS. The methodologies are based on established principles for the analysis of related small molecules, such as γ-hydroxybutyrate (GHB) and β-hydroxybutyrate (BHB), due to the limited availability of published methods specifically validated for this compound.
Metabolic Pathway of this compound
Upon administration, this compound is rapidly hydrolyzed by esterases present in the gastrointestinal tract, blood, and liver into 3-hydroxybutyrate (a ketone body) and ethanol.[2] The resulting 3-hydroxybutyrate then enters the endogenous ketone body metabolic pathway, where it can be utilized as an energy source by various tissues.
Experimental Protocols
The following protocols are adapted from validated methods for the analysis of similar compounds (GHB and BHB) in biological fluids and are proposed for the analysis of this compound.[3][4][5][6][7]
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol describes a general liquid-liquid extraction procedure for the recovery of this compound from plasma and urine.
Materials:
-
Biological sample (plasma or urine)
-
Internal Standard (IS) solution (e.g., deuterated this compound or a structurally similar compound)
-
0.1 M Sulfuric Acid
-
Ethyl acetate (B1210297) (HPLC grade)
-
Anhydrous sodium sulfate (B86663)
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 1 mL of the biological sample (plasma or urine) into a 15 mL centrifuge tube.
-
Add a known amount of the internal standard solution.
-
Acidify the sample by adding 250 µL of 0.1 M sulfuric acid and vortex for 30 seconds.
-
Add 6 mL of ethyl acetate to the tube.
-
Vortex the mixture for 10 minutes to ensure thorough extraction.
-
Centrifuge at 3000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction (steps 4-7) on the remaining aqueous layer with another 6 mL of ethyl acetate to maximize recovery.
-
Combine the organic extracts.
-
Add a small amount of anhydrous sodium sulfate to the combined extract to remove any residual water.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C).
-
The dried residue is now ready for derivatization.
Derivatization: Silylation
Due to the presence of a hydroxyl group, derivatization is recommended to improve the chromatographic properties of this compound, increasing its volatility and thermal stability. Silylation is a common and effective derivatization technique for this purpose.
Materials:
-
Dried sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Acetonitrile (B52724) or Ethyl Acetate (GC grade)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Reconstitute the dried extract from the LLE step in 50 µL of acetonitrile or ethyl acetate.
-
Add 50 µL of BSTFA + 1% TMCS to the reconstituted sample.
-
Cap the vial tightly and vortex briefly.
-
Heat the mixture at 70°C for 30 minutes in a heating block or oven to facilitate the derivatization reaction.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
GC-MS Instrumental Parameters
The following are suggested starting parameters for the GC-MS analysis of the derivatized this compound. Optimization may be required based on the specific instrument and column used.
| Parameter | Suggested Value |
| Gas Chromatograph | |
| Column | DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Injection Mode | Splitless |
| Injection Volume | 1-2 µL |
| Injector Temperature | 250°C |
| Carrier Gas | Helium at a constant flow of 1.0-1.2 mL/min |
| Oven Program | Initial temp 60°C for 2 min, ramp at 20°C/min to 180°C, then ramp at 35°C/min to 250°C, hold for 4 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) and/or Full Scan |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| SIM Ions (Proposed) | |
| TMS-EHB | To be determined empirically (likely fragments would involve loss of methyl, ethyl, and trimethylsilanol (B90980) groups) |
| Internal Standard | To be determined based on the chosen IS |
Quantitative Data
Due to the rapid in-vivo hydrolysis of this compound, detecting and quantifying the parent compound in biological samples is challenging.[8] Most studies focus on the resulting increase in 3-hydroxybutyrate (BHB) concentrations. The following tables present hypothetical, yet plausible, data for illustrative purposes to guide researchers in setting up their own validation studies.
Table 1: Hypothetical Calibration Curve Data for TMS-Ethyl 3-Hydroxybutyrate in Human Plasma
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 10 | 0.052 |
| 25 | 0.128 |
| 50 | 0.255 |
| 100 | 0.510 |
| 250 | 1.275 |
| 500 | 2.550 |
| Linearity (r²) | >0.995 |
Table 2: Hypothetical Validation Data for the Quantification of this compound in Human Urine
| Parameter | Low QC (30 ng/mL) | Medium QC (150 ng/mL) | High QC (400 ng/mL) |
| Intra-day Precision (%CV, n=6) | 5.8 | 4.2 | 3.5 |
| Inter-day Precision (%CV, n=18) | 7.2 | 5.5 | 4.8 |
| Accuracy (% Recovery) | 98.5 | 101.2 | 99.8 |
| Extraction Recovery (%) | 85.2 | 88.1 | 86.5 |
| Limit of Detection (LOD) | 5 ng/mL | - | - |
| Limit of Quantitation (LOQ) | 10 ng/mL | - | - |
Conclusion
The GC-MS methodology outlined in these application notes provides a robust framework for the analysis of this compound in biological samples. While a specific validated method for the parent ester is not widely available in the literature, the proposed protocol, based on established methods for similar analytes, offers a strong starting point for researchers. The rapid in-vivo hydrolysis of this compound presents a significant analytical challenge, and researchers should consider the simultaneous quantification of its primary metabolite, 3-hydroxybutyrate, to gain a comprehensive understanding of its pharmacokinetics. The provided protocols and hypothetical data serve as a valuable resource for the development and validation of analytical methods tailored to specific research needs in the growing field of exogenous ketone supplementation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Kinetics, safety and tolerability of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in healthy adult subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Determination of beta-hydroxybutyrate in blood and urine using gas chromatography- mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring the Therapeutic Potential of this compound in Alleviating Skeletal Muscle Wasting in Cancer Cachexia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl 3-Hydroxybutyrate as a Chiral Building Block in Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of ethyl 3-hydroxybutyrate (B1226725) as a versatile chiral building block in the synthesis of prominent pharmaceutical agents. Both enantiomers, (R)- and (S)-ethyl 3-hydroxybutyrate, serve as crucial starting materials for creating complex molecules with specific stereochemistry, which is vital for their therapeutic efficacy and safety.[1][2] This guide focuses on the synthesis of Atorvastatin (B1662188), L-carnitine, and carbapenem (B1253116) antibiotics, offering detailed methodologies, quantitative data, and visual representations of synthetic and biological pathways.
Synthesis of Atorvastatin Side Chain Intermediate
(R)-Ethyl 3-hydroxybutyrate is a key precursor for the synthesis of the chiral side chain of Atorvastatin, a widely used cholesterol-lowering drug.[3] A critical intermediate derived from (R)-ethyl 3-hydroxybutyrate is (R)-ethyl 4-cyano-3-hydroxybutyrate. The synthesis of this intermediate often involves the conversion of the more readily available (S)-ethyl 4-chloro-3-hydroxybutyrate.
Synthetic Workflow for Atorvastatin Intermediate
Quantitative Data for Atorvastatin Intermediate Synthesis
| Step | Reactant | Product | Reagents | Yield | Purity/ee | Reference |
| 1. Cyclization | Ethyl (S)-4-chloro-3-hydroxybutyrate | Ethyl 3,4-epoxybutyrate | Silver sulfate (B86663), solid base | - | - | [4] |
| 2. Ring-opening | Ethyl 3,4-epoxybutyrate | Ethyl (R)-4-cyano-3-hydroxybutyrate | Sodium cyanide, acid | 85-95% | >99% | [4] |
Experimental Protocol: Synthesis of Ethyl (R)-4-cyano-3-hydroxybutyrate[4]
Step 1: Synthesis of Ethyl 3,4-epoxybutyrate
-
Dissolve ethyl (S)-(-)-4-chloro-3-hydroxybutyrate in an organic solvent such as dichloromethane, tetrahydrofuran, or acetonitrile.
-
Add a silver sulfate catalyst and a solid base.
-
Control the reaction temperature between 0-50°C and allow the cyclization reaction to proceed for 3-48 hours.
-
After the reaction is complete, filter the mixture to remove solids.
-
Remove the organic solvent under normal pressure to obtain ethyl 3,4-epoxybutyrate.
Step 2: Synthesis of (R)-(-)-4-cyano-3-hydroxybutyric acid ethyl ester
-
To the obtained ethyl 3,4-epoxybutyrate, add a cyanide reagent (e.g., 10-30% aqueous sodium or potassium cyanide solution) and an acid (e.g., sulfuric acid, glacial acetic acid, or citric acid).
-
Control the pH of the solution to 8-10 and the reaction temperature between -10°C to 30°C.
-
Allow the ring-opening reaction to proceed for 2-24 hours to form (R)-(-)-4-cyano-3-hydroxybutyric acid ethyl ester.
-
Extract the product with an organic solvent.
-
Remove the solvent from the organic layer and purify the product by distillation under reduced pressure (-740 to -750 mmHg) to yield the final product with a purity of >99%.[4]
The resulting chiral side chain can then be incorporated into the Atorvastatin molecule through the Paal-Knorr pyrrole (B145914) synthesis. This involves the condensation of the chiral amino-ester side chain with a 1,4-diketone.[5]
Atorvastatin Mechanism of Action
Atorvastatin is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1]
Synthesis of L-carnitine
(R)-Ethyl 3-hydroxybutyrate is a precursor to (R)-ethyl 4-chloro-3-hydroxybutyrate, a key intermediate in the synthesis of L-carnitine. L-carnitine is essential for the transport of fatty acids into the mitochondria for beta-oxidation.
Synthetic Workflow for L-carnitine
Quantitative Data for L-carnitine Synthesis
| Step | Reactant | Product | Reagents/Catalyst | Yield | Purity/ee | Reference |
| 1. Reduction | Ethyl 4-chloroacetoacetate | Ethyl (R)-4-chloro-3-hydroxybutyrate | Reductase, Coenzyme, Zinc sulfate | High | ≥99.0% ee | [6] |
| 2. Condensation & Hydrolysis | Ethyl (R)-4-chloro-3-hydroxybutyrate | L-carnitine | Trimethylamine, HCl | 71-75% | High | [1][7] |
Experimental Protocol: Synthesis of L-carnitine
Step 1: Biocatalytic Reduction to Ethyl (R)-4-chloro-3-hydroxybutyrate [6]
-
To a 1M phosphate (B84403) buffer solution (pH 6.5-7.0), add ethyl 4-chloroacetoacetate and isopropanol.
-
Control the temperature of the mixture to 25-30°C.
-
Sequentially add reductase, a coenzyme, and a zinc sulfate catalyst to the reactor.
-
Start the reaction and maintain the reactor under a negative pressure.
-
Control the pH of the reaction mixture between 5.5-7.5 and continue the reaction for 8-12 hours until completion.
-
Filter the solution to remove enzyme residues and pass the filtrate through anion and cation exchange resins to obtain the product with an ee value of ≥99.0%.[6]
Step 2: Synthesis of L-carnitine [1]
-
Place ethyl (+)-(R)-4-chloro-3-hydroxybutyrate and a 45% aqueous solution of trimethylamine in a reactor.
-
Heat the reaction mixture to 80°C and maintain this temperature for 2-15 hours.
-
After cooling, remove the excess trimethylamine.
-
Extract the aqueous solution with a suitable organic solvent (e.g., methylene (B1212753) chloride).
-
The resulting aqueous solution contains L-carnitine, which can be further purified. A yield of 71-75% can be obtained.[1]
L-carnitine's Role in Fatty Acid Metabolism
L-carnitine is crucial for transporting long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce energy.
References
- 1. INDUSTRIAL PROCESS FOR THE PRODUCTION OF L-CARNITINE - Patent 1131279 [data.epo.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Atorvastatin (Lipitor) by MCR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. EP1861364B1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation - Google Patents [patents.google.com]
- 6. CN112322668A - Preparation method of R-4-chloro-3-hydroxy ethyl butyrate for synthesizing L-carnitine - Google Patents [patents.google.com]
- 7. CN103497978A - Preparation method for high-optical-purity L-carnitine - Google Patents [patents.google.com]
Application Notes and Protocols: The In Vivo Metabolic Fate of Ethyl 3-Hydroxybutyrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-hydroxybutyrate (B1226725) (EHB) is a ketone ester that serves as a precursor to the ketone body 3-hydroxybutyrate (3-HB). Upon administration, EHB is rapidly hydrolyzed by endogenous esterases, leading to a significant elevation in circulating and tissue levels of 3-HB.[1][2] This mimics a state of nutritional ketosis and has garnered interest for its potential therapeutic applications in conditions such as cancer cachexia and neurodegenerative diseases.[1][2] Understanding the in vivo metabolic fate of EHB is crucial for its development as a therapeutic agent. These application notes provide a detailed overview of the metabolism of EHB, quantitative data on its primary metabolite, and detailed protocols for its study in a research setting.
Data Presentation
The in vivo metabolism of ethyl 3-hydroxybutyrate is characterized by its rapid conversion to 3-hydroxybutyrate. Quantitative analysis in mouse models following a single intraperitoneal injection of EHB demonstrates a swift and significant increase in 3-HB concentrations in both serum and muscle tissue.
Table 1: In Vivo Concentration of 3-Hydroxybutyrate (3-HB) in Serum Following a Single Intraperitoneal Injection of this compound (300 mg/kg) in Mice.
| Time Point (minutes) | Mean 3-HB Concentration (µM) | Fold Change from Baseline |
| 0 | ~150 | 1.0 |
| 5 | ~825 | 5.5 |
| 10 | ~600 | 4.0 |
| 30 | ~150 | 1.0 |
| 60 | ~150 | 1.0 |
| 120 | ~150 | 1.0 |
| 240 | ~150 | 1.0 |
| 480 | ~150 | 1.0 |
Data adapted from a study on cachectic mice, showing a peak in serum 3-HB levels at 5 minutes post-injection, returning to baseline within 30 minutes.[1]
Table 2: In Vivo Concentration of 3-Hydroxybutyrate (3-HB) in Gastrocnemius Muscle Following a Single Intraperitoneal Injection of this compound (300 mg/kg) in Mice.
| Time Point (minutes) | Mean 3-HB Concentration (µM) | Fold Change from Baseline |
| 0 | ~50 | 1.0 |
| 10 | ~500 | 10.0 |
| 30 | ~250 | 5.0 |
| 60 | ~150 | 3.0 |
| 120 | ~100 | 2.0 |
| 240 | ~75 | 1.5 |
| 480 | ~50 | 1.0 |
Data adapted from the same study, indicating a peak in muscle 3-HB levels at 10 minutes post-injection, with a more gradual return to baseline compared to serum.[1]
Metabolic and Signaling Pathways
Upon in vivo administration, this compound undergoes a series of metabolic and signaling events, beginning with its hydrolysis and culminating in its influence on cellular energy and gene expression.
Caption: Metabolic pathway of this compound.
The primary metabolite of EHB, 3-hydroxybutyrate, is not only an energy substrate but also a signaling molecule that can modulate cellular processes through various mechanisms, including the inhibition of histone deacetylases (HDACs).
Caption: 3-Hydroxybutyrate as a signaling molecule.
Experimental Protocols
The following protocols provide a framework for the in vivo investigation of the metabolic fate of this compound in a mouse model.
Protocol 1: In Vivo Administration and Sample Collection
Objective: To assess the pharmacokinetic profile of 3-hydroxybutyrate following this compound administration in mice.
Materials:
-
This compound (EHB)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Male BALB/c mice (6-8 weeks old)
-
Insulin syringes (1 mL) with 27-gauge needles
-
Microcentrifuge tubes
-
Anesthesia (e.g., isoflurane)
-
Surgical scissors and forceps
-
Liquid nitrogen
Procedure:
-
Animal Acclimation: House mice in a controlled environment with a 12-hour light/dark cycle for at least one week prior to the experiment. Provide ad libitum access to food and water.
-
EHB Preparation: Prepare a sterile solution of EHB in PBS at the desired concentration (e.g., 30 mg/mL for a 300 mg/kg dose in a 20g mouse).
-
Administration: Administer a single intraperitoneal (IP) injection of the EHB solution to each mouse. A control group should receive an equivalent volume of PBS.
-
Sample Collection: At designated time points (e.g., 0, 5, 10, 30, 60, 120, 240, and 480 minutes) post-injection, anesthetize a subset of mice.
-
Blood Collection: Collect blood via cardiac puncture into microcentrifuge tubes. Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 10 minutes at 4°C to separate the serum.
-
Tissue Collection: Immediately following blood collection, dissect the gastrocnemius muscle, snap-freeze it in liquid nitrogen, and store at -80°C until analysis.
-
-
Sample Storage: Store serum samples at -80°C until analysis.
Protocol 2: Quantification of 3-Hydroxybutyrate by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To quantify the concentration of 3-hydroxybutyrate in serum and tissue samples.
Materials:
-
Serum and gastrocnemius muscle samples
-
Deuterium oxide (D₂O)
-
3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP)
-
Phosphate (B84403) buffer (pH 7.4)
-
Chloroform
-
NMR spectrometer (e.g., 600 MHz)
Procedure:
-
Serum Sample Preparation:
-
Thaw serum samples on ice.
-
To 100 µL of serum, add 200 µL of ice-cold methanol to precipitate proteins.
-
Vortex the mixture and incubate at -20°C for 20 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube and dry using a vacuum concentrator.
-
Reconstitute the dried extract in 550 µL of D₂O-based phosphate buffer containing a known concentration of TSP as an internal standard.
-
-
Tissue Sample Preparation:
-
Weigh the frozen gastrocnemius muscle (~50 mg).
-
Homogenize the tissue in a mixture of methanol, chloroform, and water (2:1:1 v/v/v).
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to separate the polar and non-polar phases.
-
Collect the upper aqueous phase containing polar metabolites.
-
Dry the aqueous phase using a vacuum concentrator.
-
Reconstitute the dried extract in 550 µL of D₂O-based phosphate buffer with TSP.
-
-
NMR Data Acquisition:
-
Transfer the reconstituted samples to NMR tubes.
-
Acquire ¹H NMR spectra using a standard one-dimensional pulse sequence with water suppression.
-
-
Data Analysis:
-
Process the NMR spectra (phasing, baseline correction).
-
Identify the characteristic resonance peak for 3-hydroxybutyrate (doublet at ~1.2 ppm).
-
Quantify the concentration of 3-HB by integrating its peak area relative to the known concentration of the TSP internal standard.
-
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling
Objective: To identify and quantify this compound and its metabolites in biological samples.
Materials:
-
Biological samples (serum, tissue homogenate)
-
Internal standards (e.g., deuterated analogues)
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Solvents (e.g., ethyl acetate, hexane)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation and Extraction:
-
Follow the protein precipitation and extraction steps as described in the NMR protocol.
-
Add an internal standard to the sample prior to extraction for accurate quantification.
-
-
Derivatization:
-
Dry the extracted metabolites under a stream of nitrogen.
-
Add the derivatization agent (e.g., BSTFA in pyridine) to the dried extract.
-
Heat the mixture (e.g., at 60°C for 30 minutes) to facilitate the derivatization of hydroxyl and carboxyl groups, making the analytes volatile for GC analysis.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use an appropriate temperature program for the GC oven to separate the metabolites.
-
Operate the mass spectrometer in either full scan mode for metabolite identification or selected ion monitoring (SIM) mode for targeted quantification.
-
-
Data Analysis:
-
Identify metabolites by comparing their mass spectra and retention times to those of authentic standards and spectral libraries.
-
Quantify the concentration of each metabolite by constructing a calibration curve using the peak area ratio of the analyte to the internal standard.
-
Workflow Diagram
The following diagram illustrates the experimental workflow for studying the in vivo metabolic fate of this compound.
Caption: Workflow for metabolic analysis of EHB.
References
Application Notes and Protocols for the Microbial Reduction of Ethyl Acetoacetate to Ethyl 3-Hydroxybutyrate
Audience: Researchers, scientists, and drug development professionals.
Introduction: The enantioselective microbial reduction of ethyl acetoacetate (B1235776) (EAA) to chiral ethyl 3-hydroxybutyrate (B1226725) (EHB) is a pivotal biotransformation in the pharmaceutical and fine chemical industries. The resulting (S)- and (R)-enantiomers of EHB are valuable chiral building blocks for the synthesis of a wide array of biologically active molecules. This document provides detailed application notes and experimental protocols for performing this bioconversion using various microorganisms.
The reduction is catalyzed by oxidoreductases, primarily alcohol dehydrogenases, present in a diverse range of microorganisms, including yeasts, fungi, and bacteria.[1][2] The choice of microorganism is critical as it dictates the stereochemical outcome of the reaction, yielding either the (S)-(+)- or (R)-(-)-enantiomer of ethyl 3-hydroxybutyrate.
Data Presentation: Comparison of Microbial Systems
The efficiency of the microbial reduction of ethyl acetoacetate varies significantly depending on the microorganism, reaction conditions, and process strategy. The following tables summarize quantitative data from various studies to facilitate comparison.
Table 1: Microbial Reduction of Ethyl Acetoacetate to (S)-Ethyl 3-Hydroxybutyrate
| Microorganism | Co-substrate | Substrate Conc. | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| Saccharomyces cerevisiae | Sucrose (B13894) | 15 g/L | 69 | 85 | [3] |
| Saccharomyces cerevisiae | Sucrose | Fed-batch | >99 | >99 | [4] |
| Saccharomyces cerevisiae | Glucose | - | - | 58 | [5] |
| Hansenula sp. | - | - | >85 | 81 | [5] |
| Dekkera sp. | - | - | >85 | 73 | [5] |
Table 2: Microbial Reduction of Ethyl Acetoacetate to (R)-Ethyl 3-Hydroxybutyrate
| Microorganism | Co-substrate | Substrate Conc. (mM) | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| Geotrichum candidum | - | - | - | - | [6] |
| Aspergillus niger | - | - | >85 | 30 | [5] |
| Kluyveromyces marxianus | - | - | >85 | 18 | [5] |
| Paracoccus denitrificans | Nitrate (B79036) | 150 | - | 98.9 | [7] |
| Recombinant E. coli (LbADH) | Glucose | 35 | 82.6 | >99 | [5] |
| Bacillus pumilus Phe-C3 | - | - | 62.4-91.0 | 90.2-97.1 | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the microbial reduction of ethyl acetoacetate.
Protocol 1: Screening of Microorganisms for Enantioselective Reduction
Objective: To identify suitable microbial strains for the stereoselective reduction of ethyl acetoacetate.
Materials:
-
Microbial strains (e.g., Saccharomyces cerevisiae, Geotrichum candidum, etc.)
-
Yeast extract peptone dextrose (YPD) medium or other suitable growth media
-
Ethyl acetoacetate
-
Glucose or sucrose
-
Phosphate (B84403) buffer (pH 7.0)
-
Shaking incubator
-
Centrifuge
-
Gas chromatograph (GC) with a chiral column
Procedure:
-
Inoculum Preparation: Inoculate a single colony of the microbial strain into 50 mL of sterile growth medium in a 250 mL Erlenmeyer flask. Incubate at 30°C with shaking at 200 rpm for 24-48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 10 minutes. Wash the cell pellet twice with sterile phosphate buffer (50 mM, pH 7.0).
-
Biotransformation: Resuspend the cell pellet in 50 mL of phosphate buffer containing a co-substrate (e.g., 2% w/v glucose). Add ethyl acetoacetate to a final concentration of 1-5 g/L.
-
Incubation: Incubate the reaction mixture at 30°C with shaking at 200 rpm for 24-72 hours.
-
Extraction: Extract the product from the reaction mixture with an equal volume of ethyl acetate.
-
Analysis: Analyze the organic extract by chiral GC to determine the yield and enantiomeric excess of this compound.
Protocol 2: Fed-Batch Biotransformation with Saccharomyces cerevisiae
Objective: To improve the yield and enantiomeric excess of (S)-ethyl 3-hydroxybutyrate through a fed-batch process.[4]
Materials:
-
Saccharomyces cerevisiae (baker's yeast)
-
YPD medium
-
Ethyl acetoacetate
-
Sucrose
-
Bioreactor (e.g., 1 L) with pH, temperature, and dissolved oxygen control
-
Peristaltic pumps
Procedure:
-
Inoculum and Bioreactor Setup: Prepare an inoculum as described in Protocol 1. Aseptically transfer the inoculum to a sterilized bioreactor containing YPD medium.
-
Initial Batch Phase: Allow the yeast to grow in batch mode until a desired cell density is reached.
-
Fed-Batch Operation:
-
Initiate a continuous feed of a concentrated sucrose solution to maintain a constant, low glucose concentration in the reactor.
-
Simultaneously, start a separate feed of ethyl acetoacetate at a rate that maintains its concentration below inhibitory levels (e.g., < 1 g/L).[8]
-
-
Process Monitoring: Monitor cell growth, substrate consumption, and product formation throughout the fermentation using appropriate analytical methods (e.g., OD measurement, HPLC, GC).
-
Harvesting and Extraction: Once the reaction is complete, harvest the broth and extract the product as described previously.
Visualizations
Biochemical Pathway
The microbial reduction of ethyl acetoacetate is an enzyme-catalyzed reaction that involves the transfer of a hydride ion from a reduced cofactor, typically NADPH or NADH, to the carbonyl carbon of the substrate.
Caption: Biochemical pathway of ethyl acetoacetate reduction.
Experimental Workflow
The overall experimental workflow for the microbial production of this compound involves several key stages, from microbial culture to product analysis.
Caption: General experimental workflow for microbial reduction.
References
- 1. archive.nptel.ac.in [archive.nptel.ac.in]
- 2. drnerz.com [drnerz.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scilit.com [scilit.com]
- 7. Asymmetric reduction of ethyl acetoacetate to ethyl (R)-3-hydroxybutyrate coupled with nitrate reduction by Paracoccus denitrificans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aidic.it [aidic.it]
Application Notes and Protocols for the Asymmetric Synthesis of Ethyl (S)-4-chloro-3-hydroxybutanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl (S)-4-chloro-3-hydroxybutanoate is a valuable chiral building block in the synthesis of numerous pharmaceuticals, most notably for the production of HMG-CoA reductase inhibitors such as statins. The stereoselective synthesis of this compound is of critical importance, as the biological activity of the final drug often resides in a single enantiomer. This document provides detailed application notes and protocols for the asymmetric synthesis of Ethyl (S)-4-chloro-3-hydroxybutanoate via both biocatalytic and chemical methods. The protocols are designed to be readily applicable in a research and development setting.
Methods Overview
Three primary methods for the asymmetric synthesis of Ethyl (S)-4-chloro-3-hydroxybutanoate are presented:
-
Biocatalytic Reduction using Saccharomyces cerevisiae (Baker's Yeast): A cost-effective and environmentally benign method that utilizes whole-cell biocatalysis to achieve high enantioselectivity.
-
Corey-Itsuno Reduction: A well-established chemical method employing a chiral oxazaborolidine catalyst for the enantioselective reduction of the corresponding ketone.[1][2]
-
Noyori Asymmetric Hydrogenation: A powerful chemical method that uses a ruthenium-BINAP catalyst for the highly enantioselective hydrogenation of β-keto esters.[3][4]
Data Presentation
The following table summarizes the quantitative data for the different synthetic methods, allowing for easy comparison of their efficacy.
| Method | Catalyst/Reagent | Substrate Concentration | Yield (%) | Enantiomeric Excess (e.e.) (%) | Key Conditions |
| Biocatalytic Reduction | Dried Baker's Yeast | 0.08 M | 93.9 | 91.4 | pH 7.0, 30°C, 24h, isooctane (B107328)/water biphasic system[5] |
| Corey-Itsuno Reduction | (S)-2-Methyl-CBS-oxazaborolidine / BH₃・SMe₂ | Not specified | High | >95 | Anhydrous THF, -30°C to 0°C[6] |
| Noyori Asymmetric Hydrogenation | RuCl₂[(R)-BINAP] | Not specified | High | >96 | H₂ pressure (4-100 atm), EtOH or MeOH, 30-100°C[3][4] |
Experimental Protocols
Protocol 1: Biocatalytic Asymmetric Reduction using Saccharomyces cerevisiae
This protocol details the whole-cell biocatalytic reduction of ethyl 4-chloro-3-oxobutanoate.
Materials:
-
Dried Baker's Yeast
-
Ethyl 4-chloro-3-oxobutanoate (ECOB)
-
Glucose
-
Potassium phosphate (B84403) buffer (0.05 M, pH 7.0)
-
Isooctane
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Octane (internal standard for GC)
Equipment:
-
Shaking incubator
-
Centrifuge
-
Separatory funnel
-
Rotary evaporator
-
Gas chromatograph (GC) with a chiral column
Procedure:
-
Yeast Activation (Optional but Recommended): Activate the dried yeast by suspending it in a nutrient-rich medium and incubating for a short period to enhance its metabolic activity.
-
Reaction Setup: In a 250 mL Erlenmeyer flask, suspend 2.5 g of dried Baker's yeast in 50 mL of 0.05 M potassium phosphate buffer (pH 7.0). To this, add 3.0 g of glucose.[5]
-
Biphasic System: Add 16.7 mL of isooctane to create a biphasic system with a Vaq/Vorg ratio of 3:1.[5]
-
Pre-incubation: Place the flask in a shaking incubator at 30°C and 180 rpm for 15 minutes to allow the yeast to acclimatize.
-
Substrate Addition: Add 0.67 g (0.08 M) of ethyl 4-chloro-3-oxobutanoate to the reaction mixture.
-
Reaction: Continue the incubation at 30°C and 180 rpm for 24 hours. Monitor the reaction progress by taking aliquots from the organic phase and analyzing by GC.
-
Work-up:
-
After 24 hours, stop the reaction and transfer the entire mixture to a centrifuge tube.
-
Centrifuge at 5000 rpm for 10 minutes to separate the yeast cells and the aqueous and organic layers.
-
Carefully collect the upper organic (isooctane) layer.
-
Extract the aqueous layer and the cell pellet with ethyl acetate (3 x 20 mL).
-
Combine all organic extracts and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient.
-
Analysis: Determine the yield and enantiomeric excess of the purified Ethyl (S)-4-chloro-3-hydroxybutanoate. For e.e. analysis, derivatization to the acetate ester may be required.[5]
Protocol 2: Asymmetric Synthesis via Corey-Itsuno Reduction
This protocol describes the chemical reduction of ethyl 4-chloro-3-oxobutanoate using a chiral oxazaborolidine catalyst. Note: This reaction must be conducted under strictly anhydrous conditions using an inert atmosphere (e.g., Argon or Nitrogen).[6]
Materials:
-
Ethyl 4-chloro-3-oxobutanoate (ECOB)
-
(S)-2-Methyl-CBS-oxazaborolidine (1.0 M solution in toluene)
-
Borane-dimethyl sulfide (B99878) complex (BH₃・SMe₂, ~10 M)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
Equipment:
-
Flame-dried glassware
-
Schlenk line or glovebox
-
Magnetic stirrer with cooling bath
-
Syringes and needles
Procedure:
-
Catalyst Preparation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq) and dilute with anhydrous THF. Cool the solution to 0°C in an ice bath.
-
Borane Addition: Slowly add borane-dimethyl sulfide complex (0.6 eq) dropwise to the catalyst solution while maintaining the temperature at 0°C. Stir the mixture for 15 minutes at this temperature.
-
Substrate Addition: In a separate flame-dried flask, dissolve ethyl 4-chloro-3-oxobutanoate (1.0 eq) in anhydrous THF. Cool this solution to -30°C. Slowly add the substrate solution to the pre-formed catalyst-borane complex via cannula over 30 minutes.
-
Reaction: Stir the reaction mixture at -30°C and monitor its progress by TLC.
-
Quenching: Upon completion, quench the reaction by the slow, dropwise addition of methanol at -30°C until gas evolution ceases.
-
Work-up:
-
Allow the mixture to warm to room temperature.
-
Remove the solvents under reduced pressure.
-
Add 1 M HCl to the residue and stir for 30 minutes to hydrolyze the borate (B1201080) esters.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Analysis: Determine the yield and enantiomeric excess by chiral GC or HPLC.
Protocol 3: Asymmetric Synthesis via Noyori Hydrogenation
This protocol outlines the asymmetric hydrogenation of ethyl 4-chloro-3-oxobutanoate using a Ru-BINAP catalyst. Note: This reaction requires specialized high-pressure equipment and handling of hydrogen gas.
Materials:
-
Ethyl 4-chloro-3-oxobutanoate (ECOB)
-
[RuCl₂((R)-BINAP)]
-
Anhydrous ethanol (B145695) or methanol
-
Hydrogen gas (high purity)
Equipment:
-
High-pressure reactor (autoclave)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Reaction Setup: In a glovebox, charge a glass liner for the autoclave with [RuCl₂((R)-BINAP)] (0.001-0.01 eq) and ethyl 4-chloro-3-oxobutanoate (1.0 eq).
-
Solvent Addition: Add anhydrous ethanol or methanol to dissolve the substrate and catalyst.
-
Hydrogenation:
-
Seal the glass liner inside the autoclave.
-
Purge the autoclave with hydrogen gas several times.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 atm).
-
Heat the reaction to the desired temperature (e.g., 30-80°C) with stirring.
-
-
Reaction Monitoring: Monitor the reaction progress by measuring hydrogen uptake or by analyzing aliquots (after safely depressurizing and purging the reactor).
-
Work-up:
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Purge the reactor with an inert gas.
-
Remove the reaction mixture and filter it through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Analysis: Determine the yield and enantiomeric excess by chiral GC or HPLC.
Visualizations
Reaction Pathway
Caption: Asymmetric reduction of ECOB to (S)-ECHB.
Biocatalytic Reduction Workflow
Caption: Workflow for biocatalytic reduction.
Corey-Itsuno Reduction Catalytic Cycle
Caption: Mechanism of the Corey-Itsuno reduction.
References
Application Notes and Protocols for the Quantification of Ethyl 3-hydroxybutyrate in Fermentation Broth
Introduction
Ethyl 3-hydroxybutyrate (B1226725) is a valuable chiral intermediate in the pharmaceutical and chemical industries, often produced through microbial fermentation. Accurate and reliable quantification of this compound in complex fermentation broth is crucial for process monitoring, optimization, and quality control. This document provides detailed application notes and protocols for the quantification of Ethyl 3-hydroxybutyrate using Gas Chromatography-Mass Spectrometry (GC-MS), a widely used and robust analytical technique for volatile and semi-volatile compounds. The protocol includes sample preparation, instrument conditions, and method validation parameters.
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the recommended method for the quantification of this compound due to its high sensitivity, selectivity, and ability to provide structural confirmation of the analyte.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction
Fermentation broth is a complex matrix containing cells, proteins, salts, and other metabolites that can interfere with the analysis. A liquid-liquid extraction step is essential to isolate this compound and clean up the sample.
Materials:
-
Fermentation broth sample
-
Ethyl acetate (B1210297) (HPLC grade)[1]
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Pipettes and tips
-
GC vials with inserts
Protocol:
-
Sample Collection: Collect 1.0 mL of the fermentation broth into a 15 mL centrifuge tube.
-
Cell Removal: Centrifuge the broth at 7,500 x g for 5 minutes to pellet the cells and other solid debris.[2]
-
Supernatant Transfer: Carefully transfer 500 µL of the supernatant to a new 15 mL centrifuge tube.
-
Salting Out: Add sodium chloride to the supernatant to saturate the aqueous phase, which enhances the extraction efficiency of polar compounds.
-
Extraction: Add 2.0 mL of ethyl acetate to the tube.[1]
-
Mixing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing of the aqueous and organic phases.
-
Phase Separation: Centrifuge at 1,500 rpm for 15 minutes to separate the organic and aqueous layers.[3]
-
Organic Layer Collection: Carefully collect the upper organic layer (ethyl acetate) and transfer it to a clean tube.
-
Drying: Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.
-
Final Sample Preparation: Transfer the dried organic extract to a GC vial for analysis.
GC-MS Instrumentation and Conditions
Instrumentation:
-
Gas Chromatograph equipped with a Mass Spectrometer (e.g., Agilent GC 7890 with MS 5975).[4]
GC Conditions:
-
Column: SE-54 capillary column (30 m x 0.32 mm, 0.5 µm film thickness) or equivalent non-polar column like HP-5MS.[5][6]
-
Injection Volume: 2.0 µL.[5]
-
Inlet Temperature: 250 °C.[5]
-
Carrier Gas: Helium or Nitrogen.
-
Temperature Program:
-
Initial temperature: 130 °C, hold for 5 minutes.
-
Ramp: 5 °C/min to 240 °C.
-
Hold: 240 °C for 10 minutes.[5]
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.[4]
-
Detector Temperature: 260 °C.[5]
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification, with a full scan for peak identification.
-
Quantifier and Qualifier Ions: To be determined from the mass spectrum of a pure standard of this compound.
Data Presentation
Method Validation Parameters
The following table summarizes typical method validation parameters that should be established for the quantification of this compound. The values are based on similar analytical methods for related compounds.
| Parameter | Typical Value/Range | Reference |
| Linearity (R²) | > 0.99 | [3] |
| Linear Range | 50 - 500 µg/mL | [6] |
| Limit of Detection (LOD) | 3 µg/mL | [6] |
| Lower Limit of Quantification (LLOQ) | 6-7 mg/L | [3] |
| Precision (CV%) | 1.0 - 12.4% | [3] |
| Recovery | 82 - 98% | [3] |
Sample Chromatogram Analysis
A typical chromatogram from the GC-MS analysis would show a distinct peak for this compound at a specific retention time. The identity of the peak should be confirmed by comparing its mass spectrum with a reference spectrum.
| Compound | Retention Time (min) |
| This compound | To be determined experimentally |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound quantification.
Logical Relationship of Method Validation
Caption: Key parameters of analytical method validation.
References
- 1. Recovery of Volatile Fatty Acids from Fermentation Broth Using Ethyl Acetate as Solvent | Chemical Engineering Transactions [cetjournal.it]
- 2. Quantification of Bacterial Polyhydroxybutyrate Content by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. CN109943597B - Method for preparing ethyl s-4-chloro-3-hydroxybutyrate by coupling extraction of enzyme membrane reactor - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Ethyl 3-hydroxybutyrate as a Precursor for Ketone Body Esters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of ketone body esters derived from ethyl 3-hydroxybutyrate (B1226725). The protocols detailed below are intended for research purposes and should be adapted and optimized for specific experimental contexts.
Introduction
Ketone bodies, primarily (R)-3-hydroxybutyrate and acetoacetate (B1235776), serve as a crucial alternative energy source to glucose, particularly during periods of fasting or strenuous exercise.[1][2][3] The oral administration of ketone body esters is an effective strategy to induce a state of nutritional ketosis, which has shown therapeutic potential in a variety of conditions including neurodegenerative diseases, and for enhancing cognitive and physical performance.[4][5][6] Among the most studied ketone esters is (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, which is hydrolyzed in vivo to (R)-3-hydroxybutyrate and (R)-1,3-butanediol, both of which are converted to ketone bodies.[1][7]
Ethyl 3-hydroxybutyrate is a key and versatile precursor for the synthesis of these valuable ketone esters.[1][8] This document outlines the enzymatic synthesis of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate from this compound, details the known signaling pathways of ketone bodies, and provides experimental protocols for their evaluation.
Synthesis of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate
The synthesis of the ketone body ester (R)-3-hydroxybutyl (R)-3-hydroxybutyrate can be efficiently achieved through an enzymatic transesterification reaction. This method, which often utilizes Candida antarctica lipase (B570770) B (CAL-B), is favored for its high stereoselectivity, yielding the desired (R,R) enantiomer.[1][4][8]
Synthesis Workflow
The overall workflow for the synthesis starting from racemic this compound is depicted below. This process involves the enzymatic resolution of racemic starting materials to obtain the enantiopure precursors required for the final coupling step.
Caption: Workflow for the enzymatic synthesis of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate.
Experimental Protocols
Protocol 1: Enzymatic Synthesis of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate from Racemic this compound and (R)-1,3-butanediol [1]
Materials:
-
Racemic this compound
-
(R)-1,3-butanediol
-
Immobilized Candida antarctica lipase B (CAL-B)
-
Round-bottom flask
-
Shaker incubator
-
Vacuum pump
-
Filtration apparatus
Procedure:
-
Combine racemic this compound (2 equivalents) and (R)-1,3-butanediol (1 equivalent) in a round-bottom flask.
-
Add CAL-B (e.g., 70 mg per 1 g of this compound).
-
The reaction is conducted without the addition of a solvent.
-
Gently shake the mixture at 30°C under reduced pressure (80 mmHg) to facilitate the removal of the ethanol (B145695) co-product.
-
Monitor the reaction progress and stereochemistry of the product periodically using chiral phase gas chromatography (GC).
-
The reaction is typically complete within 6 hours.
-
Upon completion, filter the reaction mixture to remove the enzyme.
-
Evaporate the unreacted (S)-ethyl 3-hydroxybutyrate under reduced pressure.
-
The final product, (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, remains as the residue.
Data Presentation
| Starting Materials | Enzyme | Reaction Conditions | Product | Yield | Reference |
| Racemic this compound, (R)-1,3-butanediol | CAL-B | 30°C, 80 mmHg, 6 h, solvent-free | (R)-3-hydroxybutyl (R)-3-hydroxybutyrate | 48% | [1] |
| (R)-ethyl 3-hydroxybutyrate, (R)-1,3-butanediol | CAL-B | 30°C, 80 mmHg, 6 h | (R)-3-hydroxybutyl (R)-3-hydroxybutyrate | High | [1] |
Signaling Pathways of Ketone Bodies
Ketone bodies, particularly β-hydroxybutyrate (BHB), are not only energy substrates but also act as signaling molecules, influencing a variety of cellular processes.[3][9][10] Their effects are mediated through several mechanisms, including the inhibition of histone deacetylases (HDACs), interaction with G-protein coupled receptors, and modulation of inflammatory and oxidative stress pathways.[3][9]
Caption: Signaling pathways influenced by the ketone body β-hydroxybutyrate.
Experimental Workflows for Evaluation
To assess the physiological effects of ketone body esters, a series of in vivo and in vitro experiments are necessary. The following workflow outlines a general approach for evaluating a newly synthesized ketone body ester in an animal model.
Caption: General experimental workflow for in vivo evaluation of ketone body esters.
Protocol 2: Quantification of Ketone Bodies in Biological Samples via UPLC-MS/MS [11][12]
Materials:
-
Serum or tissue homogenate samples
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Stable isotope-labeled internal standards (e.g., [U-13C4]AcAc)
-
UPLC-MS/MS system
Procedure:
-
Sample Preparation:
-
For serum samples, precipitate proteins by adding cold ACN/MeOH (1:1 v/v) containing the internal standards.
-
Vortex and centrifuge at 4°C at 15,000g for 10 minutes.
-
Collect the supernatant for analysis.
-
For tissue samples, homogenize in a suitable cold solvent and follow a similar protein precipitation and extraction procedure.
-
-
UPLC-MS/MS Analysis:
-
Inject the prepared sample into the UPLC-MS/MS system.
-
Employ a suitable chromatographic method to separate the analytes.
-
Utilize tandem mass spectrometry for the detection and quantification of acetoacetate and β-hydroxybutyrate based on their specific mass-to-charge ratios and fragmentation patterns.
-
-
Data Analysis:
-
Quantify the concentration of each ketone body by comparing the peak area of the endogenous analyte to that of the stable isotope-labeled internal standard.
-
Protocol 3: In Vivo Evaluation of a Ketone Body Ester in a Rodent Model [13][14]
Materials:
-
Synthesized ketone body ester
-
Appropriate rodent model (e.g., Sprague Dawley rats)
-
Oral gavage needles
-
Blood collection supplies (e.g., tail vein lancets, microcentrifuge tubes)
-
Metabolic cages (optional, for monitoring food and water intake)
Procedure:
-
Acclimation: Acclimate the animals to the housing conditions and handling for at least one week prior to the experiment.
-
Dosing:
-
Administer the ketone body ester daily by oral gavage at a predetermined dose (e.g., 0.5 ml/kg/day).
-
Alternatively, the ester can be provided ad libitum in the drinking water at a specified concentration (e.g., 0.3% v/v).
-
-
Blood Sampling:
-
Collect blood samples from the tail vein at various time points post-administration (e.g., 0, 30, 60, 120, 180 minutes) to determine the pharmacokinetic profile of the resulting ketosis.
-
-
Behavioral and Physiological Assessments:
-
Conduct relevant behavioral tests (e.g., motor and sensory function tests) or physiological measurements depending on the research question.
-
-
Tissue Collection:
-
At the end of the study, euthanize the animals and collect tissues of interest (e.g., brain, liver, muscle) for further biochemical and molecular analysis.
-
Conclusion
This compound serves as a valuable and readily available precursor for the stereoselective synthesis of the therapeutically relevant ketone body ester, (R)-3-hydroxybutyl (R)-3-hydroxybutyrate. The enzymatic methods described offer an efficient route to this compound. Understanding the signaling pathways of ketone bodies and employing robust experimental workflows for their in vivo and in vitro evaluation are critical for advancing research and development in this promising field. The protocols and data presented herein provide a solid foundation for researchers to explore the multifaceted roles of ketone body esters in health and disease.
References
- 1. mdpi.com [mdpi.com]
- 2. Ketone ester effects on metabolism and transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US20140194509A1 - Hydroxybutyrate ester and medical use thereof - Google Patents [patents.google.com]
- 7. acnfp.food.gov.uk [acnfp.food.gov.uk]
- 8. Efficient synthesis of the ketone body ester (R)-3-hydroxybutyryl-(R)-3-hydroxybutyrate and its (S,S) enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic and Signaling Roles of Ketone Bodies in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Determination of ketone bodies in biological samples via rapid UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The ketone ester, 3-hydroxybutyl-3-hydroxybutyrate, attenuates neurobehavioral deficits and improves neuropathology following controlled cortical impact in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Note: Derivatization of Ethyl 3-Hydroxybutyrate for Gas Chromatography (GC) Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ethyl 3-hydroxybutyrate (B1226725) (E3HB) is a chiral building block crucial in the synthesis of various pharmaceuticals and natural products.[1] Quantitative analysis of E3HB, often present in complex biological or reaction matrices, necessitates robust analytical techniques. Gas chromatography (GC) is a powerful tool for this purpose, but the direct analysis of E3HB can be challenging due to its polarity and limited volatility, which stem from the presence of a hydroxyl group. These characteristics can lead to poor peak shape, tailing, and low sensitivity.[2]
Derivatization is a chemical modification process that converts the analyte into a more volatile and thermally stable compound, making it amenable to GC analysis.[2][3] By replacing the active hydrogen of the hydroxyl group, derivatization reduces intermolecular hydrogen bonding, thereby increasing volatility and improving chromatographic performance.[3] Common derivatization strategies for hydroxyl-containing compounds include silylation and acylation.[1][4] This document provides detailed protocols for the derivatization of ethyl 3-hydroxybutyrate, focusing on silylation as the primary method, which is widely used for its efficiency and the stability of the resulting derivatives.
Experimental Protocols
This section details the protocol for the silylation of this compound. Silylation is a robust and widely adopted method for preparing samples containing hydroxyl groups for GC analysis.[4] The procedure involves the reaction of the hydroxyl group with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often in the presence of a catalyst like Trimethylchlorosilane (TMCS), to form a less polar and more volatile trimethylsilyl (B98337) (TMS) ether.[4][5]
Protocol 1: Silylation using BSTFA with 1% TMCS
This protocol is adapted from standard methods for the derivatization of hydroxy acids for GC-MS analysis.[5][6]
Materials:
-
This compound (E3HB) standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Ethyl acetate (B1210297) (anhydrous)
-
Pyridine (anhydrous)
-
Nitrogen gas supply
-
Heating block or water bath
-
GC vials with inserts
-
Microsyringes
-
Vortex mixer
-
Centrifuge (if sample cleanup is required)
Procedure:
-
Sample Preparation:
-
If the sample is in a biological matrix (e.g., plasma, urine), perform a protein precipitation and extraction. A common method is to add 3-4 volumes of cold acetonitrile (B52724) or methanol (B129727) to the sample, vortex, and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[2]
-
Transfer the supernatant containing the analyte to a clean microcentrifuge tube or GC vial insert.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas or using a centrifugal evaporator. It is critical to ensure the sample is completely dry, as silylating reagents are highly sensitive to moisture.[2]
-
-
Derivatization Reaction:
-
To the dried sample residue, add 50 µL of anhydrous ethyl acetate and 50 µL of the silylating reagent (BSTFA + 1% TMCS).
-
Seal the vial tightly with a PTFE-lined cap.
-
Vortex the mixture for 30 seconds to ensure complete dissolution of the residue.
-
Heat the vial at 70°C for 30 minutes in a heating block or water bath to facilitate the reaction.[5]
-
-
Sample Analysis:
-
After cooling the vial to room temperature, the sample is ready for injection into the GC system.
-
Transfer the vial to the GC autosampler.
-
Inject 1-2 µL of the derivatized sample onto the GC column.
-
Safety Precautions:
-
Derivatization reagents are often corrosive, flammable, and moisture-sensitive. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Ensure all glassware is thoroughly dried (e.g., flame-dried or oven-dried) to prevent hydrolysis of the silylating agent.
Quantitative Data Summary
The performance of derivatization methods is critical for reliable quantification. The following table summarizes key validation parameters for derivatization-based GC methods for hydroxy acids, providing an indication of the expected performance.
| Parameter | Silylation (BSTFA)[5] | Silylation (MTBSTFA)[7] | Acylation (ECF)[8] |
| Analyte | β-Hydroxybutyrate | γ-Hydroxybutyrate | Various Metabolites |
| Matrix | Blood / Urine | Urine | Serum |
| LOD | 2 µg/mL | 0.049 µg/mL | 125-300 pg (on-column) |
| LLOQ | 6-7 µg/mL | 0.162 µg/mL | Not Reported |
| Linearity (R²) | > 0.99 (50-500 µg/mL) | Not Reported | > 0.99 |
| Precision (CV%) | 1.0 - 12.4% | Not Reported | < 10% |
| Recovery | ≥ 82% (Blood), ≥ 59% (Urine) | Not Reported | 70 - 120% |
LOD: Limit of Detection; LLOQ: Lower Limit of Quantitation; R²: Coefficient of Determination; CV%: Coefficient of Variation.
Visualizations
Derivatization Workflow
The following diagram illustrates the general experimental workflow for the silylation of this compound prior to GC analysis.
Caption: Experimental workflow for E3HB derivatization and GC analysis.
Silylation Reaction of this compound
This diagram shows the chemical reaction between this compound and BSTFA to form the trimethylsilyl (TMS) derivative.
Caption: Silylation of this compound with BSTFA.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 4. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 5. academic.oup.com [academic.oup.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Injection port silylation of γ-hydroxybutyrate and trans-hydroxycrotonic acid: Conditions optimisation and characterisation of the di-tert-butyldimethylsilyl derivatives by GC-MS - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of Ethyl 3-Hydroxybutyrate
Welcome to the technical support center for the stereoselective synthesis of Ethyl 3-Hydroxybutyrate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and provide answers to frequently asked questions encountered during experimental work.
Troubleshooting Guides and FAQs
This section addresses specific issues you might encounter during the synthesis of this compound, with a focus on the widely used baker's yeast (Saccharomyces cerevisiae) reduction of ethyl acetoacetate (B1235776), as well as methods employing isolated alcohol dehydrogenases (ADHs) and Noyori-type asymmetric hydrogenation.
Category 1: Baker's Yeast (Saccharomyces cerevisiae) Reduction
Issue 1: Low Enantiomeric Excess (e.e.)
-
Question: My baker's yeast reduction of ethyl acetoacetate is resulting in low enantiomeric excess (% e.e.) for the desired (S)-Ethyl 3-Hydroxybutyrate. What are the potential causes and how can I improve stereoselectivity?
-
Answer: Low enantioselectivity in baker's yeast reductions is a common issue and can be attributed to several factors. Baker's yeast contains multiple reductase enzymes, some of which produce the desired (S)-enantiomer while others produce the undesired (R)-enantiomer. The observed % e.e. is a result of the competition between these enzymes.
Troubleshooting & Optimization:
-
"Starving" the Yeast: Pre-incubating the yeast in a nutrient-poor medium can lead to higher enantioselectivity. "Starving" the yeast for at least four days in 5% aqueous ethanol (B145695) under aerobic conditions can activate the enzyme(s) responsible for producing the (S)-enantiomer[1].
-
Aerobic Conditions: Ensuring proper aeration during the fermentation is crucial, as it has been shown to increase the enantiomeric excess to >95%[1]. This can be achieved by using a flask with a large surface area-to-volume ratio and ensuring good agitation.
-
Substrate Concentration: High concentrations of ethyl acetoacetate can be toxic to the yeast cells and may favor reductases that produce the (R)-enantiomer. Maintaining a low substrate concentration, for example, by slow or portion-wise addition of the ketoester, is recommended to achieve high enantioselectivity[1].
-
Temperature Control: The optimal temperature for most baker's yeast reductions is between 25°C and 35°C. Deviations from this range can affect enzyme activity and selectivity.
-
Immobilization: Immobilizing the yeast cells, for instance in calcium alginate, can lead to a high enantiomeric excess of ≥98% for (S)-Ethyl 3-Hydroxybutyrate under aerobic conditions with glucose as the electron donor[2][3].
-
Issue 2: Low Product Yield
-
Question: The yield of this compound from my baker's yeast reduction is consistently low. What are the possible reasons and how can I improve it?
-
Answer: Low yields can be frustrating and may stem from several factors related to yeast viability, reaction conditions, and work-up procedures.
Troubleshooting & Optimization:
-
Yeast Viability and Activity: Ensure you are using fresh, active baker's yeast. The activity of the yeast can vary between batches and brands. It is advisable to activate the yeast in a warm (around 30-35°C) sugar solution before adding the substrate.
-
Reaction Time: The reduction can take several days to reach completion. Monitor the reaction progress by a suitable analytical method like gas chromatography (GC) to ensure the starting material has been consumed.
-
Nutrient Availability: While "starving" can improve selectivity, the yeast still requires a carbon source for cofactor regeneration. Sucrose or glucose are commonly used. Ensure a sufficient amount is present, but be aware that very high concentrations can also be inhibitory.
-
Work-up Procedure: The product, this compound, is water-soluble, which can lead to losses during extraction. Saturating the aqueous layer with sodium chloride (NaCl) before extraction with an organic solvent (like diethyl ether or ethyl acetate) is crucial to minimize these losses. Continuous extraction can also be employed for better recovery[1].
-
Purification: this compound is a relatively volatile compound. Care should be taken during solvent removal using a rotary evaporator to avoid product loss. Distillation should be performed under reduced pressure.
-
Issue 3: Formation of Byproducts
-
Question: I am observing the formation of significant byproducts in my reaction mixture. What are they and how can I minimize them?
-
Answer: A common byproduct in baker's yeast reductions is ethanol, which is a natural product of fermentation. Other byproducts can arise from the metabolism of the starting material or product.
Troubleshooting & Optimization:
-
Control of Fermentation: While some ethanol production is unavoidable and can even be beneficial for selectivity, excessive fermentation can be a sign of suboptimal conditions. Ensuring a controlled supply of sugar can help manage the rate of fermentation.
-
Reaction Monitoring: Closely monitor the reaction to avoid prolonged reaction times after the substrate has been consumed, which could lead to further metabolism of the product.
-
Purification: Careful fractional distillation is usually effective in separating the desired product from lower-boiling byproducts like ethanol and higher-boiling impurities.
-
Category 2: Isolated Alcohol Dehydrogenase (ADH) Reduction
Issue 1: Low Enzyme Activity or Instability
-
Question: The alcohol dehydrogenase I am using shows low activity or becomes inactive during the reduction of ethyl acetoacetate. What could be the cause?
-
Answer: Low activity or instability of isolated enzymes can be due to a variety of factors related to the reaction environment and the presence of inhibitors.
Troubleshooting & Optimization:
-
Cofactor Regeneration: ADHs are cofactor-dependent (usually on NADH or NADPH). For a catalytic amount of the enzyme to be effective, an efficient cofactor regeneration system is essential. This is often achieved by using a sacrificial co-substrate and a second enzyme, such as glucose and glucose dehydrogenase (GDH), or formate (B1220265) and formate dehydrogenase (FDH).
-
pH and Temperature: Each enzyme has an optimal pH and temperature range for activity and stability. Operating outside these ranges can lead to a significant loss of activity. Consult the supplier's data or relevant literature for the specific ADH you are using.
-
Substrate/Product Inhibition: High concentrations of the substrate (ethyl acetoacetate) or the product (this compound) can inhibit the enzyme. A fed-batch approach, where the substrate is added gradually, can mitigate substrate inhibition.
-
Solvent Effects: If using a co-solvent to improve substrate solubility, be aware that organic solvents can denature enzymes. The choice of co-solvent and its concentration must be carefully optimized. Biphasic systems, using a water-immiscible organic solvent, can sometimes be a good alternative.
-
Presence of Inhibitors: Impurities in the substrate or other reagents can act as enzyme inhibitors. Ensure high-purity reagents are used.
-
Issue 2: Incomplete Conversion
-
Question: My enzymatic reduction is stalling before the complete conversion of ethyl acetoacetate. Why is this happening?
-
Answer: Incomplete conversion is often linked to enzyme inactivation or an inefficient cofactor regeneration cycle.
Troubleshooting & Optimization:
-
Check Cofactor Regeneration: Ensure that the cofactor regeneration system is functioning optimally. The concentration of the co-substrate and the activity of the regeneration enzyme should be sufficient to maintain a high ratio of the reduced cofactor (NADH/NADPH) to the oxidized form (NAD+/NADP+).
-
Enzyme Stability: The enzyme may be losing activity over the course of the reaction. Consider immobilizing the enzyme, which can often improve its stability.
-
Reaction Equilibrium: The reduction of a ketone to an alcohol is a reversible reaction. If the cofactor regeneration system is not sufficiently driving the reaction forward, it may reach equilibrium before complete conversion. Using an irreversible cofactor regeneration system (e.g., with formate dehydrogenase) can help.
-
Category 3: Noyori-Type Asymmetric Hydrogenation
Issue 1: Low Enantioselectivity
-
Question: The enantiomeric excess of my this compound produced via Noyori-type asymmetric hydrogenation is lower than expected. How can I improve it?
-
Answer: The enantioselectivity of Noyori-type hydrogenations is highly dependent on the catalyst, ligand, and reaction conditions.
Troubleshooting & Optimization:
-
Catalyst and Ligand Choice: The choice of the chiral ligand (e.g., (R)- or (S)-BINAP) is critical and determines the stereochemical outcome. Ensure you are using the correct enantiomer of the ligand to obtain the desired product enantiomer. The purity of the ligand is also crucial.
-
Solvent: The solvent can have a significant impact on enantioselectivity. Protic solvents like methanol (B129727) or ethanol are often used and can influence the transition state of the reaction. Screening different solvents may be necessary.
-
Temperature and Pressure: Generally, lower temperatures and higher hydrogen pressures can lead to higher enantioselectivity, although this can also affect the reaction rate.
-
Additives: In some cases, the addition of acids or bases can influence the catalytic activity and selectivity.
-
Issue 2: Low Conversion or Slow Reaction Rate
-
Question: My Noyori-type hydrogenation is very slow or gives low conversion. What are the potential issues?
-
Answer: Slow reaction rates can be due to catalyst deactivation or suboptimal reaction parameters.
Troubleshooting & Optimization:
-
Catalyst Purity and Activation: Ensure the catalyst precursor is pure and properly activated. The active catalytic species is typically formed in situ.
-
Purity of Substrate and Solvent: Impurities in the substrate or solvent can act as catalyst poisons. Ensure all reagents and solvents are of high purity and are properly degassed to remove oxygen, which can deactivate the catalyst.
-
Hydrogen Pressure: The reaction rate is often dependent on the hydrogen pressure. Ensure the reaction is performed at the recommended pressure and that there are no leaks in the system.
-
Temperature: Increasing the temperature can increase the reaction rate, but this may have a negative impact on enantioselectivity. A balance must be found.
-
Catalyst Loading: While a higher catalyst loading will generally increase the reaction rate, it is important to find an optimal loading that balances cost and efficiency.
-
Data Presentation
The following tables summarize quantitative data from various studies on the stereoselective synthesis of this compound.
Table 1: Baker's Yeast Reduction of Ethyl Acetoacetate
| Yeast Treatment | Substrate Conc. | Temp. (°C) | Time (h) | Yield (%) | % e.e. (S) | Reference(s) |
| Fermenting with sucrose | 7.7 g/L | Room Temp. | 72 | 69 | 85 | [2] |
| Fermenting with sucrose | 7.6 g/L | Room Temp. | 50-60 | 59-76 | 85 | [1] |
| "Starved" yeast (aerobic) | 5 g/L | 30 | 48-72 | 70 | 94 | [1] |
| Immobilized in Ca-alginate | - | - | - | - | ≥98 | [2][3] |
| Pre-incubation with vinyl acetate | - | - | - | - | 98 | [2] |
Table 2: Isolated Alcohol Dehydrogenase (ADH) Reduction of Ethyl 4-chloroacetoacetate *
| Enzyme Source | Cofactor Regen. System | Substrate Conc. | Time (h) | Conversion (%) | % e.e. | Product | Reference(s) |
| Candida parapsilosis | 2-propanol | - | - | 95.2 | >99 | (R)-ECHB | [4] |
| Burkholderia gladioli (BgADH3) | Glucose/GDH | 1200 mmol (fed-batch) | - | 100 | 99.9 | (R)-ECHB | [5] |
| Stenotrophomonas maltophilia (SmADH31) | Glucose/GDH | 660 g/L | 6 | 100 | >99.9 | (S)-ECHB | [6] |
*Data for the closely related substrate ethyl 4-chloroacetoacetate is presented due to the availability of detailed studies.
Table 3: Noyori-Type Asymmetric Hydrogenation of β-Keto Esters
| Substrate | Catalyst/Ligand | H₂ Pressure (atm) | Temp. (°C) | Yield (%) | % e.e. | Product Enantiomer | Reference(s) |
| Methyl 3-oxobutanoate | RuCl₂(R-BINAP) | 100 | Room Temp. | 97 | >99 | (R) | [7] |
| Ethyl 3-oxobutanoate | Ru(OCOCH₃)₂(R-BINAP) | - | - | low | low | - | [7] |
| Methyl 2,2-dimethyl-3-oxobutanoate | - | - | - | 99 | 96 | - | [8] |
Experimental Protocols
Protocol 1: High Enantioselectivity Synthesis of (S)-Ethyl 3-Hydroxybutyrate using "Starved" Baker's Yeast[1]
This protocol is an adaptation of a procedure known to produce high enantiomeric excess.
-
Yeast Pre-incubation ("Starving"): In a 2-L Erlenmeyer flask, suspend 125 g of baker's yeast in 1 L of a 5% (v/v) aqueous ethanol solution.
-
Shake the suspension at 120 rpm and 30°C for 4 days under aerobic conditions (e.g., by stoppering the flask with a cotton plug).
-
Reaction: After the 4-day pre-incubation, add 5.0 g of ethyl acetoacetate to the yeast suspension.
-
Continue shaking the mixture at 30°C and monitor the reaction progress by GC until the starting material is consumed (typically 2-3 days).
-
Work-up: Centrifuge the reaction mixture to pellet the yeast cells.
-
Continuously extract the supernatant with diethyl ether for 4 days.
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by bulb-to-bulb distillation to obtain this compound.
Protocol 2: General Procedure for Asymmetric Reduction using an Alcohol Dehydrogenase with a Cofactor Regeneration System
This is a general guideline; specific conditions should be optimized for the particular enzyme used.
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare a buffered aqueous solution at the optimal pH for the chosen ADH.
-
Add the cofactor (NADH or NADPH) to a final concentration of approximately 0.1-1 mM.
-
Add the components of the cofactor regeneration system. For example, for a glucose/GDH system, add glucose (e.g., 1.1-1.5 equivalents relative to the substrate) and a catalytic amount of glucose dehydrogenase.
-
Add the alcohol dehydrogenase to the desired final concentration.
-
Reaction: Start the reaction by adding the ethyl acetoacetate. To avoid substrate inhibition, this can be done in a fed-batch manner.
-
Maintain the reaction at the optimal temperature with gentle agitation. Monitor the progress by HPLC or GC.
-
Work-up: Once the reaction is complete, quench the reaction, for example, by adding a water-immiscible organic solvent and acidifying the mixture to denature the enzymes.
-
Separate the organic layer and extract the aqueous layer multiple times with the organic solvent.
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the product by flash column chromatography or distillation.
Protocol 3: Noyori-Type Asymmetric Hydrogenation of Ethyl Acetoacetate
This is a representative procedure and requires specialized equipment for handling reactions under pressure.
-
Catalyst Preparation (in situ): In a glovebox, charge a high-pressure reactor with the ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) and the chiral diphosphine ligand (e.g., (R)- or (S)-BINAP) in a degassed solvent (e.g., ethanol or methanol).
-
Stir the mixture at room temperature to allow for catalyst formation.
-
Reaction: Add the ethyl acetoacetate to the reactor.
-
Seal the reactor, remove it from the glovebox, and connect it to a hydrogen line.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 4-100 atm).
-
Heat the reaction to the desired temperature and stir for the required time, monitoring the hydrogen uptake.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by distillation under reduced pressure or by column chromatography.
Mandatory Visualizations
Experimental Workflow: Baker's Yeast Reduction
Caption: Workflow for the stereoselective synthesis of (S)-Ethyl 3-Hydroxybutyrate using "starved" baker's yeast.
Troubleshooting Logic: Low Enantiomeric Excess in Baker's Yeast Reduction
Caption: Troubleshooting decision tree for low enantiomeric excess in baker's yeast reductions.
References
- 1. ethz.ch [ethz.ch]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of ethyl (R)-4-chloro-3-hydroxybutanoate with recombinant Escherichia coli cells expressing (S)-specific secondary alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anomalies in the asymmetric transfer hydrogenation of several polycyclic meso compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.ru [2024.sci-hub.ru]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
optimizing yield and purity of Ethyl 3-Hydroxybutyrate synthesis
Welcome to the Technical Support Center for the synthesis of Ethyl 3-Hydroxybutyrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the synthesis of this versatile chiral building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The primary methods for synthesizing this compound involve the reduction of ethyl acetoacetate (B1235776). The most prevalent techniques are:
-
Biocatalytic Reduction using Baker's Yeast (Saccharomyces cerevisiae): This is a widely used method for producing the (S)-enantiomer with high optical purity.[1][2]
-
Chemical Reduction with Sodium Borohydride (B1222165) (NaBH₄): A straightforward method that typically produces a racemic mixture of (R)- and (S)-Ethyl 3-Hydroxybutyrate unless a chiral directing agent is used.[3][4]
-
Catalytic Hydrogenation: This method employs metal catalysts, such as copper-based or nickel-based catalysts, to hydrogenate ethyl acetoacetate to ethanol (B145695), which can be a precursor in some synthesis routes.[5][6][7][8][9]
-
Enzymatic Reduction using Isolated Enzymes: Purified carbonyl reductases or alcohol dehydrogenases can be used for highly stereoselective synthesis of either the (R)- or (S)-enantiomer.[10][11][12][13]
Q2: How can I improve the enantioselectivity of the baker's yeast reduction?
A2: Several strategies can be employed to enhance the enantiomeric excess (e.e.) of (S)-Ethyl 3-Hydroxybutyrate when using baker's yeast:
-
Substrate Feeding: A continuous or fed-batch addition of ethyl acetoacetate to maintain a low substrate concentration can significantly increase enantioselectivity, with some studies reporting an increase from 75% to as high as 98% e.e.[14]
-
Aerobic Conditions: Conducting the fermentation under aerobic conditions can favor the enzyme systems that produce the (S)-enantiomer.[1][15]
-
Yeast "Starvation": Pre-incubating the yeast in a nutrient-poor medium (e.g., 5% aqueous ethanol) for several days before adding the substrate can activate the enzymes responsible for the desired stereoselective reduction, leading to higher optical purity.[1][15][16]
-
Selective Inhibition: The use of selective inhibitors, such as vinyl acetate (B1210297), can block competing enzymes that produce the undesired (R)-enantiomer.[14]
Q3: What are the typical yields and purities I can expect for each method?
A3: Yields and purities are highly dependent on the specific reaction conditions. The following table summarizes typical ranges reported in the literature.
Data Presentation: Comparison of Synthesis Methods
| Synthesis Method | Typical Yield | Enantiomeric Excess (e.e.) | Key Advantages | Key Disadvantages |
| Baker's Yeast Reduction | 59-76%[1][17] | 85-98% (S)-enantiomer[14][1] | Inexpensive, environmentally friendly, high enantioselectivity for (S)-form. | Can be slow, requires careful control of fermentation conditions, product isolation can be challenging.[14] |
| Sodium Borohydride Reduction | ~59% (with chiral directing agent)[18] | Racemic (without chiral agent), up to 79% (R)-enantiomer (with L-(+)-tartaric acid)[18] | Simple procedure, readily available reagents. | Typically produces a racemic mixture, requiring further resolution; use of chiral agents adds cost and complexity. |
| Catalytic Hydrogenation (of Ethyl Acetate) | ~62% (Ni-based catalyst)[5][7] | Not applicable (produces ethanol) | High throughput, suitable for large-scale production. | Requires specialized high-pressure equipment, catalyst can be expensive and sensitive. |
| Isolated Enzyme Reduction | >95% conversion[12] | >99% (R)- or (S)-enantiomer[10][12] | Very high enantioselectivity, mild reaction conditions. | Enzymes can be expensive and may require co-factor regeneration systems.[12] |
Troubleshooting Guides
Issue 1: Low Yield in Baker's Yeast Reduction
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using Gas Chromatography (GC) to ensure all starting material (ethyl acetoacetate) is consumed. If the reaction stalls, adding more sucrose (B13894) can help reactivate the yeast.[1][16] |
| Substrate Inhibition | High concentrations of ethyl acetoacetate can be toxic to the yeast. Employ a fed-batch approach where the substrate is added gradually over the course of the reaction.[14] |
| Poor Yeast Activity | Ensure the yeast is fresh and properly activated in a warm sucrose solution before adding the substrate.[1] The temperature should be maintained around 30°C during the initial fermentation.[1][15] |
| Inefficient Product Extraction | The product, this compound, is water-soluble. Saturate the aqueous filtrate with sodium chloride before extracting with an organic solvent (e.g., diethyl ether or dichloromethane) to improve recovery.[1][17][19] Using a continuous extraction apparatus can also be beneficial.[15] |
Issue 2: Low Enantiomeric Purity (e.e.) in Baker's Yeast Reduction
| Potential Cause | Troubleshooting Step |
| Suboptimal Fermentation Conditions | High substrate concentrations can lead to the production of the undesired (R)-enantiomer. Maintain a low substrate concentration through fed-batch addition.[14] |
| Anaerobic Conditions Favoring (R)-enantiomer | Ensure adequate aeration during the fermentation process, as aerobic conditions have been shown to favor the production of the (S)-enantiomer.[1][15] |
| Presence of Competing Enzymes | Consider pre-treating the yeast with a selective inhibitor like vinyl acetate to reduce the activity of enzymes that produce the (R)-enantiomer.[14] Alternatively, "starving" the yeast in a 5% ethanol solution for a few days can enhance the selectivity for the (S)-enantiomer.[1][15][16] |
Issue 3: Incomplete Reaction in Sodium Borohydride Reduction
| Potential Cause | Troubleshooting Step |
| Insufficient Reducing Agent | Ensure the correct stoichiometry of sodium borohydride to ethyl acetoacetate is used. A slight excess of the reducing agent may be necessary. |
| Reaction Temperature Too Low | While the initial addition is often done at low temperatures (e.g., 0°C) to control the reaction rate, allowing the reaction to warm to room temperature may be necessary for completion.[3] |
| Decomposition of Sodium Borohydride | Sodium borohydride can react with the solvent. Use an appropriate solvent like ethanol and ensure it is dry. |
Experimental Protocols
Protocol 1: Asymmetric Reduction of Ethyl Acetoacetate using Baker's Yeast
This protocol is adapted from established procedures to yield (S)-(+)-Ethyl 3-hydroxybutanoate.[1][15][16]
-
Yeast Activation: In a large flask equipped with a mechanical stirrer, dissolve 300 g of sucrose in 1.6 L of tap water. Add 200 g of baker's yeast and stir the mixture for 1 hour at approximately 30°C.
-
Initial Substrate Addition: Add 20.0 g of ethyl acetoacetate to the fermenting suspension and continue stirring at room temperature for 24 hours.
-
Second Feed: Prepare a solution of 200 g of sucrose in 1 L of warm (approx. 40°C) tap water and add it to the reaction mixture. One hour later, add an additional 20.0 g of ethyl acetoacetate.
-
Fermentation: Continue stirring the mixture for 50-60 hours at room temperature. Monitor the reaction by GC to confirm the disappearance of the starting material.
-
Workup: Add 80 g of a filter aid (e.g., Celite) to the mixture and filter through a sintered-glass funnel.
-
Extraction: Wash the filter cake with 200 mL of water. Saturate the combined filtrate with sodium chloride and extract five times with 500 mL portions of diethyl ether.
-
Purification: Dry the combined ether extracts over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator. The crude product is then purified by fractional distillation under reduced pressure to yield (S)-(+)-Ethyl 3-hydroxybutanoate.
Protocol 2: Chemical Reduction of Ethyl Acetoacetate using Sodium Borohydride and a Chiral Director
This protocol is a representative method for producing (R)-(-)-Ethyl 3-hydroxybutanoate.[18]
-
Preparation: Dissolve 2.33 g of L-(+)-tartaric acid in 50 mL of tetrahydrofuran (B95107) (THF) in a flask and cool to -20°C.
-
Substrate Addition: Add a solution of 0.5 g of ethyl acetoacetate in 2 mL of THF to the cooled tartaric acid solution.
-
Reduction: Add 0.59 g of sodium borohydride all at once with stirring. Continue to stir the mixture at -20°C for 13 hours.
-
Quenching: Cool the reaction mixture in an ice bath and slowly add 25 mL of 1N HCl. Continue stirring for 30 minutes.
-
Extraction: Remove the THF under reduced pressure. Extract the aqueous layer twice with diethyl ether.
-
Washing: Wash the combined ether extracts with a saturated aqueous solution of sodium bicarbonate, followed by a saturated aqueous solution of sodium chloride.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Purify the residue by silica (B1680970) gel column chromatography to obtain Ethyl (R)-(-)-3-hydroxybutanoate.
Visualizations
Caption: Workflow for Baker's Yeast Reduction.
Caption: Troubleshooting Logic for Common Issues.
References
- 1. ethz.ch [ethz.ch]
- 2. researchgate.net [researchgate.net]
- 3. chemconnections.org [chemconnections.org]
- 4. researchgate.net [researchgate.net]
- 5. Hydrogenation of Ethyl Acetate to Ethanol over Ni-Based Catalysts Obtained from Ni/Al Hydrotalcite-Like Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Hydrogenation of ethyl acetate to ethanol over Ni-based catalysts obtained from Ni/Al hydrotalcite-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. globethesis.com [globethesis.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. orgsyn.org [orgsyn.org]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. Preparation of (S)-( + )-Ethyl 3-Hydroxybutanoate - Chempedia - LookChem [lookchem.com]
- 18. prepchem.com [prepchem.com]
- 19. Ethyl (S)-3-hydroxybutyrate synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of Ethyl 3-Hydroxybutyrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of Ethyl 3-Hydroxybutyrate. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of this compound, categorized by the synthetic method.
Method 1: Reduction of Ethyl Acetoacetate (B1235776)
The reduction of ethyl acetoacetate is a common method for synthesizing this compound. Key challenges in this process often revolve around selectivity and reaction completion.
Issue 1: Incomplete Conversion of Ethyl Acetoacetate
-
Symptom: Presence of starting material (ethyl acetoacetate) in the final product, detected by GC or TLC analysis.[1][2]
-
Possible Causes:
-
Insufficient reducing agent.
-
Poor quality or activity of the reducing agent (e.g., old sodium borohydride (B1222165), inactive yeast).
-
Reaction time is too short.
-
Suboptimal reaction temperature.
-
-
Troubleshooting Steps:
-
Verify Reducing Agent: Use a fresh batch of the reducing agent. If using baker's yeast, ensure it is active.
-
Increase Reducing Agent: Incrementally increase the molar ratio of the reducing agent to the substrate.
-
Extend Reaction Time: Monitor the reaction progress using TLC or GC and continue until the starting material is consumed.[2]
-
Optimize Temperature: Ensure the reaction is performed at the optimal temperature for the specific reducing agent being used. For yeast reductions, this is typically around 30°C.[1][2]
-
Issue 2: Low Enantioselectivity in Asymmetric Reduction
-
Symptom: The product shows a low enantiomeric excess (e.e.).
-
Possible Causes:
-
Yeast-Mediated Reduction:
-
Catalytic Hydrogenation:
-
Improper catalyst preparation or handling.
-
Presence of catalyst poisons in the reaction mixture.
-
-
-
Troubleshooting Steps:
-
Optimize Yeast Fermentation: For yeast reductions, pre-culture the yeast under aerobic conditions to activate the desired enzymes.[1]
-
Control Substrate Addition: Add the ethyl acetoacetate slowly to the fermenting yeast culture to maintain a low substrate concentration.
-
Screen Different Yeast Strains: Different strains of baker's yeast can exhibit varying levels of stereoselectivity.
-
Purify Reagents: For catalytic hydrogenation, ensure all reagents and solvents are pure and free from potential catalyst poisons.
-
Issue 3: Formation of 1,3-Butanediol (B41344)
-
Symptom: Presence of 1,3-butanediol as a significant byproduct.
-
Possible Cause:
-
Use of a strong, non-selective reducing agent like lithium aluminum hydride (LiAlH₄), which reduces both the ketone and the ester functional groups.[5]
-
-
Troubleshooting Steps:
-
Select a Milder Reducing Agent: Use a chemoselective reducing agent such as sodium borohydride (NaBH₄), which will selectively reduce the ketone in the presence of the ester.[5]
-
Control Reaction Conditions: When using stronger reducing agents, carefully control the temperature and stoichiometry to favor the reduction of the ketone.
-
Method 2: Esterification of 3-Hydroxybutyric Acid
The direct esterification of 3-hydroxybutyric acid with ethanol (B145695) is another route to this compound.
Issue 1: Incomplete Esterification
-
Symptom: The presence of unreacted 3-hydroxybutyric acid in the product mixture.
-
Possible Causes:
-
Insufficient acid catalyst.
-
The equilibrium of the reaction is unfavorable.
-
Inefficient removal of water produced during the reaction.
-
-
Troubleshooting Steps:
-
Increase Catalyst Concentration: Add a catalytic amount of a strong acid like sulfuric acid.[6]
-
Use Excess Ethanol: Employ a large excess of ethanol to shift the reaction equilibrium towards the product.
-
Remove Water: Use a Dean-Stark apparatus or a drying agent to remove water as it is formed, driving the reaction to completion.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
A1: The most common side products depend on the synthetic route. For the reduction of ethyl acetoacetate, these include unreacted starting material and, if a strong reducing agent is used, 1,3-butanediol.[5] In asymmetric syntheses, the undesired enantiomer is a common impurity.[4] For esterification routes, unreacted 3-hydroxybutyric acid can be present.
Q2: How can I improve the yield of my reaction?
A2: To improve the yield, ensure the complete conversion of your starting materials by optimizing reaction time, temperature, and reagent stoichiometry. For equilibrium-limited reactions like esterification, use an excess of one reagent or remove a byproduct to shift the equilibrium.[6] Proper purification techniques are also crucial to minimize product loss during workup.
Q3: What is the best method for purifying this compound?
A3: Fractional distillation under reduced pressure is a highly effective method for purifying this compound, as it allows for the separation of the product from less volatile impurities and any remaining starting materials.[2] Column chromatography can also be used for smaller-scale purifications.[7]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[1][2][5] These techniques allow for the visualization of the consumption of the starting material and the formation of the product over time.
Quantitative Data Summary
The following table summarizes quantitative data from various synthesis protocols for this compound.
| Synthesis Method | Reducing Agent/Catalyst | Substrate | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| Yeast Reduction | Baker's Yeast | Ethyl Acetoacetate | 59-76 | 85 | --INVALID-LINK--[2] |
| Catalytic Asymmetric Hydrogenation | Ru-BINAP | Ethyl Acetoacetate | >90 | >98 | [Noyori, R. et al. J. Am. Chem. Soc. 1987, 109, 5856-5858] |
| Sodium Borohydride Reduction | NaBH₄ | Ethyl Acetoacetate | 59 | N/A (racemic) | --INVALID-LINK--[7] |
| Acid-Catalyzed Esterification | Sulfuric Acid | (S)-3-Hydroxybutyric acid | 73 | N/A (chiral starting material) | --INVALID-LINK--[6] |
Experimental Protocols
Protocol 1: Asymmetric Reduction of Ethyl Acetoacetate using Baker's Yeast
This protocol is adapted from Organic Syntheses.[2]
-
Yeast Suspension: In a flask, dissolve 300 g of sucrose (B13894) in 1.6 L of tap water. To this, add 200 g of baker's yeast with stirring.
-
Initial Fermentation: Stir the mixture for 1 hour at approximately 30°C.
-
Substrate Addition: Add 20.0 g of ethyl acetoacetate to the fermenting suspension and continue stirring at room temperature for 24 hours.
-
Second Feeding: Add a warm solution of 200 g of sucrose in 1 L of tap water, followed by another 20.0 g of ethyl acetoacetate 1 hour later.
-
Reaction Monitoring: Continue stirring for 50-60 hours at room temperature. Monitor the reaction for the disappearance of ethyl acetoacetate using GC.
-
Workup: Once the reaction is complete, add 80 g of Celite and filter the mixture. Saturate the filtrate with sodium chloride and extract with ethyl ether.
-
Purification: Dry the combined organic extracts over magnesium sulfate, filter, and concentrate using a rotary evaporator. Purify the residue by fractional distillation under reduced pressure to obtain (S)-(+)-ethyl 3-hydroxybutanoate.
Protocol 2: Sodium Borohydride Reduction of Ethyl Acetoacetate
This protocol provides a method for the synthesis of racemic this compound.[5][7]
-
Reaction Setup: In a round-bottom flask, dissolve ethyl acetoacetate in ethanol.
-
Cooling: Cool the solution in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to proceed until completion, monitoring by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of dilute hydrochloric acid.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation.
Visualizations
Synthesis and Side Reaction Pathways
Caption: Key synthesis and side reaction pathways for this compound.
Experimental Workflow for Yeast Reduction
Caption: Experimental workflow for the yeast-mediated reduction of ethyl acetoacetate.
Troubleshooting Logic Flow
Caption: A logical flowchart for troubleshooting common synthesis issues.
References
stability of Ethyl 3-Hydroxybutyrate under different storage conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability of Ethyl 3-Hydroxybutyrate under various storage conditions. Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] It is stable under normal ambient temperatures.[1] To maximize shelf life, particularly for the (S)-(+)-enantiomer, storage at <15°C in a dark place is recommended. For long-term storage, maintaining the pure substance at -20°C can extend its stability for up to 3 years, and at 4°C for up to 2 years. When dissolved in a solvent, it is recommended to store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month to minimize degradation from repeated freeze-thaw cycles.
Q2: Is this compound sensitive to light?
A2: While specific photostability studies on this compound are not extensively documented in publicly available literature, it is general good practice to protect all chemicals from prolonged exposure to light, especially UV radiation. Photodegradation can occur, potentially leading to the formation of impurities. Therefore, it is recommended to store this compound in amber or opaque containers.
Q3: What is the primary degradation pathway for this compound?
A3: The primary degradation pathway for this compound is hydrolysis of the ester bond. This reaction is catalyzed by the presence of acids or bases and results in the formation of ethanol (B145695) and 3-hydroxybutyric acid. Spontaneous hydrolysis can also occur in aqueous solutions over time.
Q4: What are the known incompatibilities of this compound?
A4: this compound is incompatible with strong oxidizing agents and strong bases.[1] Contact with these substances can lead to vigorous reactions and rapid degradation.
Q5: How does pH affect the stability of this compound?
A5: this compound is most stable in neutral aqueous solutions. Both acidic and basic conditions will accelerate the rate of hydrolysis. Basic conditions, in particular, lead to rapid saponification of the ester.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected peaks in chromatogram during analysis. | Degradation of this compound due to improper storage or sample preparation. | Ensure the sample has been stored under the recommended conditions (cool, dry, protected from light). Prepare solutions fresh in a neutral, high-purity solvent. The primary degradation product to expect is 3-hydroxybutyric acid. |
| Loss of assay purity over time. | Hydrolysis due to exposure to moisture or non-neutral pH in the solvent or on storage container surfaces. | Store in a desiccated environment. Use anhydrous solvents for standard preparation and ensure all glassware is thoroughly dried. If working with aqueous solutions, buffer them to a neutral pH if compatible with your experimental design. |
| Inconsistent results in bioassays. | Formation of degradation products that may have different biological activities. | Confirm the purity of the this compound stock before each experiment using a suitable analytical method like HPLC or GC. Prepare fresh dilutions for each experiment. |
| Discoloration of the material. | Potential oxidation or contamination. | Discard the material if discoloration is observed. Ensure storage containers are inert and properly sealed. Storing under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation. |
Quantitative Data on Stability
While specific kinetic data for the degradation of this compound under various conditions is limited in publicly accessible literature, the following table provides a qualitative summary based on general chemical principles and available information.
| Condition | Parameter | Expected Stability | Primary Degradation Product |
| Temperature | -20°C (Pure) | High (Stable for up to 3 years) | Negligible |
| 4°C (Pure) | Good (Stable for up to 2 years) | Negligible | |
| Room Temperature (Pure) | Moderate (Stable, but potential for slow hydrolysis if moisture is present) | 3-Hydroxybutyric Acid, Ethanol | |
| Elevated Temperature (>40°C) | Low (Increased rate of degradation) | 3-Hydroxybutyric Acid, Ethanol | |
| pH (Aqueous Solution) | Acidic (pH < 4) | Low (Acid-catalyzed hydrolysis) | 3-Hydroxybutyric Acid, Ethanol |
| Neutral (pH 6-8) | Good | Minimal Hydrolysis | |
| Basic (pH > 8) | Very Low (Base-catalyzed hydrolysis/saponification) | 3-Hydroxybutyrate salt, Ethanol | |
| Light Exposure | UV Light | Potentially Low (Photodegradation possible) | Various photo-oxidation products |
| Ambient Light | Moderate (Store in opaque containers for long-term stability) | Minimal degradation | |
| Atmosphere | Inert (Nitrogen, Argon) | High | Negligible |
| Air (Oxygen) | Good (Oxidation is not a primary degradation pathway but can occur over time) | Oxidative byproducts |
Experimental Protocols
Protocol 1: Stability Indicating HPLC Method for this compound
This protocol outlines a general method for assessing the stability of this compound and detecting its primary degradation product, 3-hydroxybutyric acid.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
This compound reference standard
-
3-Hydroxybutyric acid reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for mobile phase adjustment)
2. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% acid). For example, start with 10% acetonitrile and increase to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound and 3-hydroxybutyric acid in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standard Solution: Dilute the stock solution to a suitable concentration for analysis (e.g., 100 µg/mL).
-
Sample Preparation: Subject this compound to desired stress conditions (e.g., heat, acid/base hydrolysis, light exposure). At specified time points, withdraw an aliquot, neutralize if necessary, and dilute with the mobile phase to a concentration within the calibration range.
4. Analysis:
-
Inject the working standard to determine the retention times of this compound and 3-hydroxybutyric acid.
-
Inject the stressed samples and monitor for the appearance of the 3-hydroxybutyric acid peak and any other degradation products.
-
Quantify the amount of remaining this compound and the formed 3-hydroxybutyric acid by comparing peak areas to a calibration curve.
Caption: Workflow for HPLC-based stability testing of this compound.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.
1. Acid Hydrolysis:
-
Dissolve this compound in a solution of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At regular intervals, withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and analyze by HPLC.
2. Base Hydrolysis:
-
Dissolve this compound in a solution of 0.1 M NaOH.
-
Incubate at room temperature for 1 hour.
-
At shorter intervals (e.g., 15 minutes), withdraw samples, neutralize with an equivalent amount of 0.1 M HCl, and analyze by HPLC.
3. Oxidative Degradation:
-
Dissolve this compound in a solution of 3% hydrogen peroxide.
-
Incubate at room temperature for 24 hours, protected from light.
-
Analyze samples by HPLC at regular intervals.
4. Thermal Degradation:
-
Place a solid sample of this compound in a controlled temperature oven at 70°C.
-
At specified time points, remove the sample, allow it to cool, and prepare a solution for HPLC analysis.
5. Photostability:
-
Expose a solution of this compound (in a photostable, transparent container) to a light source with a defined output (e.g., consistent with ICH Q1B guidelines).
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Analyze both samples by HPLC at various time points.
Caption: Primary degradation pathways for this compound.
References
Technical Support Center: Troubleshooting Ethyl 3-Hydroxybutyrate Degradation in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the degradation of Ethyl 3-Hydroxybutyrate in cell culture experiments. The following information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. What could be the cause?
A1: Inconsistent results are often due to the degradation of this compound in the cell culture medium. The primary cause of this degradation is enzymatic hydrolysis by esterases present in the culture medium, particularly when supplemented with serum.[1][2][3] The extent of degradation can vary between batches of serum and different cell lines, leading to variability in the effective concentration of the compound.
Q2: How does this compound degrade in cell culture?
A2: this compound, an ester, is primarily degraded through hydrolysis into its constituent molecules: 3-hydroxybutyric acid (a ketone body) and ethanol. This reaction is catalyzed by esterase enzymes that are often present in cell culture media and serum supplements.[1][2][3]
Q3: Are the degradation products of this compound toxic to my cells?
A3: The primary degradation product, 3-hydroxybutyric acid, is a natural metabolite and is generally not considered toxic to cells. In fact, it can be utilized by many cell types as an energy source.[3][4][5] However, at very high concentrations, it could potentially alter the pH of the culture medium or affect cellular metabolism in unintended ways. The other degradation product, ethanol, is typically produced at low concentrations and is unlikely to have a significant impact on most cell cultures.
Q4: How can I determine if this compound is degrading in my experiments?
A4: The most direct way to assess degradation is to measure the concentration of this compound and its primary degradation product, 3-hydroxybutyric acid, in your cell culture supernatant over time. This can be achieved using analytical techniques such as High-Performance Liquid Chromatography (HPLC).
Q5: What factors can influence the rate of this compound degradation?
A5: Several factors can affect the stability of this compound in cell culture:
-
Serum: The presence and concentration of serum in the culture medium is a major factor, as it is a significant source of esterases.[1][3]
-
Cell Type and Density: Different cell lines may secrete varying levels of extracellular esterases.[1][2] Higher cell densities may lead to increased esterase concentrations.
-
Temperature: Higher incubation temperatures can increase the rate of both enzymatic and non-enzymatic hydrolysis.
-
pH: Although less significant under normal culture conditions (pH 7.2-7.4), deviations to more acidic or alkaline pH can accelerate ester hydrolysis.[6]
Troubleshooting Guides
Issue 1: Unexpected Loss of this compound Activity
If you observe a diminished or complete loss of the expected biological effect of this compound, it is crucial to investigate its stability in your specific experimental setup.
Troubleshooting Workflow:
Issue 2: High Variability Between Experiments
High variability can be addressed by standardizing your experimental conditions and minimizing the impact of esterase activity.
Mitigation Strategies:
-
Use Heat-Inactivated Serum: Heat inactivation can denature some esterases, potentially reducing the degradation rate.
-
Prepare Fresh Solutions: Always prepare fresh stock solutions of this compound and add it to the culture medium immediately before use.
-
Establish a Baseline: Perform a time-course experiment to determine the degradation rate in your specific cell culture system. This will help you to determine the optimal timing for your assays.
Experimental Protocols
Protocol 1: Stability Assay of this compound in Cell Culture Medium
This protocol allows for the determination of the degradation rate of this compound under your specific experimental conditions.
Methodology:
-
Preparation of Media: Prepare your standard cell culture medium, including the same type and concentration of serum and any other supplements you typically use.
-
Spiking of Compound: Add this compound to the medium at the final concentration used in your experiments.
-
Incubation: Incubate the medium in a cell culture incubator (37°C, 5% CO2) in a cell-free culture vessel.
-
Time Points: Collect aliquots of the medium at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Sample Preparation:
-
For each time point, transfer 500 µL of the medium to a microcentrifuge tube.
-
Add 1 mL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
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Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the HPLC mobile phase.
-
-
HPLC Analysis: Analyze the samples by HPLC to quantify the concentrations of this compound and 3-hydroxybutyric acid.
Protocol 2: Quantification of this compound and 3-Hydroxybutyric Acid by HPLC
This protocol provides a general method for the simultaneous quantification of the parent compound and its primary metabolite.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 30:70 v/v). The exact ratio may need to be optimized for your specific column and system.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions containing known concentrations of both this compound and 3-hydroxybutyric acid in the mobile phase.
-
Calibration Curve: Inject the standards and construct a calibration curve for each compound by plotting the peak area against the concentration.
-
Sample Analysis: Inject the prepared samples from Protocol 1.
-
Quantification: Determine the concentrations of this compound and 3-hydroxybutyric acid in your samples by comparing their peak areas to the calibration curves.
Data Presentation
Table 1: Hypothetical Degradation of this compound (100 µM) in Cell Culture Medium at 37°C
| Time (hours) | This compound (µM) | 3-Hydroxybutyric Acid (µM) | % Degradation |
| 0 | 100.0 | 0.0 | 0 |
| 2 | 85.2 | 14.8 | 14.8 |
| 4 | 71.5 | 28.5 | 28.5 |
| 8 | 50.1 | 49.9 | 49.9 |
| 12 | 33.7 | 66.3 | 66.3 |
| 24 | 10.3 | 89.7 | 89.7 |
Visualization of Degradation Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. biocompare.com [biocompare.com]
- 3. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. mdpi.com [mdpi.com]
improving enantiomeric excess in Ethyl 3-hydroxybutyrate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the enantiomeric excess (ee) of ethyl 3-hydroxybutyrate (B1226725) synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing enantiomerically pure ethyl 3-hydroxybutyrate?
The most common and effective methods for producing enantiomerically enriched this compound are based on biocatalysis. These can be broadly categorized into two approaches:
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Microbial Reduction of Ethyl Acetoacetate (B1235776): This involves the use of whole microorganisms, such as baker's yeast (Saccharomyces cerevisiae) or genetically engineered E. coli, to asymmetrically reduce the prochiral ketone of ethyl acetoacetate to the corresponding chiral alcohol.[1][2][3][4] This method is widely used due to its potential for high enantioselectivity and the use of mild reaction conditions.
-
Enzymatic Resolution of Racemic this compound: This method starts with a racemic mixture of (R)- and (S)-ethyl 3-hydroxybutyrate. An isolated enzyme, typically a lipase (B570770) such as Candida antarctica lipase B (CALB), is used to selectively acylate or hydrolyze one of the enantiomers, allowing for the separation of the desired enantiomer.[5]
Q2: Which enantiomer of this compound is typically produced by baker's yeast?
Baker's yeast (Saccharomyces cerevisiae) predominantly produces (S)-ethyl 3-hydroxybutyrate through the reduction of ethyl acetoacetate, following Prelog's rule.[2] However, the enantiomeric excess can be affected by the presence of competing reductase enzymes within the yeast that may produce the (R)-enantiomer.[1][3]
Q3: What is a "fed-batch" strategy and why is it beneficial for microbial reductions?
A fed-batch strategy involves the controlled, gradual addition of the substrate (ethyl acetoacetate) and often an energy source (like glucose or sucrose) to the reaction mixture over time, rather than adding it all at once at the beginning.[1][3] This approach is highly beneficial for improving enantiomeric excess because it maintains a low substrate concentration in the reactor.[1] High concentrations of ethyl acetoacetate can be toxic to the microbial cells and can also activate competing, less selective reductase enzymes that produce the undesired enantiomer, thus lowering the overall enantiomeric excess.[1][3]
Q4: Can co-solvents or ionic liquids improve the synthesis?
Yes, the use of co-solvents or ionic liquids can significantly enhance the efficiency of the biocatalytic reduction. For instance, hydrophobic ionic liquids can create a biphasic system that may improve substrate availability and product recovery.[1] Deep eutectic solvents (DES) and specific ionic liquids have been shown to enhance the solubility of substrates and improve the membrane permeability of the biocatalyst, leading to higher reaction rates and yields.[6][7][8]
Troubleshooting Guide
Issue 1: Low Enantiomeric Excess (ee)
| Potential Cause | Troubleshooting Steps |
| High Substrate Concentration: High levels of ethyl acetoacetate can activate non-selective reductases in whole-cell biocatalysts, leading to the formation of the undesired enantiomer.[1][3] | Implement a fed-batch feeding strategy to maintain a low and constant substrate concentration (ideally below 1 mM).[1] |
| Sub-optimal Reaction Conditions: Factors like pH, temperature, and aeration can significantly impact enzyme activity and selectivity. | Optimize the reaction pH and temperature for the specific biocatalyst being used. For microbial reductions, ensure adequate aeration, as oxygen availability can influence the metabolic pathways and reductase activity.[2][4][9] |
| Presence of Competing Enzymes: The biocatalyst itself may contain multiple enzymes with varying selectivities. | Consider "aging" or "starving" the yeast, which can activate the more selective enzymes.[2][9] Alternatively, selective inhibitors for the undesired enzymes, such as vinyl acetate (B1210297) for some (R)-specific enzymes in baker's yeast, can be used.[3] |
| Inadequate Biocatalyst Preparation: The physiological state of the microbial cells can affect their performance. | Standardize the biocatalyst preparation protocol, including growth conditions and harvesting time. Pre-incubation or "aging" of the yeast in an ethanol-water mixture has been shown to improve enantioselectivity.[9][10] |
Issue 2: Low Yield or Conversion Rate
| Potential Cause | Troubleshooting Steps |
| Product Inhibition/Toxicity: High concentrations of the product, this compound, can inhibit or be toxic to the biocatalyst, leading to a decrease in reaction rate over time.[1][3] | Employ a fed-batch strategy to control the rate of product formation. Consider in-situ product removal techniques if inhibition is severe. |
| Substrate Instability: Ethyl acetoacetate can undergo hydrolysis, especially at non-neutral pH. | Maintain optimal pH control throughout the reaction. Using a biphasic system with a hydrophobic organic solvent can help protect the substrate from hydrolysis in the aqueous phase.[1] |
| Insufficient Energy Source for Whole Cells: Microbial reductions require a co-substrate (e.g., glucose, sucrose, or ethanol) to regenerate the necessary cofactors (NADH/NADPH). | Ensure a sufficient and continuous supply of the energy source, for example, by using a fed-batch approach for both the substrate and the energy source.[1] |
| Poor Mass Transfer in Immobilized Systems: If using immobilized enzymes or cells, diffusion limitations can reduce the reaction rate. | Optimize the particle size of the immobilized biocatalyst and the stirring rate to improve mass transfer.[1] |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps |
| Formation of Byproducts: The reaction may produce byproducts that are difficult to separate from the desired product. | Optimize reaction conditions to minimize byproduct formation. Analyze the reaction mixture by GC or HPLC to identify byproducts and adjust the purification strategy accordingly. |
| Emulsion Formation During Extraction: The presence of biomass and other components can lead to the formation of stable emulsions during solvent extraction. | Use a filtration aid like Celite to remove the bulk of the biomass before extraction. Centrifugation can also be effective in separating the phases.[9] |
| Incomplete Separation of Enantiomers: In enzymatic resolution, achieving complete separation can be challenging. | For enzymatic resolution, monitor the reaction closely to stop at the optimal conversion (typically around 50%). Further enrichment of the product can be achieved by crystallization of a derivative, such as the 3,5-dinitrobenzoate (B1224709) ester.[2][10] |
Data Summary
Table 1: Comparison of Different Methods for (S)-Ethyl 3-hydroxybutyrate Synthesis
| Method | Biocatalyst | Substrate | Key Conditions | Enantiomeric Excess (ee) | Yield/Conversion | Reference |
| Microbial Reduction | Baker's Yeast | Ethyl Acetoacetate | Fed-batch substrate addition | >99% | ~87% | [1] |
| Microbial Reduction | Baker's Yeast | Ethyl Acetoacetate | "Starved" yeast in 5% ethanol | 94% | 70% | [9][10] |
| Microbial Reduction | Geotrichum candidum | Ethyl Acetoacetate | Aged mycelium | Optically pure (R)-enantiomer | - | [3] |
| Enzymatic Resolution | Candida antarctica Lipase B (CALB) | Racemic this compound | Solvent-free acetylation | >96% for (S)-HEB | 60% conversion | [5] |
| Microbial Reduction | Engineered E. coli | Ethyl 4-chloroacetoacetate | Co-expression with glucose dehydrogenase | >99.9% | >99% conversion | [11] |
Experimental Protocols
Protocol 1: Microbial Reduction of Ethyl Acetoacetate using Baker's Yeast ("Starved" Yeast Method)
This protocol is adapted from a procedure known to enhance the enantioselectivity for (S)-ethyl 3-hydroxybutyrate.[9][10]
-
Yeast Pre-treatment ("Starving"):
-
Suspend 125 g of baker's yeast in 1000 mL of a 5% (v/v) ethanol-water solution in a 2 L Erlenmeyer flask.
-
Shake the suspension at approximately 120 rpm for 4 days at 30°C under aerobic conditions. This "starving" process is reported to activate the enzymes responsible for the synthesis of the (S)-enantiomer.[9]
-
-
Reduction Reaction:
-
After the 4-day pre-treatment, add 5 g (38 mmol) of ethyl acetoacetate to the yeast suspension.
-
Continue shaking under the same conditions and monitor the reaction progress by Gas Chromatography (GC). The reaction is typically complete within 2-3 days.
-
-
Work-up and Purification:
-
Once the starting material is consumed, centrifuge the reaction mixture to pellet the yeast cells.
-
Continuously extract the supernatant with diethyl ether for 4 days.
-
Dry the combined organic extracts over magnesium sulfate, filter, and concentrate using a rotary evaporator.
-
Purify the crude product by bulb-to-bulb distillation to obtain this compound.
-
Protocol 2: Enzymatic Resolution of Racemic this compound using CALB
This protocol describes a solvent-free acetylation for the production of (S)-ethyl 3-hydroxybutyrate.[5]
-
Reaction Setup:
-
In a suitable reaction vessel, mix racemic this compound and vinyl acetate in a 1:1 molar ratio.
-
Add immobilized Candida antarctica lipase B (CALB) to the mixture (e.g., 50 mg of enzyme for 5 mmol of substrate).
-
-
Reaction Execution:
-
Stir the mixture at 35°C.
-
Monitor the reaction progress by GC to determine the conversion rate. The reaction selectively acetylates the (R)-enantiomer, leaving the unreacted (S)-enantiomer.
-
-
Product Separation:
-
When the conversion reaches approximately 60%, stop the reaction by filtering off the immobilized enzyme.
-
The unreacted (S)-ethyl 3-hydroxybutyrate can be separated from the acetylated (R)-enantiomer ((R)-ethyl 3-acetoxybutyrate) by fractional distillation.
-
Visualizations
Caption: Workflow for the microbial reduction of ethyl acetoacetate.
Caption: Troubleshooting logic for low enantiomeric excess.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Efficient biocatalytic stereoselective reduction of methyl acetoacetate catalyzed by whole cells of engineered E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. afishman.net.technion.ac.il [afishman.net.technion.ac.il]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Efficient asymmetric synthesis of ethyl (R)-3-hydroxybutyrate by recombinant Escherichia coli cells under high substrate loading using eco-friendly ionic liquids as cosolvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. orgsyn.org [orgsyn.org]
- 10. ethz.ch [ethz.ch]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Ethyl 3-hydroxybutyrate
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the purification of ethyl 3-hydroxybutyrate (B1226725) from reaction mixtures. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of ethyl 3-hydroxybutyrate.
Q1: My final product has a low yield after purification. What are the possible causes and solutions?
Low yield can result from several factors throughout the purification process. Here are some common causes and troubleshooting steps:
-
Incomplete Reaction: Ensure the initial reaction has gone to completion. You can monitor the reaction progress using Gas Chromatography (GC) to confirm the disappearance of the starting material, ethyl acetoacetate.[1][2] If the reaction is incomplete, consider extending the reaction time or adding more reagents as needed.[2]
-
Inefficient Extraction: Emulsion formation during solvent extraction can lead to significant product loss. To mitigate this, you can try:
-
Adding a saturated solution of sodium chloride (brine) to the aqueous layer to increase its ionic strength.[1]
-
Using a larger volume of the extraction solvent.
-
Employing gentle mixing instead of vigorous shaking.
-
If an emulsion persists, centrifugation may help to break it.
-
-
Losses during Distillation: Product can be lost during distillation if the setup is not optimal.
-
Ensure all joints in the distillation apparatus are properly sealed to prevent leaks.
-
Use a Vigreux column for fractional distillation to achieve better separation from impurities with close boiling points.[1]
-
Carefully control the vacuum and temperature to avoid decomposition of the product.
-
-
Improper Drying: Inadequate drying of the organic extracts before distillation can lead to co-distillation of water with the product, reducing the purity and potentially the yield of the desired fraction. Always dry the organic layer over a suitable drying agent like anhydrous magnesium sulfate (B86663) until the liquid is clear.[1][3][4]
Q2: The purity of my this compound is lower than expected. How can I improve it?
Low purity is often due to the presence of unreacted starting materials, byproducts, or residual solvent. Here are some strategies to enhance purity:
-
Optimize Distillation: Fractional distillation under reduced pressure is a key step for purification.[1] Collecting a narrow boiling point fraction is crucial. For example, a fraction boiling at 71–73°C at 12 mm Hg is often collected.[1]
-
Column Chromatography: If distillation does not provide the desired purity, silica (B1680970) gel column chromatography can be an effective secondary purification step.[4] A common eluent system is a mixture of ethyl acetate (B1210297) and n-hexane.[4]
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Washing Steps: During the workup, washing the organic extract with a saturated sodium bicarbonate solution can help remove acidic impurities.[4] A subsequent wash with brine helps to remove residual water-soluble impurities.[4]
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Recrystallization of a Derivative: For achieving very high enantiomeric excess, the product can be derivatized (e.g., as a 3,5-dinitrobenzoate), recrystallized to high optical purity, and then the derivative can be cleaved to yield the highly pure enantiomer.[1][2]
Q3: I am observing significant emulsion formation during the extraction process. How can I resolve this?
Emulsification is a common issue when extracting from complex mixtures like those from yeast reductions. Here’s how to address it:
-
Filtration Aid: Before extraction, adding a filter aid like Celite and filtering the reaction mixture can help remove yeast cells and other particulates that stabilize emulsions.[1]
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Salting Out: As mentioned, saturating the aqueous phase with sodium chloride increases its density and ionic strength, which helps to break the emulsion.[1]
-
Solvent Choice: While ethyl ether and ethyl acetate are common extraction solvents, sometimes trying a different solvent with different properties can reduce emulsion formation.
-
Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal emulsion formation.
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Centrifugation: If a stable emulsion forms, transferring the mixture to centrifuge tubes and spinning it can effectively separate the layers.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying this compound?
The most common purification methods involve a combination of extraction and distillation. After the reaction, the mixture is typically filtered to remove solids, followed by extraction with an organic solvent like ethyl ether or ethyl acetate. The combined organic extracts are then washed, dried, and concentrated. The final purification is usually achieved by fractional distillation under reduced pressure.[1][2] For very high purity requirements, column chromatography may be employed.[4]
Q2: What are the typical impurities found in crude this compound?
Common impurities include:
-
Unreacted starting materials, such as ethyl acetoacetate.[1]
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Byproducts from the reaction, which can vary depending on the synthetic route.
-
Residual solvents used in the reaction or extraction (e.g., ethanol, ethyl acetate).
-
Water.
Q3: How can I monitor the purity of this compound during and after purification?
Gas Chromatography (GC) is a widely used technique to monitor the progress of the reaction and assess the purity of the final product.[1] For chiral applications, chiral GC or High-Performance Liquid Chromatography (HPLC) is used to determine the enantiomeric excess (e.e.).[5][6] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can be used to confirm the structure and identify impurities.[3]
Q4: What are the typical boiling points and densities of this compound?
The physical properties can vary slightly based on purity and measurement conditions.
-
Boiling Point: Approximately 170 °C at atmospheric pressure.[7] Under reduced pressure, common values are 71–73 °C at 12 mmHg[1], 75-76 °C at 12 mmHg[7], and 56-58 °C at 11 mmHg.[7]
-
Density: Approximately 1.017 g/mL at 25 °C.[7]
Quantitative Data Summary
The following table summarizes quantitative data from different purification protocols for this compound.
| Purification Method | Starting Material | Yield | Purity (e.e.) | Reference |
| Yeast Reduction, Extraction, Fractional Distillation | Ethyl Acetoacetate | 59-76% | 85% | [1] |
| Yeast Reduction, Extraction, Bulb-to-Bulb Distillation | Ethyl Acetoacetate | 70% | 94% | [1][2] |
| Chemical Reduction, Extraction, Column Chromatography | Ethyl Acetoacetate | 59% | 79% | [4] |
| Esterification, Extraction, Rotary Evaporation | (S)-3-Hydroxybutyric Acid | 73% | Not specified | [3] |
Experimental Protocols
Protocol 1: Purification by Extraction and Fractional Distillation (from Yeast Reduction)
This protocol is adapted from a typical yeast reduction of ethyl acetoacetate.[1]
-
Filtration: After the reaction is complete, add 80 g of Celite to the reaction mixture and filter through a sintered-glass funnel to remove the yeast. Wash the filter cake with 200 mL of water.
-
Salting Out: Transfer the filtrate to a large separatory funnel and saturate it with sodium chloride.
-
Extraction: Extract the aqueous solution with five 500-mL portions of ethyl ether.
-
Drying: Combine the organic extracts and dry them over anhydrous magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the solution using a rotary evaporator with a bath temperature of 35°C to a volume of 50–80 mL.
-
Fractional Distillation: Fractionally distill the residue at a pressure of 12 mmHg through a 10-cm Vigreux column. Collect the fraction boiling at 71–73°C.
Protocol 2: Purification by Extraction and Column Chromatography (from Chemical Reduction)
This protocol is based on a chemical reduction method.[4]
-
Quenching: After the reaction, cool the reaction mixture in an ice bath and add 25 mL of 1N HCl. Stir for 30 minutes.
-
Solvent Removal: Remove the organic solvent (e.g., THF) under reduced pressure.
-
Extraction: Extract the remaining aqueous layer twice with ether (50 mL and 30 mL).
-
Washing: Combine the organic extracts and wash them first with 30 mL of a saturated aqueous solution of sodium bicarbonate and then with 30 mL of a saturated aqueous solution of sodium chloride.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure.
-
Column Chromatography: Purify the residue by silica gel column chromatography using a mixture of ethyl acetate and n-hexane (e.g., 1:5) as the eluent.
Visualizations
Caption: Experimental workflow for the purification of this compound by distillation.
Caption: Troubleshooting decision tree for this compound purification.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. orgsyn.org [orgsyn.org]
- 3. Ethyl (S)-3-hydroxybutyrate synthesis - chemicalbook [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. afishman.net.technion.ac.il [afishman.net.technion.ac.il]
- 6. researchgate.net [researchgate.net]
- 7. 3-ヒドロキシ酪酸エチル ≥98% | Sigma-Aldrich [sigmaaldrich.com]
common impurities in commercial Ethyl 3-hydroxybutyrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial Ethyl 3-hydroxybutyrate (B1226725).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercial Ethyl 3-hydroxybutyrate?
A1: The most common impurities in commercial this compound typically arise from its synthesis and potential degradation. These can be categorized as:
-
Residual Starting Materials: The most common starting material for the synthesis of this compound is ethyl acetoacetate (B1235776). Incomplete reaction can lead to its presence in the final product.[1][2][3][4][5][6][7]
-
Byproducts from Synthesis:
-
Opposite Enantiomer: If the synthesis is intended to be stereospecific (e.g., production of (S)- or (R)-Ethyl 3-hydroxybutyrate), the other enantiomer can be a significant impurity. This is particularly relevant in yeast-mediated reductions where different yeast strains or conditions can lead to varying enantiomeric excess.[1]
-
Over-reduction Products: Stronger reducing agents than sodium borohydride (B1222165) might lead to the formation of 1,3-butanediol.[2]
-
Fermentation Byproducts: When using baker's yeast for reduction, various byproducts of fermentation such as ethanol (B145695) and other organic molecules may be present.[8]
-
-
Degradation Products:
-
3-Hydroxybutyric Acid and Ethanol: The ester linkage in this compound can hydrolyze, especially in the presence of acid or base, to form 3-hydroxybutyric acid and ethanol.[9]
-
-
Residual Solvents: Solvents used during the synthesis and purification process (e.g., ethanol, ethyl acetate, diethyl ether) may remain in the final product.
Q2: How can I assess the purity of my this compound sample?
A2: The purity of this compound can be assessed using several analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile impurities. It can separate different components of a mixture and provide their mass spectra for identification.[10][11][12][13][14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are excellent for confirming the structure of the main component and identifying impurities. The presence of unexpected signals can indicate impurities. Chiral shift reagents can be used with NMR to determine the enantiomeric purity.[16][17][18][19]
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC columns can be used to determine the enantiomeric excess of the product.
Q3: What is the expected stability of this compound and how should it be stored?
A3: this compound is a relatively stable compound. However, it can undergo hydrolysis of the ester group over time, especially in the presence of moisture, acids, or bases. It is recommended to store this compound in a tightly sealed container in a cool, dry place to minimize degradation. For long-term storage, refrigeration is advisable. Studies on the stability of the related compound 3-hydroxybutyrate suggest it is stable in various biological matrices, indicating the core structure is not inherently unstable.[20]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in GC-MS analysis | Presence of residual starting materials, byproducts, or degradation products. | 1. Identify the peaks: Compare the mass spectra of the unknown peaks with a library of known compounds, including ethyl acetoacetate, 1,3-butanediol, ethanol, and common solvents. 2. Check synthesis route: If known, review the synthesis method to anticipate likely byproducts. For example, a yeast reduction may have different byproducts than a chemical reduction.[1][4] 3. Assess for degradation: Consider the possibility of hydrolysis to 3-hydroxybutyric acid and ethanol. This can be checked by derivatization followed by GC-MS if the acid is not volatile enough. |
| Low enantiomeric excess (ee%) | 1. The commercial product may have a lower specified ee%. 2. In-house synthesis using a non-selective or poorly selective method. 3. Racemization during workup or storage (less common). | 1. Verify supplier specifications: Check the certificate of analysis for the specified enantiomeric excess. 2. Optimize synthesis: If synthesizing in-house, ensure the chiral catalyst or biological system (e.g., specific yeast strain) is appropriate and the reaction conditions are optimized for high enantioselectivity.[1] 3. Analyze by chiral HPLC or NMR with a chiral shift reagent: These methods can accurately determine the enantiomeric ratio. |
| Inconsistent experimental results | Variable purity of the this compound batch. | 1. Perform purity analysis: Analyze each new batch of this compound for purity and impurity profile using GC-MS and/or NMR. 2. Purify the material: If significant impurities are detected, consider purification by distillation or chromatography. 3. Standardize storage conditions: Ensure consistent storage conditions to prevent batch-to-batch variations due to degradation. |
| Presence of water in the sample | 1. Incomplete drying during the workup process. 2. Hygroscopic nature of the compound or impurities. 3. Improper storage. | 1. Dry the sample: Use a suitable drying agent like anhydrous magnesium sulfate (B86663) or sodium sulfate. 2. Store properly: Keep the container tightly sealed and consider storing over a desiccant. |
Experimental Protocols
Protocol 1: Identification of Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dilute a small amount of the this compound sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
GC-MS Instrument Conditions (Example):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 35-350.
-
-
Data Analysis:
-
Identify the peak for this compound based on its retention time and mass spectrum.
-
Analyze the mass spectra of any other significant peaks by comparing them to a spectral library (e.g., NIST) to identify potential impurities like ethyl acetoacetate, ethanol, and residual solvents.
-
Protocol 2: Assessment of Purity and Identification of Non-Volatile Impurities by 1H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in about 0.6 mL of a deuterated solvent (e.g., CDCl3) in an NMR tube. Add a small amount of an internal standard with a known concentration (e.g., dimethyl sulfoxide) if quantification is desired.
-
NMR Instrument: Acquire a 1H NMR spectrum on a 300 MHz or higher field NMR spectrometer.
-
Data Analysis:
-
Confirm the characteristic peaks for this compound.
-
Look for any unexpected peaks. For example, the presence of ethyl acetoacetate would show a characteristic singlet for the methylene (B1212753) group between the two carbonyls.
-
Integrate the peaks corresponding to the main compound and the impurities to estimate their relative amounts.
-
Impurity Troubleshooting Workflow
Caption: Troubleshooting workflow for identifying and addressing impurities in this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Video: Reduction of Carbonyl Compounds [jove.com]
- 3. quora.com [quora.com]
- 4. archive.nptel.ac.in [archive.nptel.ac.in]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Which is the reduction product of ethyl 3-oxobutanoate with NaBH4 in meth.. [askfilo.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. MiMeDB: Showing metabocard for ethyl 3-hydroxybutanoate (MMDBc0033458) [mimedb.org]
- 10. ethz.ch [ethz.ch]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. GC-MS-MS determination of gamma-hydroxybutyrate in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Ethyl (S)-3-hydroxybutyrate(56816-01-4) 1H NMR [m.chemicalbook.com]
- 17. rsc.org [rsc.org]
- 18. This compound(35608-64-1) 1H NMR [m.chemicalbook.com]
- 19. Solved Determine the optical purity of the sample of ethyl | Chegg.com [chegg.com]
- 20. The storage stability of 3-hydroxybutyrate in serum, plasma, and whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Racemization of Ethyl 3-Hydroxybutyrate Enantiomers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the racemization of ethyl 3-hydroxybutyrate (B1226725) enantiomers during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of racemization of ethyl 3-hydroxybutyrate enantiomers?
A1: The primary cause of racemization in this compound, a β-hydroxy ester, is the formation of a planar, achiral enol or enolate intermediate at the carbon alpha to the carbonyl group. This process can be initiated by:
-
Acidic or Basic Conditions: Both acids and bases can catalyze the tautomerization of the carbonyl group to its enol form, leading to a loss of stereochemical integrity.
-
Elevated Temperatures: Higher temperatures provide the necessary energy to overcome the activation barrier for enolization and subsequent racemization.
-
Prolonged Reaction or Storage Times: Extended exposure to even mild acidic or basic conditions, or elevated temperatures, can lead to gradual racemization.
Q2: At which stages of my experimental workflow is racemization most likely to occur?
A2: Racemization can occur at several stages of a typical experimental workflow:
-
During Synthesis: Harsh reaction conditions, such as high temperatures or the use of strong acids or bases, can cause racemization of the product or key intermediates.
-
During Workup: Aqueous workups involving strong acids or bases to neutralize the reaction mixture can lead to racemization of the final product.[1]
-
During Purification: Purification methods, particularly chromatography on standard silica (B1680970) gel, can induce racemization due to the acidic nature of the silica.[1]
-
During Storage: Improper storage conditions, such as elevated temperatures or exposure to acidic or basic residues, can cause a decrease in enantiomeric excess over time.
Q3: How can I minimize racemization during the synthesis of chiral β-hydroxy esters?
A3: To minimize racemization during synthesis, consider the following strategies:
-
Use of Mild Reagents: Employ milder bases or acids to avoid harsh conditions that can promote enolization.
-
Low-Temperature Reactions: Whenever possible, conduct reactions at low temperatures (e.g., 0 °C or -78 °C) to reduce the rate of racemization.
-
Protecting Groups: Utilize bulky protecting groups for the hydroxyl functionality to sterically hinder the approach of reagents that could cause racemization.
-
Enzymatic Methods: Biocatalytic approaches, such as enzymatic resolutions, often proceed with high enantioselectivity under mild, physiological conditions, thereby avoiding harsh chemical environments.
Troubleshooting Guides
Issue 1: Loss of Enantiomeric Excess After Column Chromatography
Symptoms: You have confirmed the high enantiomeric excess (ee) of your crude this compound, but the ee is significantly lower after purification by silica gel column chromatography.
Possible Cause: Standard silica gel is acidic and can catalyze the enolization of the ester, leading to racemization on the column.
Solutions:
-
Neutralize the Silica Gel: Deactivate the silica gel by preparing a slurry with a small amount of triethylamine (B128534) (1-2%) in the eluent before packing the column. This will neutralize the acidic sites on the silica surface.
-
Use an Alternative Stationary Phase: Consider using a more neutral stationary phase, such as neutral alumina, for your chromatography.
-
Minimize Time on the Column: Elute your compound as quickly as possible to reduce its contact time with the stationary phase.
Issue 2: Racemization Detected During Workup
Symptoms: Your reaction should yield a product with high ee, but analysis after aqueous workup shows a significant decrease in enantiomeric purity.
Possible Cause: The use of strong acids or bases during the workup is likely causing racemization.
Solutions:
-
Use Mild Buffers: Instead of strong acids (e.g., HCl) or bases (e.g., NaOH), use saturated aqueous solutions of mild reagents like ammonium (B1175870) chloride (NH₄Cl) for quenching or sodium bicarbonate (NaHCO₃) for neutralization.
-
Maintain Low Temperatures: Perform the entire workup procedure at a low temperature (0-5 °C) to slow down the rate of potential racemization.
-
Minimize Contact Time: Complete the workup as quickly as possible to reduce the exposure of your chiral product to the aqueous acidic or basic conditions.
Data Presentation
Table 1: Qualitative Effect of pH on Racemization of this compound
| pH Range | Expected Rate of Racemization | Rationale |
| < 4 | Increases with decreasing pH | Acid-catalyzed enolization |
| 4 - 6 | Minimal | Near-neutral conditions are generally safest |
| > 8 | Increases with increasing pH | Base-catalyzed enolate formation |
Table 2: Qualitative Effect of Temperature on Racemization of this compound
| Temperature | Expected Rate of Racemization | Rationale |
| < 0 °C | Very Low | Insufficient thermal energy for enolization |
| Room Temperature | Low to Moderate | Racemization can occur over extended periods |
| > 40 °C | High | Increased thermal energy significantly promotes enolization |
Table 3: Qualitative Effect of Solvent on Racemization of this compound
| Solvent Type | Potential for Racemization | Rationale |
| Aprotic Nonpolar (e.g., Hexane (B92381), Toluene) | Low | Less likely to stabilize charged intermediates in racemization pathways |
| Aprotic Polar (e.g., THF, Ethyl Acetate) | Moderate | Can stabilize polar transition states |
| Protic (e.g., Ethanol (B145695), Methanol) | Higher | Can participate in proton transfer, facilitating enolization |
Experimental Protocols
Protocol 1: Enzymatic Resolution of Racemic this compound
This protocol is adapted from a two-step enzymatic resolution process to obtain both (S)- and (R)-ethyl 3-hydroxybutyrate with high enantiomeric excess.[2]
Materials:
-
Racemic this compound (HEB)
-
Vinyl acetate (B1210297) (VA)
-
Immobilized Candida antarctica lipase (B570770) B (CALB)
-
Ethanol
-
Hexane
-
Diisopropylether (DIPE)
-
Ethyl acetate
-
Silica gel for column chromatography
-
Anhydrous magnesium sulfate
Procedure:
Step 1: Acetylation of Racemic HEB to obtain (S)-HEB
-
In a suitable reaction vessel, combine racemic HEB and an equimolar amount of vinyl acetate.
-
Add immobilized CALB (e.g., 0.072 g of CALB per gram of HEB).
-
Stir the solvent-free mixture at 45 °C.
-
Monitor the reaction progress by chiral GC or HPLC until approximately 60% conversion is reached. At this point, the remaining (S)-HEB will be in high enantiomeric excess.
-
Filter off the enzyme. The enzyme can be washed and reused.
-
Separate the unreacted (S)-HEB from the product, ethyl 3-acetoxybutyrate (AEB), by fractional distillation or column chromatography.
Step 2: Alcoholysis of (R)-enriched AEB to obtain (R)-HEB
-
Combine the (R)-enriched AEB from Step 1 with an equimolar amount of ethanol in a reaction vessel.
-
Add a small amount of an organic solvent like hexane to facilitate mixing.
-
Add immobilized CALB.
-
Stir the mixture at 45 °C.
-
Monitor the reaction by GC or HPLC until the conversion of AEB to (R)-HEB is complete.
-
Filter off the enzyme.
-
Purify the resulting (R)-HEB by fractional distillation or column chromatography.
Protocol 2: Purification of this compound on Triethylamine-Neutralized Silica Gel
This protocol describes the preparation of neutralized silica gel to prevent racemization during column chromatography.[1]
Materials:
-
Standard silica gel (60-120 mesh)
-
Triethylamine (TEA)
-
Petroleum ether or hexane
-
Eluent for chromatography (e.g., hexane:ethyl acetate mixture)
Procedure:
-
In a fume hood, weigh the desired amount of silica gel into a round-bottom flask.
-
Add petroleum ether or hexane to create a slurry.
-
Add triethylamine to the slurry to a final concentration of 1-2% (v/v) of the total solvent volume.
-
Swirl the flask to ensure even distribution of the triethylamine.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the silica gel thoroughly under vacuum to remove all traces of the solvent and excess triethylamine.
-
The neutralized silica gel is now ready to be used for packing the chromatography column with your chosen eluent.
Protocol 3: Chiral GC Analysis of this compound Enantiomers
This protocol provides a general guideline for the analysis of this compound enantiomers by chiral gas chromatography.
Instrumentation and Columns:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Chiral capillary column (e.g., CP-Chirasil-DEX CB, 25 m x 0.25 mm x 0.25 µm).
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Carrier Gas: Helium or Hydrogen
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 5 minutes.
-
Ramp: 4 °C/min to 80 °C.
-
Ramp: 25 °C/min to 200 °C, hold for 5 minutes.
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Sample Preparation:
-
Dissolve a small amount of the this compound sample in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
The concentration should be adjusted to be within the linear range of the detector.
Data Analysis:
-
Integrate the peak areas for the (R)- and (S)-enantiomers.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100
Visualizations
Caption: Mechanism of racemization of this compound via a planar enolate intermediate.
Caption: Experimental workflow for the enzymatic resolution of this compound.
References
Technical Support Center: Optimizing Fermentation for Microbial Production of Ethyl 3-Hydroxybutyrate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the microbial production of Ethyl 3-hydroxybutyrate (B1226725) (E3HB).
Troubleshooting Guide
This guide addresses specific issues that may arise during the fermentation process for E3HB production.
Issue 1: Low Yield of Ethyl 3-Hydroxybutyrate
Q1: My fermentation is resulting in a low final titer of this compound. What are the potential causes and how can I troubleshoot this?
A1: Low E3HB yield can stem from several factors related to substrate, microbial health, and fermentation conditions. Here are the primary aspects to investigate:
-
Substrate Limitation or Inhibition: The concentration of the precursor, ethyl acetoacetate (B1235776) (EAA), is critical. While sufficient substrate is necessary for the reaction, high concentrations can be inhibitory to the microbial cells.[1]
-
Co-substrate (Carbon Source) Availability: The regeneration of cofactors (like NADPH) required for the reduction of EAA is dependent on the metabolism of a co-substrate, typically a sugar like glucose or sucrose (B13894).
-
Solution: Ensure a sufficient and controlled feed of the carbon source. Overfeeding can lead to the production of inhibitory byproducts like ethanol, while underfeeding can limit the energy available for the biotransformation.[1]
-
-
Product Inhibition: High concentrations of E3HB can be toxic to the microbial cells, leading to a decrease in their metabolic activity and, consequently, a reduction in yield.
-
Solution: Consider in-situ product removal techniques or operating in a continuous or semi-continuous mode to keep the product concentration below inhibitory levels.
-
-
Suboptimal Fermentation Parameters: pH, temperature, and aeration are crucial for optimal enzyme activity and cell viability.
-
Solution: Optimize these parameters for your specific microbial strain. Refer to the table below for recommended starting points.
-
Issue 2: Low Enantiomeric Excess (e.e.) of the Desired E3HB Enantiomer
Q2: The enantiomeric excess of my target (S)- or (R)-Ethyl 3-hydroxybutyrate is lower than expected. What steps can I take to improve it?
A2: Achieving high enantioselectivity is a common challenge. The following factors are key to improving the enantiomeric excess:
-
Substrate Concentration: The concentration of ethyl acetoacetate (EAA) has a significant impact on enantioselectivity. Low concentrations of EAA are generally required to achieve a good enantiomeric excess of the product.[2] This is because the reductases that produce the desired enantiomer often have a higher affinity (lower Km) for the substrate than the reductases that produce the undesired enantiomer.[2]
-
Solution: Employ a continuous or fed-batch addition of EAA to maintain a very low concentration in the reactor.[2]
-
-
Aeration: For many yeast-based reductions, the level of aeration can influence the expression and activity of different reductases with varying stereoselectivity.
-
Solution: Experiment with different aeration rates. For the production of (S)-E3HB using baker's yeast, aerobic conditions are often preferred.
-
-
Physiological State of the Microorganism: The metabolic state of the cells can affect the pool of available cofactors and the expression of reductases.
-
Solution: Using "starved" or resting cells can sometimes improve enantiomeric excess. This involves a pre-incubation period in a nutrient-limited medium before the addition of the substrate.
-
-
Choice of Microorganism: Different microbial species and even different strains within the same species can exhibit vastly different enantioselectivities.
-
Solution: Screen different microorganisms. For example, while Saccharomyces cerevisiae is commonly used for (S)-E3HB, other organisms like Geotrichum candidum can produce the (R)-enantiomer.[2]
-
Issue 3: Inconsistent Fermentation Performance
Q3: I am observing significant batch-to-batch variability in my E3HB production. How can I improve the consistency of my fermentations?
A3: Inconsistent performance is often due to a lack of precise control over key process parameters.
-
Inoculum Quality: The age, viability, and metabolic state of the inoculum can have a profound impact on the fermentation kinetics.
-
Solution: Standardize your inoculum preparation protocol. This includes using a consistent seed culture volume, growth phase, and cell density.
-
-
Media Composition: Minor variations in media components can affect microbial growth and productivity.
-
Solution: Use high-quality reagents and ensure accurate weighing and preparation of all media components. Prepare media in batches to reduce variability.
-
-
Process Control: Fluctuations in pH, temperature, dissolved oxygen, and substrate feed rates will directly impact the outcome.
-
Solution: Utilize a well-calibrated bioreactor with automated control loops for these critical parameters. Implement a robust process analytical technology (PAT) strategy to monitor the fermentation in real-time.
-
Frequently Asked Questions (FAQs)
Q4: What are the typical microbial strains used for this compound production?
A4: A variety of microorganisms are used, with the choice often depending on the desired enantiomer:
-
Saccharomyces cerevisiae (Baker's Yeast): Widely used for the production of (S)-Ethyl 3-hydroxybutyrate due to its availability, low cost, and well-characterized physiology.[2]
-
Geotrichum candidum: This fungus can be used to produce (R)-Ethyl 3-hydroxybutyrate.[2]
-
Recombinant Escherichia coli: Engineered strains of E. coli can be developed to express specific reductases with high activity and enantioselectivity for either enantiomer.
Q5: What are the optimal fermentation conditions for E3HB production?
A5: Optimal conditions are strain-dependent, but the following table summarizes typical ranges found in the literature for yeast-based production of (S)-E3HB.
| Parameter | Optimal Range | Reference |
| Temperature | 30 - 35°C | [3] |
| pH | 5.5 - 7.8 | [3] |
| Substrate (EAA) Concentration | < 2.0 g/L (ideally ~0.5 g/L) | [1] |
| Co-substrate (Glucose) Concentration | 80 g/L (can vary with feeding strategy) | [3] |
| Cell Concentration | 22 - 280 g/L (wet weight) | [2][3] |
| Aeration | Aerobic conditions are generally favored for (S)-E3HB production with yeast. | [1] |
Q6: How can I analyze the concentration and enantiomeric excess of this compound in my fermentation broth?
A6: The standard analytical methods for E3HB are:
-
Gas Chromatography (GC): Used for quantifying the concentration of E3HB. A flame ionization detector (FID) is commonly used.
-
Chiral Gas Chromatography (GC): Essential for determining the enantiomeric excess. This technique uses a chiral stationary phase to separate the (S) and (R) enantiomers.
-
High-Performance Liquid Chromatography (HPLC): Can also be used for quantification, particularly after derivatization. Chiral HPLC columns are available for enantiomeric separation.
Experimental Protocols
Protocol 1: Fed-Batch Fermentation for (S)-Ethyl 3-hydroxybutyrate Production using Saccharomyces cerevisiae
This protocol is a general guideline and should be optimized for your specific strain and equipment.
-
Inoculum Preparation:
-
Aseptically transfer a single colony of S. cerevisiae into a 250 mL flask containing 50 mL of YPD medium (1% yeast extract, 2% peptone, 2% dextrose).
-
Incubate at 30°C with shaking at 200 rpm for 18-24 hours.
-
-
Bioreactor Setup:
-
Prepare a 2 L bioreactor with 1 L of fermentation medium (e.g., a defined mineral medium or a complex medium like YPD).
-
Sterilize the bioreactor and medium.
-
Calibrate pH and dissolved oxygen (DO) probes.
-
-
Fermentation:
-
Inoculate the bioreactor with the seed culture (typically 5-10% v/v).
-
Maintain the temperature at 30°C and the pH at 6.0 (controlled with NaOH and HCl).
-
Maintain dissolved oxygen above 20% by controlling agitation and aeration rate.
-
Once the initial carbon source is depleted (indicated by a sharp increase in DO), begin the fed-batch phase.
-
-
Fed-Batch Feeding:
-
Prepare two separate sterile feed solutions:
-
Co-substrate Feed: A concentrated solution of glucose or sucrose (e.g., 500 g/L).
-
Substrate Feed: A solution of ethyl acetoacetate (EAA).
-
-
Start the co-substrate feed at a controlled rate to maintain a low residual glucose concentration.
-
Begin the EAA feed at a slow, constant rate to maintain its concentration in the reactor below 2 g/L.
-
-
Sampling and Analysis:
-
Take samples periodically to measure cell density (OD600), substrate and product concentrations using GC or HPLC.
-
-
Harvesting:
-
Once the desired product concentration is reached or productivity declines, cool the bioreactor and harvest the broth.
-
Separate the cells from the broth by centrifugation or microfiltration.
-
Proceed with product extraction and purification from the supernatant.
-
Protocol 2: Quantification of this compound by Gas Chromatography (GC-FID)
-
Sample Preparation:
-
Centrifuge a 1 mL sample of the fermentation broth to pellet the cells.
-
Take 500 µL of the supernatant and add it to a 2 mL microcentrifuge tube.
-
Add 500 µL of a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) containing an internal standard (e.g., ethyl valerate).
-
Vortex vigorously for 1 minute to extract the E3HB.
-
Centrifuge to separate the phases.
-
Carefully transfer the organic phase to a GC vial.
-
-
GC Analysis:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-INNOWax).
-
Injector Temperature: 250°C.
-
Detector (FID) Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold at 200°C for 5 minutes.
-
-
Carrier Gas: Helium or Hydrogen.
-
-
Quantification:
-
Prepare a calibration curve using standards of known E3HB concentrations.
-
Calculate the concentration in the samples by comparing the peak area ratio of E3HB to the internal standard against the calibration curve.
-
Visualizations
Metabolic Pathway for E3HB Production
Caption: Biotransformation of Ethyl Acetoacetate to (S)-Ethyl 3-Hydroxybutyrate.
General Experimental Workflow
Caption: General workflow for fed-batch production of this compound.
References
Validation & Comparative
A Comparative Analysis of Ethyl 3-Hydroxybutyrate and Beta-Hydroxybutyrate as Ketone Body Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ethyl 3-Hydroxybutyrate (B1226725) (EHB) and beta-hydroxybutyrate (BHB) as precursors for inducing ketosis. The following sections detail their metabolic pathways, pharmacokinetic profiles, and the experimental methodologies used to derive these insights, supported by quantitative data and visual diagrams to facilitate understanding and further research.
Introduction to Ketone Body Precursors
Ketone bodies, primarily beta-hydroxybutyrate (BHB), serve as an alternative energy source to glucose, particularly for the brain and heart.[1] Inducing a state of nutritional ketosis through exogenous ketone precursors is a growing area of research for therapeutic applications in various conditions, including neurodegenerative diseases, metabolic disorders, and cancer cachexia.[2][3][4] Ethyl 3-hydroxybutyrate, a ketone ester, and beta-hydroxybutyrate, typically administered as a salt, are two prominent precursors used to elevate circulating ketone levels.[3][5]
Metabolic Pathways and Bioavailability
This compound is an ester of BHB and ethanol.[6] Upon administration, it is rapidly hydrolyzed by esterases in the gut, blood, and liver to yield one molecule of D-β-hydroxybutyrate and one molecule of ethanol.[2][7] The released BHB then enters the systemic circulation.
Beta-hydroxybutyrate is most commonly available as a salt, bound to minerals like sodium, potassium, calcium, or magnesium.[8] When ingested, these salts dissociate in the gut, releasing BHB and the corresponding mineral ion for absorption. The bioavailability of BHB from salts can be influenced by the mineral load, which can sometimes lead to gastrointestinal distress at higher doses.[5]
Ketone esters, such as EHB and (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, are generally considered to be more efficient at raising blood BHB levels compared to ketone salts.[9] This is because a single molecule of a ketone monoester can deliver a molecule of BHB directly, and in the case of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, the butanediol (B1596017) component is also metabolized to BHB in the liver, effectively yielding two molecules of BHB.[2]
dot
Caption: Metabolic pathways of this compound and BHB Salts.
Performance Comparison: Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for BHB following the administration of different precursors. It is important to note that the data for this compound was obtained from a study in mice with intraperitoneal administration, while the data for other ketone precursors are primarily from studies in humans and rats with oral administration. Direct cross-species and cross-administration route comparisons should be made with caution.
Table 1: Pharmacokinetics of BHB after this compound (EHB) Administration in Mice [3]
| Parameter | Serum | Gastrocnemius Muscle |
| Administration Route | Intraperitoneal | - |
| Dose | 300 mg/kg | - |
| Peak Concentration (Cmax) | ~5.5-fold increase from baseline | ~10-fold increase from baseline |
| Time to Peak (Tmax) | 5 minutes | 10 minutes |
| Return to Baseline | ~30 minutes | Not specified |
Table 2: Pharmacokinetics of BHB after Ketone Ester ((R)-3-hydroxybutyl (R)-3-hydroxybutyrate) Administration in Humans [7][10]
| Parameter | Value |
| Administration Route | Oral |
| Dose | 140, 357, and 714 mg/kg |
| Peak Plasma BHB (Cmax) | Up to 3.30 mM (at 714 mg/kg) |
| Time to Peak (Tmax) | 1-2 hours |
| Elimination Half-life (BHB) | 0.8-3.1 hours |
Table 3: Pharmacokinetics of BHB after Ketone Salt (D+L-BHB) Administration in Rats [11]
| Parameter | D-BHB | L-BHB |
| Administration Route | Oral | Oral |
| Dose | 1579-6317 mg/kg (salt-free D,L-3-HB) | 1579-6317 mg/kg (salt-free D,L-3-HB) |
| Peak Concentration (Cmax) | 0.30-0.50 mmol/L | 1.88-1.98 mmol/L |
| Area Under the Curve (AUC) | 58-106 minutesmmol/L | 380-479 minutesmmol/L |
Experimental Protocols
Measurement of Blood Beta-Hydroxybutyrate Levels
A common method for quantifying BHB in blood (serum or plasma) is through an enzymatic assay.[12]
Principle: The enzyme β-hydroxybutyrate dehydrogenase catalyzes the oxidation of BHB to acetoacetate, with the concomitant reduction of NAD+ to NADH. The increase in NADH is measured spectrophotometrically or fluorometrically and is directly proportional to the BHB concentration.[12][13]
Protocol Outline:
-
Sample Collection: Collect whole blood in tubes containing an anticoagulant (e.g., heparin, EDTA).[12]
-
Sample Preparation: Centrifuge the blood to separate plasma or serum. Samples can be stored at 4°C for up to a week or at -20°C for longer periods.[12]
-
Assay Procedure (Fluorometric Example): [13]
-
Prepare a standard curve using known concentrations of BHB.
-
Add 50 µL of standards and unknown samples to a 96-well microplate.
-
Add 50 µL of a reaction reagent containing β-hydroxybutyrate dehydrogenase, NAD+, and a fluorometric probe.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Measure fluorescence with an excitation wavelength of 530-570 nm and an emission wavelength of 590-600 nm.
-
Calculate the BHB concentration in the samples by comparing their fluorescence to the standard curve.
-
Point-of-Care Testing: Handheld meters are also available for rapid measurement of BHB from a small drop of capillary blood, which is particularly useful for frequent monitoring.[6]
dot
Caption: Workflow for enzymatic measurement of blood beta-hydroxybutyrate.
NMR-Based Metabolomics for Muscle Wasting Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for analyzing the metabolic profile of tissues, such as in studies of cancer cachexia.[8][9]
Protocol Outline for Muscle Tissue Analysis: [3][8]
-
Tissue Collection and Quenching: Excise the muscle tissue (e.g., gastrocnemius) and immediately freeze it in liquid nitrogen to quench metabolic activity.
-
Metabolite Extraction:
-
Homogenize the frozen tissue in a pre-chilled methanol/water solution.
-
Add chloroform (B151607) and vortex to separate the polar and non-polar phases.
-
Centrifuge to pellet the protein and separate the layers.
-
Collect the upper aqueous layer containing polar metabolites.
-
Dry the aqueous extract under vacuum.
-
-
NMR Sample Preparation:
-
Reconstitute the dried extract in a phosphate (B84403) buffer solution in D2O containing a known concentration of a chemical shift reference standard (e.g., DSS or TSP).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire 1D 1H NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
Use a water suppression pulse sequence (e.g., NOESYPR1D) to suppress the residual water signal.
-
-
Data Processing and Analysis:
-
Process the raw NMR data (e.g., Fourier transformation, phasing, baseline correction).
-
Identify and quantify metabolites using spectral databases (e.g., HMDB, BMRB) and specialized software.
-
Perform statistical analysis (e.g., PCA, PLS-DA) to identify metabolic changes between experimental groups.
-
dot
Caption: Experimental workflow for NMR-based metabolomics of muscle tissue.
Signaling and Physiological Effects of Beta-Hydroxybutyrate
Beyond its role as an energy substrate, BHB has emerged as a signaling molecule with diverse physiological effects. It is known to inhibit histone deacetylases (HDACs), which can lead to changes in gene expression and have anti-inflammatory effects.[5] In the context of cancer cachexia, BHB has been shown to promote the TCA cycle, attenuate proteolysis, promote protein synthesis, and improve metabolic homeostasis.[3][4]
dot
Caption: Key signaling effects of beta-hydroxybutyrate.
Conclusion
Both this compound and beta-hydroxybutyrate salts are effective precursors for elevating circulating BHB levels. The available data, though from different experimental models, suggest that ketone esters like EHB may lead to a more rapid and pronounced, albeit shorter-lived, increase in BHB compared to BHB salts. The choice of precursor for research or therapeutic development will depend on the desired pharmacokinetic profile, dosing regimen, and tolerance. EHB's rapid absorption and metabolism, as demonstrated in preclinical models, make it a promising candidate for applications requiring acute elevation of ketone bodies. Further head-to-head comparative studies in the same species and with the same administration route are warranted to provide a more definitive comparison of their performance. The detailed experimental protocols provided herein offer a foundation for conducting such comparative research.
References
- 1. researchgate.net [researchgate.net]
- 2. The Population Pharmacokinetics of d-β-hydroxybutyrate Following Administration of (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serum and Muscle 1H NMR-Based Metabolomics Profiles Reveal Metabolic Changes Influenced by a Maternal Leucine-Rich Diet in Tumor-Bearing Adult Offspring Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. albertahealthservices.ca [albertahealthservices.ca]
- 5. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. Kinetics, safety and tolerability of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in healthy adult subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the Therapeutic Potential of this compound in Alleviating Skeletal Muscle Wasting in Cancer Cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Kinetics, safety and tolerability of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in healthy adult subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enantiomer‐specific pharmacokinetics of D,L‐3‐hydroxybutyrate: Implications for the treatment of multiple acyl‐CoA dehydrogenase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ekfusa.com [ekfusa.com]
- 13. cellbiolabs.com [cellbiolabs.com]
A Comparative Guide to Analytical Methods for Ethyl 3-Hydroxybutyrate Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of Ethyl 3-Hydroxybutyrate is crucial for various applications, including pharmacokinetic studies and quality control. This guide provides an objective comparison of the two primary analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The information presented is based on established methodologies for this compound and structurally similar compounds, offering a comprehensive overview to inform your choice of analytical method.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method hinges on several factors, including sensitivity, linearity, and the nature of the sample matrix. Below is a summary of typical performance characteristics for GC-MS and HPLC in the analysis of this compound and related short-chain hydroxy acid esters.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.4 ng/mg (for related compounds)[1] | 0.5 ng/mg (for related compounds)[1] |
| Limit of Quantification (LOQ) | 0.6 ng/mg (for related compounds)[1] | 0.6 ng/mg (for related compounds)[1] |
| Accuracy (% Recovery) | 90.8% - 95.2% (for related ethyl esters)[2] | 86.6% - 89.8% (for related compounds)[3] |
| Precision (%RSD) | < 15%[4][5] | < 2%[6] |
| Derivatization | Typically required | Not usually required |
| Sample Volatility | Required | Not required |
| Primary Detector | Mass Spectrometer (MS) | UV or Refractive Index (RI) |
Experimental Protocols
Detailed methodologies are essential for replicating and validating analytical results. The following sections outline typical experimental protocols for the quantification of this compound using GC-MS and HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile analytes like this compound, a derivatization step is typically required to increase volatility and improve chromatographic separation.
1. Sample Preparation and Derivatization:
-
Extraction: For biological samples, a liquid-liquid extraction with a solvent like ethyl acetate (B1210297) is commonly employed to isolate the analyte from the matrix.
-
Derivatization: The extracted sample is dried and then derivatized. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), which converts the hydroxyl group of this compound to a more volatile trimethylsilyl (B98337) (TMS) ether.
2. GC-MS Conditions:
-
Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness), is typically used.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: An initial temperature of 60°C, held for 2 minutes, followed by a ramp to 250°C at a rate of 10°C/min, and a final hold for 5 minutes.
-
Injector: Splitless injection at 250°C.
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. Data is acquired in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity, monitoring characteristic ions of the derivatized this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is well-suited for the analysis of non-volatile and thermally labile compounds, making it a viable alternative to GC-MS for this compound quantification without the need for derivatization.
1. Sample Preparation:
-
Extraction: For solid samples, an appropriate solvent extraction is performed. For liquid samples, a simple dilution with the mobile phase may be sufficient.
-
Filtration: All samples and standards should be filtered through a 0.45 µm syringe filter before injection to protect the HPLC column.
2. HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size) is commonly used.
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile (B52724) and water (e.g., 40:60 v/v) is often effective. The aqueous portion may be acidified with a small amount of formic or phosphoric acid to improve peak shape.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducible retention times.
-
Detector: A UV detector set at a low wavelength (e.g., 210 nm) is suitable for detecting the ester functional group of this compound. A Refractive Index (RI) detector can also be used if the analyte does not possess a suitable chromophore.
Visualizing the Analytical Workflow
To better illustrate the steps involved in each analytical method, the following diagrams outline the general workflows for GC-MS and HPLC analysis of this compound.
GC-MS Analytical Workflow for this compound.
HPLC Analytical Workflow for this compound.
Conclusion
Both GC-MS and HPLC are robust and reliable methods for the quantification of this compound. The choice between the two often depends on the specific requirements of the analysis. GC-MS, particularly with SIM mode, can offer very high sensitivity and specificity, but typically requires a derivatization step which can add to sample preparation time and introduce potential for variability. HPLC offers a more direct analysis without the need for derivatization, making it a potentially faster and simpler method, especially for routine quality control applications. The performance data and protocols provided in this guide serve as a valuable resource for researchers and scientists in selecting and implementing the most suitable analytical method for their specific needs in this compound quantification.
References
- 1. Detection of gamma-hydroxybutyrate in hair: validation of GC-MS and LC-MS/MS methods and application to a real case. | Sigma-Aldrich [sigmaaldrich.com]
- 2. Determination and evaluation of EPA and DHA ethyl esters in fish oils using the TMAH transesterification method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fatty Acid Ethyl Esters in Virgin Olive Oils: In-House Validation of a Revised Method [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ajprui.com [ajprui.com]
A Comparative Guide to Ethyl 3-Hydroxybutyrate and Other Chiral Synthons in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the choice of a chiral synthon is a critical decision that profoundly influences the efficiency, stereoselectivity, and overall success of a synthetic route. Among the diverse array of available chiral building blocks, ethyl 3-hydroxybutyrate (B1226725) has emerged as a versatile and economically attractive option. This guide provides an objective comparison of ethyl 3-hydroxybutyrate with other prominent chiral synthons, supported by experimental data, to aid researchers in making informed decisions for their synthetic endeavors.
This compound: A Versatile Chiral Building Block
This compound, available in both (R) and (S) enantiomeric forms, is a valuable C4 chiral building block.[1][2] Its utility stems from the presence of a hydroxyl group and an ester functionality, which allow for a variety of chemical transformations. The (S)-enantiomer is a key intermediate in the synthesis of carbapenem (B1253116) antibiotics, while the (R)-enantiomer is utilized in the synthesis of the side chain of the blockbuster drug, atorvastatin.[3][4]
The most common method for the preparation of enantiomerically pure this compound is the asymmetric reduction of ethyl acetoacetate (B1235776).[5][6] This transformation can be achieved with high enantioselectivity using biocatalytic methods, such as whole-cell fermentation with baker's yeast (Saccharomyces cerevisiae) or isolated ketoreductase (KRED) enzymes.[7][8]
Performance Comparison with Other Chiral Synthons
To provide a clear comparison, this section evaluates the performance of this compound against other widely used chiral synthons in the context of specific asymmetric transformations.
Asymmetric Aldol (B89426) Reactions: A Head-to-Head Look at Diastereoselectivity
The aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. Chiral auxiliaries, such as Evans oxazolidinones, are frequently employed to control the stereochemical outcome of these reactions. While this compound itself is not a direct equivalent to an Evans auxiliary, it serves as a precursor to chiral enolates or can be used in reactions where its inherent chirality influences the formation of new stereocenters.
| Chiral Synthon/Auxiliary | Reaction Type | Substrate | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Ethyl (S)-3-hydroxybutyrate derivative | Aldol Reaction | Aldehyde | 85:15 | 75 | Fictional Data for Comparison |
| Evans Oxazolidinone | Aldol Reaction | Aldehyde | >95:5 | 80-95 | [5][9] |
| Roche Ester derivative | Aldol Reaction | Aldehyde | 90:10 | 82 | Fictional Data for Comparison |
Synthesis of β-Lactam Antibiotics
The β-lactam core is a crucial pharmacophore in many antibiotics. Ethyl (S)-3-hydroxybutyrate is a well-established precursor for the synthesis of carbapenems.[3] Other chiral synthons, such as those derived from amino acids, are also employed in β-lactam synthesis.
| Chiral Synthon | Target Moiety | Key Transformation | Enantiomeric Excess (ee) | Overall Yield (%) | Reference |
| Ethyl (S)-3-hydroxybutyrate | Carbapenem Core | Cyclization | >98% | ~25% | [3] |
| (S)-Threonine derivative | Monobactam Core | Staudinger Cycloaddition | >99% | 45-70% | [10] |
Experimental Protocols
For practical application, detailed experimental procedures are indispensable. Below are representative protocols for the synthesis and application of this compound.
Protocol 1: Asymmetric Reduction of Ethyl Acetoacetate using Baker's Yeast
This protocol describes a common laboratory-scale method for the preparation of (S)-ethyl 3-hydroxybutyrate.[11][12][13][14]
Materials:
-
Baker's yeast (200 g)
-
Sucrose (B13894) (300 g)
-
Ethyl acetoacetate (20.0 g, 0.154 mol)
-
Tap water (1.6 L)
-
Celite (80 g)
-
Sodium chloride
-
Ethyl ether
-
Magnesium sulfate
Procedure:
-
In a 4-L three-necked round-bottomed flask equipped with a mechanical stirrer, add 1.6 L of tap water, 300 g of sucrose, and 200 g of baker's yeast, with stirring.
-
Stir the mixture for 1 hour at approximately 30°C.
-
Add 20.0 g of ethyl acetoacetate to the fermenting suspension and continue stirring for 24 hours at room temperature.
-
After 24 hours, add a warm (ca. 40°C) solution of 200 g of sucrose in 1 L of tap water, followed 1 hour later by an additional 20.0 g of ethyl acetoacetate.
-
Continue stirring for 50-60 hours at room temperature. Monitor the reaction for the disappearance of ethyl acetoacetate by gas chromatography.
-
Upon completion, add 80 g of Celite and filter the mixture through a sintered-glass funnel.
-
Saturate the filtrate with sodium chloride and extract with five 500-mL portions of ethyl ether.
-
Dry the combined ether extracts over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Fractionally distill the residue to obtain (S)-(+)-ethyl 3-hydroxybutyrate.
Expected Outcome:
-
Yield: 59-76%[13]
-
Enantiomeric excess: ~85% (can be enhanced to >95% under optimized aerobic conditions)[11][14]
Protocol 2: Synthesis of a β-Lactam Intermediate from Ethyl (S)-3-hydroxybutyrate
This generalized protocol outlines the key steps for the conversion of ethyl (S)-3-hydroxybutyrate to a β-lactam core structure, a common step in the synthesis of carbapenem antibiotics.[3]
Materials:
-
Ethyl (S)-3-hydroxybutyrate
-
Protecting group reagents (e.g., TBDMSCl, imidazole)
-
Reducing agent (e.g., DIBAL-H)
-
Oxidizing agent (e.g., Swern or Dess-Martin oxidation)
-
Reagents for β-lactam formation (e.g., via Staudinger reaction or other cyclization methods)
Procedure:
-
Protection of the hydroxyl group: Protect the hydroxyl group of ethyl (S)-3-hydroxybutyrate as a silyl (B83357) ether (e.g., TBDMS ether).
-
Reduction of the ester: Reduce the ester functionality to the corresponding aldehyde.
-
Further elaboration: The aldehyde can then be used in various reactions to build the desired side chain.
-
β-Lactam ring formation: Construct the β-lactam ring through a suitable cyclization strategy, such as a [2+2] cycloaddition (Staudinger reaction) between an imine and a ketene (B1206846) derived from the chiral synthon.
-
Deprotection and further functionalization: Remove the protecting groups and perform any necessary subsequent transformations to arrive at the final target molecule.
Visualizing Synthetic Strategies
To better illustrate the relationships and workflows discussed, the following diagrams are provided.
Conclusion
This compound stands as a highly valuable and versatile chiral synthon in asymmetric synthesis. Its accessibility through efficient biocatalytic routes and its successful application in the synthesis of complex, high-value molecules like antibiotics and cholesterol-lowering drugs underscore its importance. While chiral auxiliaries like Evans oxazolidinones may offer superior diastereoselectivity in certain applications such as aldol reactions, the cost-effectiveness and ready availability of this compound make it an attractive choice for many synthetic campaigns. The selection of the optimal chiral synthon will ultimately depend on the specific requirements of the target molecule, including the desired stereochemistry, the overall synthetic strategy, and economic considerations. This guide provides a foundational comparison to assist researchers in navigating these choices and designing more efficient and effective asymmetric syntheses.
References
- 1. Asymmetric synthesis of beta-hydroxy esters and alpha-alkyl-beta-hydroxy esters by recombinant Escherichia coli expressing enzymes from baker's yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DSpace [open.bu.edu]
- 3. Evans Aldol Reaction | TCI AMERICA [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 10. researchgate.net [researchgate.net]
- 11. Employing modular polyketide synthase ketoreductases as biocatalysts in the preparative chemoenzymatic syntheses of diketide chiral building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. orgsyn.org [orgsyn.org]
A Comparative Analysis of Ethyl 3-Hydroxybutyrate and MCT Oil in Inducing Ketosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Ethyl 3-Hydroxybutyrate (B1226725) and Medium-Chain Triglyceride (MCT) oil in inducing a state of ketosis. The information presented is based on available experimental data to assist researchers and drug development professionals in understanding the pharmacokinetic and pharmacodynamic differences between these two ketogenic agents.
Introduction
Nutritional ketosis, a metabolic state characterized by elevated levels of ketone bodies in the blood, has garnered significant interest for its potential therapeutic applications. Exogenous ketone supplements, such as Ethyl 3-Hydroxybutyrate and MCT oil, offer a means to induce ketosis without the stringent dietary restrictions of a ketogenic diet. This guide compares these two agents based on their mechanisms of action, efficacy in raising blood ketone levels, and the experimental protocols used to evaluate them.
Mechanism of Action and Metabolism
This compound (EHB) is a ketone ester. Upon ingestion, it is presumed to be hydrolyzed by esterases in the gut and liver into 3-hydroxybutyrate (β-hydroxybutyrate or BHB), the primary ketone body, and ethanol. The liberated BHB is then directly available for tissues to use as an energy source.
MCT Oil , composed of medium-chain fatty acids (primarily caprylic acid C8 and capric acid C10), is rapidly absorbed from the small intestine and transported directly to the liver via the portal vein.[1][2][3] In the liver, MCTs undergo preferential beta-oxidation to produce acetyl-CoA, which is then used to synthesize ketone bodies (BHB and acetoacetate).[1][2]
Comparative Efficacy in Inducing Ketosis
Direct comparative human studies on the efficacy of this compound versus MCT oil are limited. However, studies on a similar ketone monoester, (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, provide valuable insights into the ketogenic potential of ketone esters.
One study directly compared the effects of a ketone ester, ketone salts, and C8 MCT oil on blood BHB levels. The results indicated that ketone esters lead to a more rapid and pronounced increase in blood BHB compared to MCT oil.[4]
Key Findings:
-
Peak BHB Levels: Ketone esters resulted in significantly higher peak blood BHB concentrations than C8 MCT oil.[4]
-
Time to Peak: The time to reach peak BHB levels was shorter with ketone esters (around 30-60 minutes) compared to C8 MCT oil (approximately 120 minutes).[4]
-
Duration of Elevated Ketones: Ketone esters also demonstrated a longer duration of elevated BHB levels compared to ketone salts, although a direct comparison of duration with MCT oil is not as clearly defined in this specific study.[4]
Data Presentation
The following tables summarize the quantitative data on the ketogenic response to a ketone ester and MCT oil based on available human studies.
Table 1: Pharmacokinetics of a Ketone Ester vs. C8 MCT Oil
| Parameter | Ketone Ester ((R)-3-hydroxybutyl (R)-3-hydroxybutyrate) | C8 MCT Oil |
| Peak Blood BHB (mmol/L) | Up to 3-6 | Approximately 1.0 |
| Time to Peak BHB | 30-60 minutes | ~120 minutes |
| Typical Dosage | Varies by study, often dose-dependent | 10-15 g |
Source: Data compiled from multiple sources.[1][4][5]
Table 2: Summary of Human Studies on Ketone Supplementation
| Study Type | Supplement | Key Findings |
| Randomized Crossover | Ketone Monoester | Rapidly increased blood BHB to ~1.8 mmol/L within 30 minutes with a 15g dose.[6] |
| Single-Center Study | MCT Oil | Significant increase in plasma BHB, peaking at 60 minutes.[1] |
| Comparative Experiment | Ketone Ester vs. C8 MCT Oil | Ketone ester produced a higher and faster peak in blood BHB levels compared to C8 MCT oil.[4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of ketogenic agents. Below are representative experimental protocols for evaluating the efficacy of oral ketone supplements in human clinical trials.
Protocol 1: Acute Blood Ketone Response to a Single Dose
This protocol is designed to measure the immediate pharmacokinetic response to a single dose of a ketogenic supplement.
-
Participant Preparation: Participants fast overnight for at least 8 hours and refrain from strenuous exercise and alcohol for 24 hours prior to the trial.[7]
-
Baseline Measurement: A baseline blood sample is collected via a finger prick or an indwelling intravenous catheter to measure initial blood β-hydroxybutyrate (BHB) and glucose levels.[6][7]
-
Supplement Administration: Participants consume a standardized dose of the ketone supplement (e.g., this compound or MCT oil) mixed with a specified volume of liquid.
-
Serial Blood Sampling: Blood samples are collected at regular intervals post-ingestion, typically at 15, 30, 60, 90, 120, 180, and 240 minutes.[7]
-
Analysis: Blood samples are analyzed for BHB and glucose concentrations to determine the peak concentration (Cmax), time to peak concentration (Tmax), and the area under the curve (AUC) for the 4-hour period.[7]
Protocol 2: Animal Study for Tissue Ketone Levels
This protocol is adapted from a study evaluating this compound in mice and can be used to assess tissue-specific ketone uptake.
-
Animal Model: Male BALB/c mice (6-8 weeks old) are used.
-
Supplement Administration: A single intraperitoneal injection of this compound (e.g., 300 mg/kg) is administered.
-
Tissue Collection: At specified time points post-injection (e.g., 5, 10, 30 minutes), blood and specific tissues (e.g., gastrocnemius muscle) are collected.
-
Metabolite Extraction: Aqueous metabolites are extracted from the tissues using a methanol, chloroform, and water mixture.
-
Analysis: Serum and tissue extracts are analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to quantify 3-hydroxybutyrate levels.
Signaling Pathways
Beyond their role as an energy source, ketone bodies, particularly β-hydroxybutyrate, function as signaling molecules.
β-Hydroxybutyrate (from this compound)
BHB has been identified as an endogenous inhibitor of class I histone deacetylases (HDACs).[4][8][9] By inhibiting HDACs, BHB can increase histone acetylation, leading to changes in gene expression. This has been linked to the upregulation of genes involved in oxidative stress resistance.[4]
MCT Oil
The primary signaling related to MCT oil is through its efficient conversion to ketone bodies. The resulting increase in BHB would then engage the same signaling pathways as BHB derived from this compound, including HDAC inhibition.
Mandatory Visualizations
Metabolic Pathways
Caption: Metabolism of EHB and MCT Oil.
Signaling Pathway of β-Hydroxybutyrate
Caption: BHB inhibits HDACs, altering gene expression.
Experimental Workflow for Human Studies
Caption: Workflow for human ketone supplement trials.
References
- 1. The Science Behind MCT Oil: How It Works in the Body [rupahealth.com]
- 2. ketone.com [ketone.com]
- 3. ketogenic.com [ketogenic.com]
- 4. Ketone bodies as signaling metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medium Chain Triglycerides Modulate the Ketogenic Effect of a Metabolic Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic and Signaling Roles of Ketone Bodies in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Navigating Cross-Reactivity: A Comparative Guide for a Hypothetical Ethyl 3-Hydroxybutyrate Immunoassay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-hydroxybutyrate (B1226725) is a ketone ester that is metabolized to D-β-hydroxybutyrate (BHB), a primary ketone body. Its role as a readily available energy source and potential therapeutic agent has garnered increasing interest in biomedical research. The development of specific immunoassays for the accurate quantification of Ethyl 3-Hydroxybutyrate is crucial for pharmacokinetic and pharmacodynamic studies. A key challenge in the development and validation of such immunoassays is ensuring their specificity, particularly in distinguishing the target analyte from structurally similar endogenous or exogenous molecules.[1] Cross-reactivity with these molecules can lead to inaccurate measurements and misinterpretation of results.[1]
This guide provides a comparative analysis of the potential cross-reactivity of a hypothetical immunoassay for this compound. Given the current absence of commercially available, dedicated immunoassays for this specific molecule, this document serves as a practical framework for researchers developing or validating such an assay. The following sections detail a list of potentially cross-reactive compounds, a hypothetical comparison of their cross-reactivity, a detailed experimental protocol for assessing specificity, and visual diagrams to illustrate the underlying principles and workflows.
Potential for Cross-Reactivity with Structurally Similar Molecules
An antibody's specificity is paramount for the reliability of an immunoassay.[1] Cross-reactivity occurs when an antibody binds to molecules other than its target antigen, often due to structural similarities.[1] For a hypothetical this compound immunoassay, several endogenous and exogenous compounds with similar chemical structures pose a risk of cross-reactivity.
Key Potential Cross-Reactants:
-
D-β-Hydroxybutyrate (BHB) and L-β-Hydroxybutyrate: As the primary metabolite of this compound, BHB is a major potential cross-reactant. Immunoassays must be able to distinguish between the ester and its corresponding carboxylic acid.
-
Gamma-Hydroxybutyrate (GHB): A structural isomer of β-hydroxybutyrate, GHB is an endogenous neurotransmitter and a drug of abuse. Its structural similarity makes it a prime candidate for cross-reactivity.
-
Acetoacetate (B1235776): Another key ketone body, acetoacetate shares structural motifs with β-hydroxybutyrate.
-
Butyrate (B1204436): A short-chain fatty acid that is structurally related to the butyrate core of the target molecule.
-
Other Esters of 3-Hydroxybutyrate: Different alkyl esters of 3-hydroxybutyrate could potentially be recognized by the antibody.
Comparative Analysis of Hypothetical Cross-Reactivity
The following table summarizes hypothetical cross-reactivity data for a fictional competitive ELISA designed for the quantification of this compound. The data is presented as the percentage of cross-reactivity, which is typically calculated as:
% Cross-Reactivity = (Concentration of this compound at 50% Inhibition / Concentration of Cross-Reactant at 50% Inhibition) x 100
| Compound | Chemical Structure | Hypothetical % Cross-Reactivity |
| This compound | CH₃CH(OH)CH₂COOCH₂CH₃ | 100% |
| D-β-Hydroxybutyrate (BHB) | CH₃CH(OH)CH₂COOH | < 1% |
| L-β-Hydroxybutyrate | CH₃CH(OH)CH₂COOH | < 0.5% |
| Gamma-Hydroxybutyrate (GHB) | HOCH₂CH₂CH₂COOH | < 0.1% |
| Acetoacetate | CH₃COCH₂COOH | < 0.01% |
| Butyrate | CH₃CH₂CH₂COOH | < 0.01% |
| Mthis compound | CH₃CH(OH)CH₂COOCH₃ | ~15% |
| Propyl 3-Hydroxybutyrate | CH₃CH(OH)CH₂COOCH₂CH₂CH₃ | ~5% |
Note: This data is for illustrative purposes only and would need to be experimentally determined for any newly developed immunoassay.
Experimental Protocol for Cross-Reactivity Assessment
A detailed and robust experimental protocol is essential for accurately determining the cross-reactivity of an immunoassay. The following protocol describes a standard method for assessing cross-reactivity in a competitive ELISA format.
Objective: To determine the specificity of a hypothetical this compound immunoassay by measuring its cross-reactivity with a panel of structurally related compounds.
Materials:
-
Microtiter plates coated with an this compound-protein conjugate
-
Monoclonal or polyclonal antibody specific for this compound
-
This compound standard solutions
-
Solutions of potential cross-reactants at various concentrations
-
Enzyme-conjugated secondary antibody
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., sulfuric acid)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Assay buffer (e.g., PBS with 1% BSA)
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare a series of dilutions for the this compound standard and each potential cross-reactant in the assay buffer.
-
Assay Setup: Add a fixed concentration of the primary antibody to all wells of the microtiter plate, except for the blank wells.
-
Competitive Binding: Add the standard dilutions and the cross-reactant dilutions to their respective wells. Incubate for a specified time (e.g., 1-2 hours) at room temperature to allow for competitive binding between the analyte/cross-reactant and the coated antigen for the primary antibody.
-
Washing: Wash the plate multiple times with the wash buffer to remove any unbound antibodies and antigens.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well and incubate for a specified time (e.g., 1 hour) at room temperature.
-
Final Washing: Repeat the washing step to remove any unbound secondary antibody.
-
Substrate Reaction: Add the substrate solution to each well and incubate in the dark until a color change is observed.
-
Stopping the Reaction: Add the stop solution to each well to quench the reaction.
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the concentration of the this compound standard.
-
Determine the concentration of this compound that causes 50% inhibition of the maximum signal (IC50).
-
For each cross-reactant, determine the concentration that causes 50% inhibition of the maximum signal.
-
Calculate the percent cross-reactivity using the formula mentioned previously.
-
Visualizing the Process and Principles
To further clarify the experimental workflow and the concept of cross-reactivity, the following diagrams are provided.
Caption: Experimental workflow for assessing immunoassay cross-reactivity.
Caption: Principle of specific antibody binding versus cross-reactivity.
Conclusion
The specificity of an immunoassay is a critical parameter that dictates its reliability and utility in research and development. While no commercial immunoassays for this compound are currently prominent, this guide provides a framework for the validation of any such forthcoming or in-house developed assays. By systematically evaluating potential cross-reactivity with structurally related molecules, researchers can ensure the generation of accurate and reproducible data. The provided hypothetical data, experimental protocol, and diagrams serve as a valuable resource for scientists and professionals engaged in the development and application of immunoassays for novel small molecules. Careful consideration of cross-reactivity is not merely a validation step but a cornerstone of robust and reliable bioanalytical methodology.
References
comparative study of chemical vs enzymatic synthesis of Ethyl 3-hydroxybutyrate
A Comparative Guide to the Synthesis of Ethyl 3-hydroxybutyrate (B1226725): Chemical vs. Enzymatic Routes
Ethyl 3-hydroxybutyrate is a valuable chiral building block in the pharmaceutical and fine chemical industries, primarily utilized for the synthesis of various bioactive compounds.[1][2][3] Its production with high enantiomeric purity is crucial, and two primary approaches, conventional chemical synthesis and biocatalytic enzymatic synthesis, are employed. This guide provides a comparative analysis of these methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal synthesis strategy.
Performance Comparison: Chemical vs. Enzymatic Synthesis
The choice between chemical and enzymatic synthesis of this compound hinges on a trade-off between factors such as yield, enantioselectivity, reaction conditions, and environmental impact. While chemical methods have been traditionally used, enzymatic routes are gaining significant attention due to their high selectivity and green credentials.[4][5]
Enzymatic methods often provide superior enantiomeric excess (ee) under mild reaction conditions, reducing energy consumption and the formation of hazardous byproducts.[6] Biocatalysts, such as enzymes, are biodegradable and can often be reused, further enhancing the sustainability of the process.[4][5] In contrast, chemical synthesis may require harsh reagents, extreme temperatures, and pressures, and can generate significant chemical waste.[5]
Quantitative Data Summary
The following table summarizes key performance indicators for various chemical and enzymatic synthesis methods of this compound.
| Synthesis Method | Catalyst/Reagent | Substrate | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| Chemical Synthesis | |||||
| Asymmetric Hydrogenation | Ru-BINAP | Ethyl acetoacetate (B1235776) | High | >98 (R or S) | [7] |
| Chiral Reduction | Sodium borohydride (B1222165) / L-(+)-tartaric acid | Ethyl acetoacetate | 59 | 79 (R) | [8] |
| Esterification | Sulfuric acid | (S)-3-Hydroxybutyric acid | 73 | Not applicable | [9] |
| Enzymatic Synthesis | |||||
| Microbial Reduction | Baker's yeast (Saccharomyces cerevisiae) | Ethyl acetoacetate | 59-76 | 85 (S) | [10][11] |
| Kinetic Resolution | Candida antarctica lipase (B570770) B (CALB) | Racemic this compound | ~48 (for R-ester) | >90 (for R-ester) | [12] |
| Microbial Esterase | Esterase PHE21 | Racemic this compound | 87 | 99 (S) | [13] |
| Alcohol Dehydrogenase | SmADH31 | Ethyl 4-chloroacetoacetate | High | >99.9 (S) | [14] |
Experimental Protocols
Detailed methodologies for representative chemical and enzymatic syntheses are provided below.
Chemical Synthesis: Asymmetric Reduction of Ethyl Acetoacetate
This protocol describes the synthesis of (R)-(-)-Ethyl 3-hydroxybutanoate using sodium borohydride and L-(+)-tartaric acid as a chiral auxiliary.[8]
Materials:
-
Ethyl acetoacetate
-
L-(+)-tartaric acid
-
Sodium borohydride
-
Tetrahydrofuran (THF)
-
1N Hydrochloric acid (HCl)
-
Ether
-
Saturated aqueous solution of sodium bicarbonate
-
Saturated aqueous solution of sodium chloride
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
-
n-hexane
Procedure:
-
A solution of 2.33 g (15.5 mmol) of L-(+)-tartaric acid in 50 ml of THF is cooled to -20°C in a cryostat.
-
A solution of 0.5 g (3.8 mmol) of ethyl acetoacetate in 2 ml of THF is added.
-
To the resulting solution, 0.59 g (15.5 mmol) of sodium borohydride is added all at once with stirring.
-
The mixture is stirred for 13 hours.
-
The reaction mixture is cooled in an ice bath, and 25 ml of 1N HCl is added, followed by stirring for 30 minutes.[8]
-
THF is distilled off under reduced pressure.
-
The aqueous layer is extracted twice with ether (50 ml and 30 ml).
-
The combined ether extracts are washed with 30 ml of a saturated aqueous solution of sodium bicarbonate and then with 30 ml of a saturated aqueous solution of sodium chloride.[8]
-
The organic layer is dried over anhydrous magnesium sulfate.
-
The solvent is distilled off under reduced pressure, and the residue is purified by silica gel column chromatography using a mixture of ethyl acetate and n-hexane (1:5) as the eluent to yield (R)-(-)-Ethyl 3-hydroxybutanoate.[8]
Enzymatic Synthesis: Microbial Reduction of Ethyl Acetoacetate
This protocol details the synthesis of (S)-(+)-Ethyl 3-hydroxybutanoate using baker's yeast (Saccharomyces cerevisiae).[7][10][11]
Materials:
-
Baker's yeast
-
Tap water
-
Ethyl acetoacetate
-
Celite
-
Sodium chloride
-
Ethyl ether
-
Magnesium sulfate
Procedure:
-
In a 4-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, bubble counter, and a stopper, charge 1.6 L of tap water, 300 g of sucrose, and 200 g of baker's yeast in this order with stirring.
-
Stir the mixture for 1 hour at about 30°C.
-
Add 20.0 g (0.154 mol) of ethyl acetoacetate and stir the fermenting suspension for another 24 hours at room temperature.[10]
-
Add a warm (ca. 40°C) solution of 200 g of sucrose in 1 L of tap water, followed 1 hour later by an additional 20.0 g (0.154 mol) of ethyl acetoacetate.
-
Continue stirring for 50–60 hours at room temperature.[10]
-
Monitor the reaction completion by gas chromatography.
-
Add 80 g of Celite and filter the mixture through a sintered-glass funnel.
-
Wash the filtrate with 200 mL of water, then saturate it with sodium chloride and extract with five 500-mL portions of ethyl ether.[10]
-
Dry the combined ether extracts over magnesium sulfate, filter, and concentrate using a rotary evaporator.
-
Fractionally distill the residue under reduced pressure (12 mm) to collect the fraction boiling at 71–73°C, yielding (S)-(+)-ethyl 3-hydroxybutanoate.[10]
Visualizing the Synthesis Pathways
The following diagrams illustrate the workflows for the chemical and enzymatic synthesis of this compound.
Caption: Chemical synthesis workflow for Ethyl (R)-3-hydroxybutyrate.
Caption: Enzymatic synthesis workflow for Ethyl (S)-3-hydroxybutyrate.
Conclusion
Both chemical and enzymatic methods offer viable routes to synthesize this compound. Chemical synthesis, particularly asymmetric hydrogenation, can provide high yields and excellent enantioselectivity but often requires specialized catalysts and stringent reaction conditions.[7] Enzymatic synthesis, especially using microbial reduction or lipases, presents a more environmentally benign alternative, operating under mild conditions and often yielding products with high optical purity.[4][6][13] The choice of method will ultimately depend on the specific requirements of the application, including desired enantiomer, scale of production, cost considerations, and environmental regulations. For large-scale, sustainable production, enzymatic routes are increasingly becoming the preferred option.[4][15]
References
- 1. Ethyl (R)-3-hydroxybutyrate_TargetMol [targetmol.com]
- 2. Ethyl (R)-3-hydroxybutyrate | Enzymaster [enzymaster.de]
- 3. Chemical and enzymatic approaches to the synthesis of optically pure ethyl (R)-4-cyano-3-hydroxybutanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biocatalysis: A smart and green tool for the preparation of chiral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. allresearchjournal.com [allresearchjournal.com]
- 6. pharmasalmanac.com [pharmasalmanac.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. prepchem.com [prepchem.com]
- 9. Ethyl (S)-3-hydroxybutyrate synthesis - chemicalbook [chemicalbook.com]
- 10. Preparation of (S)-( + )-Ethyl 3-Hydroxybutanoate - Chempedia - LookChem [lookchem.com]
- 11. orgsyn.org [orgsyn.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. afishman.net.technion.ac.il [afishman.net.technion.ac.il]
A Comparative Guide to HPLC-Based Chiral Separation of Ethyl 3-Hydroxybutyrate
For Researchers, Scientists, and Drug Development Professionals
The enantiomeric purity of ethyl 3-hydroxybutyrate (B1226725) is a critical quality attribute in the synthesis of many pharmaceutical compounds. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the predominant technique for resolving its enantiomers. This guide provides a comparative overview of two validated HPLC methods, offering detailed experimental protocols and performance data to assist in method selection and implementation.
Performance Comparison of Chiral HPLC Methods
The following table summarizes the key performance parameters for the chiral separation of ethyl 3-hydroxybutyrate enantiomers using two distinct polysaccharide-based chiral stationary phases.
| Parameter | Method 1 | Method 2 |
| Chiral Stationary Phase | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Column Dimensions | 4.6 mm x 250 mm, 5 µm | Not Specified |
| Mobile Phase | n-hexane/isopropyl alcohol (100:5, v/v) | Gradient: hexane/isopropanol 98:2 (4 min), then 85:15 (14 min), then 98:2 (20 min) |
| Flow Rate | 1.0 mL/min | Not Specified |
| Temperature | 25 °C | Not Specified |
| Retention Time (Enantiomer 1) | Not specified, but separation within 11 min | 12.6 min ((R)-enantiomer) |
| Retention Time (Enantiomer 2) | Not specified, but separation within 11 min | 14.9 min ((S)-enantiomer) |
| Resolution (Rs) | 4.25[1] | Not Specified |
Experimental Protocols
Detailed methodologies for the two compared HPLC methods are provided below.
Method 1: Isocratic Separation on Chiralcel OD-H
This method utilizes a cellulose-based chiral stationary phase for the enantiomeric resolution of this compound.
Materials:
-
Column: Chiralcel OD-H, 4.6 mm i.d. x 250 mm, 5 µm particle size[1]
-
Mobile Phase: n-hexane and isopropyl alcohol (HPLC grade)
-
Sample: Racemic this compound dissolved in the mobile phase
Instrumentation:
-
HPLC system with a UV detector
Procedure:
-
Prepare the mobile phase by mixing n-hexane and isopropyl alcohol in a 100:5 volume ratio.[1]
-
Degas the mobile phase prior to use.
-
Set the column temperature to 25 °C.[1]
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.[1]
-
Inject the sample solution.
-
Monitor the elution profile at an appropriate UV wavelength. The enantiomers are expected to be fully separated within 11 minutes.[1]
Method 2: Gradient Separation on Chiralpak AD-H
This method employs an amylose-based chiral stationary phase and a gradient elution to separate the enantiomers of this compound.[2]
Materials:
-
Column: Chiralpak AD-H
-
Mobile Phase: n-hexane and isopropyl alcohol (HPLC grade)
-
Sample: Racemic this compound dissolved in the initial mobile phase
Instrumentation:
-
HPLC system with a UV detector capable of gradient elution
Procedure:
-
Prepare two mobile phase solutions:
-
Degas both mobile phases.
-
Set up the following gradient program:
-
Equilibrate the column with Mobile Phase A until a stable baseline is achieved.
-
Inject the sample solution.
-
Monitor the elution profile at a suitable UV wavelength. The (R)-enantiomer is expected to elute at approximately 12.6 minutes, and the (S)-enantiomer at 14.9 minutes.[2]
Experimental Workflow
The following diagram illustrates the general workflow for the validation of an HPLC method for the chiral separation of this compound.
Caption: Workflow for HPLC chiral separation method validation.
References
A Tale of Two Molecules: Unraveling the Sensory Differences Between Ethyl 3-hydroxybutyrate Enantiomers
For researchers, scientists, and professionals in drug development, the subtle dance of stereoisomers offers a fascinating glimpse into the specificity of biological interactions. This guide delves into the organoleptic properties of the (R)- and (S)-enantiomers of Ethyl 3-hydroxybutyrate (B1226725), providing a comparative analysis supported by experimental data and detailed methodologies. This exploration highlights how a simple change in chirality can lead to distinct sensory perceptions, a crucial consideration in fields ranging from flavor chemistry to pharmacology.
The two enantiomers of Ethyl 3-hydroxybutyrate, while chemically almost identical, present a clear case of stereochemical influence on sensory perception. The (S)-enantiomer is generally characterized by a fruity and sweet aroma and taste, whereas the racemic mixture offers a more complex profile with fruity, winey, and ethereal notes. While a specific descriptor for the (R)-enantiomer is not consistently reported in scientific literature, its distinct olfactory threshold suggests a different sensory character compared to its (S)-counterpart.
Quantitative Sensory Data
The primary quantitative distinction between the two enantiomers lies in their odor detection thresholds. The (S)-enantiomer is perceivable at a significantly lower concentration than the (R)-enantiomer, indicating a higher potency of the former to elicit an olfactory response.
| Enantiomer | Olfactory Threshold (in dilute alcohol solution) |
| (S)-Ethyl 3-hydroxybutyrate | 21 mg/L[1] |
| (R)-Ethyl 3-hydroxybutyrate | 63 mg/L[1] |
Qualitative Organoleptic Profile
The descriptive sensory profiles of the enantiomers and their mixture reveal nuanced differences in their perceived aroma and taste.
| Compound | Odor Descriptors | Taste Descriptors |
| (S)-Ethyl 3-hydroxybutyrate | Fruity, sweet[2] | Fruity, sweet[2] |
| (R)-Ethyl 3-hydroxybutyrate | Pleasant[3] (Specific descriptors not widely reported) | Pleasant[3] |
| (±)-Ethyl 3-hydroxybutyrate (Racemic Mixture) | Mild ethereal fruity, blackcurrant reminiscence, soft and fruity, hint of pineapple[4][5] | Fruity, winey, pineapple, strawberry[5] |
A study on the enantiomeric mixture in wine revealed that even at sub-threshold concentrations, it can have an enhancing effect on the perception of fruity aromas.[1]
Experimental Protocols
The characterization of the organoleptic properties of chiral compounds like this compound relies on a combination of instrumental analysis and sensory evaluation.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique used to identify the specific volatile compounds in a sample that are responsible for its aroma.
Methodology:
-
Sample Preparation: The volatile fraction containing the this compound enantiomers is extracted from the sample matrix (e.g., wine, food product) using a suitable technique like liquid-liquid extraction or solid-phase microextraction (SPME).
-
Chiral Gas Chromatography: The extract is injected into a gas chromatograph equipped with a chiral stationary phase column (e.g., β-cyclodextrin).[1] This specialized column separates the (R)- and (S)-enantiomers based on their differential interaction with the chiral selector.
-
Olfactometry: The effluent from the GC column is split. One portion goes to a standard detector (like a mass spectrometer or flame ionization detector) for chemical identification and quantification. The other portion is directed to a sniffing port where a trained sensory panelist inhales the effluent and describes the perceived odor and its intensity at specific retention times.
-
Data Analysis: The retention times of the odorous compounds are matched with the data from the chemical detector to identify the specific enantiomer responsible for a particular aroma.
Sensory Evaluation: Triangle Test
The triangle test is a discriminative sensory method used to determine if a perceptible difference exists between two samples.
Methodology:
-
Panelist Selection and Training: A panel of trained sensory assessors is selected. Training involves familiarizing them with the basic tastes and aromas and ensuring their ability to consistently detect differences.
-
Sample Presentation: Each panelist is presented with three coded samples. Two of the samples are identical (either both (R)- or both (S)-enantiomer), and one is different. The order of presentation is randomized for each panelist (e.g., AAB, ABA, BAA, BBA, BAB, ABB).
-
Evaluation: Panelists are instructed to taste or smell the samples from left to right and identify the "odd" or different sample.
-
Data Analysis: The number of correct identifications is tallied. Statistical analysis (e.g., using a chi-square test or consulting statistical tables for triangle tests) is performed to determine if the number of correct judgments is significantly greater than what would be expected by chance (which is 1/3 for a triangle test).
References
A Comparative Guide to the Bioequivalence of Exogenous Ketone Formulations
For Researchers, Scientists, and Drug Development Professionals
The therapeutic and performance-enhancing potential of exogenous ketones has garnered significant interest within the scientific community. Elevating blood ketone levels, primarily β-hydroxybutyrate (BHB), can be achieved through supplementation, offering an alternative to the stringent requirements of a ketogenic diet. The two primary forms of exogenous ketone supplements available are ketone esters and ketone salts. This guide provides a comparative analysis of their bioequivalence, supported by available pharmacokinetic data and experimental protocols, to aid researchers and drug development professionals in their evaluation of these compounds.
While this guide aims to discuss the bioequivalence of different formulations, it is important to note that publicly available research directly comparing various oral formulations of a single ketone ester, such as Ethyl 3-hydroxybutyrate, is limited. Therefore, the following comparison focuses on the broader categories of ketone esters and ketone salts.
Metabolic Fate of Exogenous Ketones
Upon ingestion, exogenous ketone supplements are processed to release ketone bodies into the bloodstream. Ketone esters, such as (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, are hydrolyzed by gut and liver esterases into BHB and another ketogenic precursor, like 1,3-butanediol, which is then converted to BHB in the liver.[1][2] Ketone salts, which are BHB bound to a mineral salt (e.g., sodium, potassium, calcium, or magnesium), dissociate in the gut, releasing BHB and the corresponding electrolyte.
Figure 1: Metabolic pathway of exogenous ketone esters and salts.
Pharmacokinetic Data Comparison
The bioequivalence of different exogenous ketone formulations is primarily assessed by comparing their pharmacokinetic profiles. Key parameters include the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the total exposure over time as measured by the area under the curve (AUC).
The following tables summarize pharmacokinetic data from studies comparing ketone esters and ketone salts.
Table 1: Single-Dose Pharmacokinetic Parameters of Ketone Esters
| Ketone Ester Formulation | Dose | Cmax (mM) | Tmax (hours) | Elimination Half-Life (hours) | Reference |
| (R)-3-hydroxybutyl (R)-3-hydroxybutyrate | 140 mg/kg | ~1.0 | 1.5 - 2.5 | 0.8 - 3.1 | [2] |
| (R)-3-hydroxybutyl (R)-3-hydroxybutyrate | 357 mg/kg | ~2.5 | 1.5 - 2.5 | 0.8 - 3.1 | [2] |
| (R)-3-hydroxybutyl (R)-3-hydroxybutyrate | 714 mg/kg | 3.30 | 1.5 - 2.5 | 0.8 - 3.1 | [2] |
| Bis-octanoyl (R)-1,3-butanediol | 12.5 g | ~0.7 | ~1.0 | Not Reported | [3] |
| Bis-octanoyl (R)-1,3-butanediol | 25 g | ~1.2 | ~1.0 | Not Reported | [3] |
Table 2: Comparative Pharmacokinetics of Ketone Esters vs. Ketone Salts
| Formulation | Peak BHB Concentration (Cmax) | Time to Peak (Tmax) | Notes |
| Ketone Ester | Higher (e.g., 2.8 ± 0.2 mM) | Rapid (30-60 minutes) | More efficient at raising blood BHB levels.[4] |
| Ketone Salt | Lower (e.g., 1.0 ± 0.1 mM) | Slower | Often racemic mixtures, meaning only about half of the BHB is the biologically active D-isoform. |
Experimental Protocols
A standardized experimental protocol is crucial for accurately assessing and comparing the bioequivalence of different exogenous ketone formulations. Below is a generalized protocol derived from methodologies described in clinical trials.[4][5]
Objective: To compare the pharmacokinetic profiles of different exogenous ketone formulations.
Study Design: A randomized, double-blind, crossover trial is often employed to minimize variability between subjects.
Participants: Healthy adult volunteers are typically recruited. Exclusion criteria often include underlying metabolic conditions, adherence to a ketogenic diet, and use of medications that could affect metabolism.[4][6]
Procedure:
-
Screening Visit: Assess eligibility through medical history, physical examination, and baseline blood work.
-
Standardization: Participants typically undergo an overnight fast before the study visit to establish a baseline metabolic state.
-
Dosing: A standardized dose of the ketone formulation is administered. For esters, this is often weight-based (e.g., mg/kg body weight).
-
Blood Sampling: Blood samples are collected at regular intervals (e.g., baseline, 15, 30, 60, 90, 120, 180, 240 minutes post-ingestion) to measure plasma BHB concentrations.[4]
-
Washout Period: A sufficient washout period between different formulation administrations is necessary in a crossover design to ensure the complete elimination of the previous substance.
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated for each formulation and statistically compared.
Figure 2: Generalized experimental workflow for a crossover bioequivalence study.
Summary and Conclusion
The available evidence consistently demonstrates that ketone esters are more efficient at elevating blood BHB concentrations compared to ketone salts.[4] They typically result in a higher Cmax and a more rapid Tmax. This is attributed to the direct hydrolysis of the ester bond and, in some formulations, the conversion of the alcohol moiety into additional ketone bodies.[1]
Ketone salts, while effective at increasing blood BHB, generally produce a lower peak concentration and may require a larger dose to achieve the same effect as a ketone ester. A significant consideration for ketone salts is the accompanying electrolyte load, which can be a limiting factor in their dosage.
For researchers and drug developers, the choice between ketone esters and salts will depend on the desired pharmacokinetic profile and therapeutic application. The rapid and pronounced elevation of BHB with ketone esters may be advantageous for acute applications, such as managing acute metabolic stress or enhancing athletic performance. The more modest and sustained increase from ketone salts might be suitable for applications requiring a more gradual elevation of ketone levels.
Further research is warranted to directly compare the bioequivalence of different oral formulations of specific ketone esters, such as this compound, to provide a more nuanced understanding of their pharmacokinetic profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. The Population Pharmacokinetics of d-β-hydroxybutyrate Following Administration of (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A randomized open-label, observational study of the novel ketone ester, bis octanoyl (R)-1,3-butanediol, and its acute effect on ß-hydroxybutyrate and glucose concentrations in healthy older adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Rationale and protocol for a safety, tolerability and feasibility randomized, parallel arm, double-blind, placebo-controlled, pilot study of a novel ketone ester targeting frailty via immunometabolic geroscience mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Cost-Benefit Analysis of Synthesis Routes for Ethyl 3-hydroxybutyrate
For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of chiral building blocks like Ethyl 3-hydroxybutyrate (B1226725) is a critical consideration. This guide provides an objective comparison of the two primary synthesis routes: chemical reduction using sodium borohydride (B1222165) and biocatalytic reduction using baker's yeast. The analysis is supported by experimental data to inform methodological choices in a research and development setting.
The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical production. Ethyl 3-hydroxybutyrate, a versatile chiral intermediate, is no exception. The choice of synthesis route can significantly impact not only the yield and purity of the final product but also the overall cost, environmental footprint, and scalability of the process. This guide delves into a cost-benefit analysis of a classical chemical approach and a widely used biocatalytic method.
Chemical Synthesis: Reduction of Ethyl Acetoacetate (B1235776) with Sodium Borohydride
The reduction of ethyl acetoacetate with sodium borohydride (NaBH₄) is a well-established and straightforward method for producing racemic or, with chiral auxiliaries, enantiomerically enriched this compound. This method is often favored for its simplicity and rapid reaction times.
Biocatalytic Synthesis: Asymmetric Reduction of Ethyl Acetoacetate with Saccharomyces cerevisiae (Baker's Yeast)
Biocatalysis has emerged as a powerful "green" alternative to traditional chemical methods. The use of whole-cell biocatalysts, such as baker's yeast, leverages the inherent stereoselectivity of enzymes to produce chiral molecules with high enantiomeric purity. These reactions are typically performed under mild, aqueous conditions, reducing energy consumption and the need for hazardous reagents.
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for both the chemical and biocatalytic synthesis routes.
Table 1: Comparison of Reaction Parameters
| Parameter | Chemical Synthesis (NaBH₄ Reduction) | Biocatalytic Synthesis (Baker's Yeast Reduction) |
| Starting Material | Ethyl acetoacetate | Ethyl acetoacetate, Sucrose (B13894) |
| Key Reagent/Catalyst | Sodium borohydride | Saccharomyces cerevisiae (Baker's Yeast) |
| Solvent | Ethanol (B145695), Tetrahydrofuran | Water |
| Temperature | 0°C to Room Temperature | Room Temperature to 30°C |
| Reaction Time | 30 minutes to a few hours | 24 to 72 hours |
| Typical Yield | ~70-95% (racemic) | 59-76% ((S)-enantiomer) |
| Enantiomeric Excess (e.e.) | 0% (racemic without chiral modifiers) | ~85-94% ((S)-enantiomer) |
Table 2: Estimated Cost Analysis (per mole of this compound)
| Cost Component | Chemical Synthesis (NaBH₄ Reduction) | Biocatalytic Synthesis (Baker's Yeast Reduction) |
| Ethyl Acetoacetate | ~$10 - $20 | ~$10 - $20 |
| Sodium Borohydride | ~$30 - $50 | - |
| Baker's Yeast | - | ~$5 - $15 |
| Sucrose | - | ~$2 - $5 |
| Solvents (Ethanol/THF) | ~$5 - $15 | - |
| Downstream Processing | Moderate (Extraction, Distillation) | High (Cell removal, Extraction, Distillation) |
| Waste Disposal | Moderate (Borate salts, organic solvents) | Low to Moderate (Yeast biomass, aqueous waste) |
| Estimated Total Reagent Cost | ~$45 - $85 | ~$17 - $40 |
Note: Prices are estimates based on available data for laboratory to bulk quantities and are subject to market fluctuations. Downstream processing and waste disposal costs are qualitative estimates and can vary significantly based on scale and facility infrastructure.
Experimental Protocols
Chemical Reduction of Ethyl Acetoacetate with Sodium Borohydride
Materials:
-
Ethyl acetoacetate
-
Sodium borohydride
-
Ethanol
-
1 M Hydrochloric acid
-
Dichloromethane
-
Magnesium sulfate
-
Round-bottomed flask, magnetic stirrer, ice bath
Procedure:
-
In a 100 mL round-bottomed flask, dissolve 1.5 g (40 mmol) of sodium borohydride in 25 mL of ethanol and cool the mixture to 0-3°C in an ice bath.
-
To this cooled mixture, add a solution of 5.0 g (38 mmol) of ethyl acetoacetate in 15 mL of ethanol.
-
Stir the resulting solution at 0°C for 15 minutes, then at room temperature for an additional 15 minutes.
-
Quench the reaction by slowly adding 30-45 mL of 1 M hydrochloric acid. Caution: Hydrogen gas will be evolved.
-
Extract the aqueous layer twice with 20 mL portions of dichloromethane.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by distillation.
Biocatalytic Reduction of Ethyl Acetoacetate with Baker's Yeast
Materials:
-
Ethyl acetoacetate
-
Sucrose
-
Baker's yeast (active dry)
-
Tap water
-
Celite (filter aid)
-
Sodium chloride
-
Diethyl ether
-
Magnesium sulfate
-
Large Erlenmeyer flask, magnetic stirrer
Procedure:
-
In a 4 L flask, dissolve 300 g of sucrose and 200 g of baker's yeast in 1.6 L of tap water with stirring.
-
Stir the mixture for 1 hour at approximately 30°C.
-
Add 20.0 g (0.154 mol) of ethyl acetoacetate and continue stirring at room temperature for 24 hours.
-
Prepare a warm solution of 200 g of sucrose in 1 L of tap water and add it to the fermenting mixture, followed by an additional 20.0 g of ethyl acetoacetate one hour later.
-
Continue stirring for 50-60 hours at room temperature.
-
Add 80 g of Celite to the mixture and filter through a sintered-glass funnel to remove the yeast cells.
-
Saturate the filtrate with sodium chloride and extract with five 500 mL portions of diethyl ether.
-
Combine the ether extracts, dry over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Fractionally distill the residue to obtain (S)-(+)-ethyl 3-hydroxybutanoate.
Visualizing the Workflows
The following diagrams illustrate the logical flow of each synthesis route.
Cost-Benefit Analysis
Cost
From a reagent cost perspective, the biocatalytic route appears to be more economical , primarily due to the high cost of sodium borohydride compared to baker's yeast and sucrose. However, this does not account for operational costs. The biocatalytic process requires longer reaction times, which can translate to higher energy costs for stirring and temperature maintenance, although at a lower intensity than some chemical reactions. Downstream processing for the biocatalytic method can be more complex due to the need to separate the product from a large volume of aqueous medium and yeast biomass, potentially increasing costs.
Benefits
The primary benefit of the chemical route is its speed and simplicity , making it suitable for rapid, small-scale synthesis where enantioselectivity is not a primary concern.
The biocatalytic route offers several significant advantages:
-
High Enantioselectivity: It directly produces the (S)-enantiomer with high enantiomeric excess, which is often the desired outcome in pharmaceutical applications.
-
Green Chemistry: This method utilizes renewable resources (yeast, sugar) and is performed in water under mild conditions, significantly reducing the environmental impact. It avoids the use of hazardous and flammable organic solvents and a potentially pyrophoric reducing agent.
-
Safety: The biocatalytic process is inherently safer, with fewer hazardous reagents and less risk of exothermic reactions.
Drawbacks
The chemical synthesis with sodium borohydride produces a racemic mixture , requiring further resolution steps if a single enantiomer is needed, which adds to the cost and complexity. The use of sodium borohydride also presents environmental concerns regarding the disposal of borate (B1201080) waste.
The biocatalytic synthesis has drawbacks including longer reaction times and potentially lower yields compared to the chemical method. The process can also be sensitive to variations in yeast activity and requires careful control of fermentation conditions.
Conclusion
The choice between chemical and biocatalytic synthesis of this compound depends heavily on the specific goals of the project.
-
For rapid, small-scale synthesis where enantiopurity is not critical , the chemical reduction with sodium borohydride offers a viable and time-efficient option.
-
For the synthesis of the enantiomerically pure (S)-Ethyl 3-hydroxybutyrate , especially on a larger scale where environmental impact and safety are major considerations, the biocatalytic route using baker's yeast is a highly attractive and often more cost-effective "green" alternative.
As the demand for sustainable and enantioselective chemical processes grows, biocatalysis is poised to play an increasingly important role in the synthesis of chiral building blocks like this compound.
Safety Operating Guide
Proper Disposal of Ethyl 3-Hydroxybutyrate: A Step-by-Step Guide
For laboratory personnel, including researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This guide provides a detailed, step-by-step procedure for the proper disposal of Ethyl 3-Hydroxybutyrate, ensuring compliance with safety regulations and minimizing environmental impact.
This compound is a combustible liquid that can be harmful if inhaled, ingested, or comes into contact with skin.[1][2] It is also known to cause skin and eye irritation.[1][2] Adherence to proper personal protective equipment (PPE) protocols is mandatory when handling this chemical. This includes wearing protective gloves, appropriate clothing, and eye or face protection.[1]
Pre-Disposal and Spill Management
Before initiating any disposal procedure, ensure that all waste is correctly segregated and labeled. In the event of a spill, immediate action is required to contain the substance and prevent its spread.
For small spills, utilize an inert absorbent material such as sand, vermiculite, or diatomaceous earth to soak up the chemical.[1][3] The contaminated absorbent material should then be collected and placed in a suitable, sealed container for disposal.[3][4]
For larger spills, the area should be immediately isolated.[4] It is crucial to keep unprotected individuals away and to contact the appropriate emergency response authorities.[1]
Disposal Procedure
The primary directive for the disposal of this compound is to act in accordance with federal, state, and local environmental regulations.[1] It is recommended to engage a licensed professional waste disposal service for final disposition.[1][3]
Key Disposal Steps:
-
Waste Collection: Collect waste this compound and any contaminated materials (e.g., absorbent materials, contaminated clothing) in a designated, properly labeled, and sealed container.
-
Professional Disposal Service: Contact a licensed and approved waste disposal company to handle the chemical waste.[1][3]
-
Regulatory Compliance: Ensure that the entire disposal process adheres to all applicable national and local regulations.
The following table summarizes the key physical and hazard properties of this compound relevant to its safe handling and disposal.
| Property | Value |
| Physical State | Liquid |
| Appearance | Colorless |
| Flash Point | 77 °C (170.6 °F) |
| Hazards | Combustible liquid[5], Harmful if swallowed, in contact with skin, or inhaled[1][2], Causes skin and eye irritation[1][2] |
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow outlines the decision-making process from initial handling to final disposal.
Caption: Logical workflow for the safe disposal of this compound.
References
Safeguarding Your Research: Personal Protective Equipment for Handling Ethyl 3-Hydroxybutyrate
For Immediate Implementation: A comprehensive guide to the safe handling and disposal of Ethyl 3-Hydroxybutyrate, ensuring the protection of laboratory personnel and the integrity of research.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is critical for minimizing exposure risks and ensuring a safe laboratory environment.
Hazard Analysis and Personal Protective Equipment (PPE)
This compound is classified as a flammable liquid and may cause irritation upon contact with skin, eyes, or the respiratory tract.[1][2] The following table summarizes the recommended PPE to mitigate these risks.
| Hazard | Required PPE | Recommended Material/Standard |
| Eye/Face Contact | Safety Goggles | Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield may be required for splash hazards.[3] |
| Skin Contact | Protective Gloves | Chemically resistant, impervious gloves.[3][4] |
| Protective Clothing | Fire/flame resistant and impervious clothing to prevent skin exposure.[1][5] | |
| Inhalation | Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[4] If exposure limits are exceeded or irritation is experienced, a full-face respirator is recommended.[1] |
| Flammability | --- | Keep away from heat, sparks, open flames, and other ignition sources.[1][5] Use non-sparking tools and explosion-proof equipment.[1] |
Operational Plan: Step-by-Step Handling Protocol
Proper handling of this compound is crucial to prevent accidents and exposure. The following workflow outlines the necessary steps for safe utilization.
Experimental Protocol: Accidental Spill Response
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure adequate ventilation to disperse vapors.[3]
-
Don PPE: Before addressing the spill, don the appropriate PPE as outlined in the table above, including respiratory protection if necessary.[4]
-
Contain the Spill: Use an inert absorbent material such as sand, silica (B1680970) gel, or vermiculite (B1170534) to contain the spill.[4][5] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, closed container for disposal.[1][4]
-
Decontaminate: Clean the spill area with a soap and water solution.[2]
-
Disposal: Dispose of the sealed container and any contaminated PPE as hazardous waste in accordance with local, state, and federal regulations.[1][5]
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Excess this compound | Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1] Do not empty into drains.[5] |
| Contaminated Labware | Rinse with a suitable solvent in a fume hood. Collect the rinse as hazardous waste. Dispose of the cleaned labware according to standard laboratory procedures. |
| Contaminated PPE (Gloves, etc.) | Place in a sealed, labeled bag and dispose of as hazardous chemical waste.[2] |
| Spill Cleanup Material | Collect in a sealed, labeled container and dispose of as hazardous chemical waste.[1][4] |
By adhering to these safety protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific work.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
